2,6-Dichloro-4-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2,6-dichloro-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMYLFQADNUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670529 | |
| Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177350-78-5 | |
| Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the benzothiazole core imparts specific electronic and lipophilic characteristics that make it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1][2] This document details its structural, physical, and spectral properties, supported by established analytical methodologies to ensure scientific integrity and reproducibility.
I. Core Molecular Profile
A foundational understanding of a compound's identity and basic physical characteristics is paramount for its application in research and development.
A. Structure and Identifiers
The precise arrangement of atoms and its corresponding identifiers are crucial for unambiguous documentation and database retrieval.
-
Chemical Name: this compound
-
Molecular Formula: C₇H₂Cl₂FNS
-
Molecular Weight: 222.07 g/mol
-
Canonical SMILES: C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl
B. Summary of Physicochemical Properties
The following table consolidates key physicochemical data. These parameters are critical for predicting the compound's behavior in various environments, including its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in biological systems.
| Property | Value | Source/Method |
| Physical Form | Solid | |
| Melting Point | 96-100 °C (for 2,6-dichloro-1,3-benzothiazole) | [6] |
| Boiling Point | 286.8 °C at 760 mmHg (for 2,6-dichloro-1,3-benzothiazole) | [6] |
| Purity | ≥95% | [5] |
| LogP (Octanol/Water Partition Coefficient) | Data not available; predicted to be high due to halogenation | - |
| Solubility | Data not available; likely soluble in organic solvents like THF, Chloroform | - |
Note: Experimental data for the specific 4-fluoro analog is limited; data for the closely related 2,6-dichloro-1,3-benzothiazole is provided for reference.
II. Analytical Characterization and Experimental Protocols
The validation of a compound's identity and purity relies on robust analytical techniques. The protocols described below represent standard, self-validating systems for the characterization of benzothiazole derivatives.[7][8][9]
A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of small molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. This allows for the separation of the target compound from synthesis impurities or degradation products.
Detailed Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas thoroughly.
-
Flow Rate: Set to 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength of 254 nm.
-
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Injection and Analysis: Inject 10 µL of the sample solution.
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is often desired for biological screening.[7]
B. Structural Confirmation by Spectroscopy
Causality: Spectroscopic methods provide definitive structural confirmation by probing the molecular environment of individual atoms. Mass spectrometry determines the molecular weight and elemental composition, while NMR elucidates the connectivity and chemical environment of magnetically active nuclei.
1. Mass Spectrometry (MS):
-
Expected Observation: In an ESI-MS spectrum, the compound is expected to show a molecular ion peak [M+H]⁺.[9] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a primary peak (M), a peak at M+2 (approx. 65% of M), and a peak at M+4 (approx. 10% of M), confirming the presence of two chlorine atoms.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₇H₂Cl₂FNS).[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. The fluorine atom will cause characteristic splitting patterns (coupling) with adjacent protons.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbons in the molecule. The chemical shifts will be significantly influenced by the attached electronegative chlorine, fluorine, and nitrogen atoms.[8][10]
-
¹⁹F NMR: A fluorine NMR spectrum would show a signal for the single fluorine atom, providing further structural confirmation.
Experimental Characterization Workflow
Caption: A logical workflow for the comprehensive analytical validation of this compound.
III. Synthetic and Reactivity Insights
Benzothiazoles are a privileged class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The synthesis of substituted benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[11][12]
General Synthetic Logic: The synthesis of this specific molecule would likely start from a correspondingly substituted aniline precursor. The process generally follows a pathway of thiocyanation followed by cyclization to form the benzothiazole ring.
Synthetic Logic Diagram
Caption: A generalized synthetic pathway for the formation of substituted benzothiazoles.
The presence of chlorine at the 2-position makes it a potential site for nucleophilic aromatic substitution, allowing for the straightforward generation of diverse chemical libraries for screening purposes. This reactivity is a key feature for its use as a building block in drug discovery.
IV. References
-
Ark Pharm, Inc. This compound - CAS:1177350-78-5. [Link]
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Jayachandran E, Sreenivasa G. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. 2006;22(3). [Link]
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Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
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Preprints.org. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). [Link]
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Ignited Minds Journals. Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. [Link]
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Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
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Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
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National Center for Biotechnology Information (PMC). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022-12-11). [Link]
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National Center for Biotechnology Information (PMC). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-18). [Link]
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Cheméo. Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9). [Link]
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SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]
-
National Center for Biotechnology Information (PMC). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
SpectraBase. 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - [13C NMR]. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, halogenated benzothiazoles represent a class of privileged structures due to their wide-ranging biological activities. This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning required for the unambiguous structure determination of 2,6-dichloro-4-fluoro-1,3-benzothiazole. We will move beyond a simple recitation of techniques, instead focusing on the causal relationships behind experimental choices and the integration of data from multiple analytical platforms to build a self-validating structural hypothesis. This document is intended for researchers and scientists who require a robust and logical framework for characterizing complex small molecules.
Introduction: The Significance of Halogenated Benzothiazoles
Benzothiazoles are a critical class of heterocyclic compounds, with a structural motif found in numerous FDA-approved drugs and clinical candidates.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the benzothiazole scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the 2,6-dichloro-4-fluoro substitution pattern presents a unique analytical challenge, requiring a multi-faceted approach to confirm the precise regiochemistry and overall structure. An error in structural assignment can have catastrophic consequences for a drug development program, making the rigorous elucidation process detailed herein an essential component of ensuring scientific integrity.
Foundational Analysis: Mass Spectrometry
The first step in the structural elucidation of a newly synthesized compound is typically to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[3]
-
Ionization: Electrospray ionization (ESI) is a common and effective method for benzothiazole derivatives.[3][4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺) and compare it to the theoretical mass calculated for the proposed structure (C₇H₃Cl₂FNS).
Expected Data and Interpretation
For this compound, the monoisotopic mass is 220.9428. The HRMS spectrum should show a prominent ion corresponding to this mass. A key feature to observe is the isotopic pattern characteristic of two chlorine atoms. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule.[5]
| Parameter | Expected Value | Significance |
| Molecular Formula | C₇H₃Cl₂FNS | Confirmed by HRMS |
| Monoisotopic Mass | 220.9428 | Primary identification |
| Isotopic Pattern | M, M+2, M+4 in ~9:6:1 ratio | Confirms the presence of two chlorine atoms |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can provide further structural insights by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[6][7][8] While a detailed prediction of the fragmentation pathway is complex, common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups in the proposed structure.
Expected Data and Interpretation
The IR spectrum of this compound is expected to exhibit several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3100-3000 | Aromatic C-H stretching | Presence of the benzene ring[1] |
| 1600-1450 | C=C and C=N stretching | Aromatic and thiazole ring vibrations[1] |
| ~1250 | C-F stretching | Evidence for the fluorine substituent |
| 800-600 | C-Cl stretching | Evidence for the chlorine substituents |
| 700-600 | C-S stretching | Confirms the thiazole ring[1] |
Connectivity and Regiochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[6][11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Analysis: Analyze chemical shifts, coupling constants, and correlation peaks to assemble the molecular structure.
Expected Data and Interpretation
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region. The chemical shifts and coupling constants will be crucial for determining the substitution pattern.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts will be influenced by the electronegativity of the attached halogens.
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, likely a triplet of doublets due to coupling with the adjacent protons.
The following table summarizes the predicted NMR data based on known substituent effects on benzothiazole systems.[12][13][14]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) | Assignment |
| ¹H | ~7.5-8.0 | d, J ≈ 2-3 Hz | H-7 |
| ~7.2-7.6 | d, J ≈ 8-9 Hz | H-5 | |
| ¹³C | ~150-160 | s | C-2 |
| ~145-155 (d, J(C-F) ≈ 240-260 Hz) | d | C-4 | |
| ~120-130 | s | C-5 | |
| ~130-140 | s | C-6 | |
| ~125-135 | s | C-7 | |
| ~150-160 | s | C-3a | |
| ~130-140 | s | C-7a | |
| ¹⁹F | ~ -110 to -130 | td | F-4 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other factors.
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
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An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to 2,6-Dichloro-4-fluoro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The presented methodology is designed to be both informative for strategic planning and practical for laboratory execution.
Introduction: The Significance of Substituted Benzothiazoles
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring electron-withdrawing halogen atoms, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of chlorine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to this compound commences with the readily available starting material, 3,5-dichloro-4-fluoroaniline. The overall strategy is a two-step process:
-
Formation of the Benzothiazole Ring System: The first step involves the construction of the benzothiazole core through the reaction of 3,5-dichloro-4-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine. This reaction proceeds via an in-situ formation of a thiocyanogen species, which then reacts with the aniline to form a thiourea intermediate that subsequently undergoes intramolecular cyclization to yield 2-amino-6-chloro-4-fluorobenzothiazole.[2]
-
Sandmeyer Reaction for Deaminative Chlorination: The second step is the conversion of the 2-amino group of the benzothiazole intermediate to a chloro group. This is achieved through a classic Sandmeyer reaction, which involves the diazotization of the amino group with nitrous acid, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3]
This synthetic approach is advantageous due to the accessibility of the starting materials and the reliability of the involved chemical transformations.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 3,5-Dichloro-4-fluoroaniline
A common route to 3,5-dichloro-4-fluoroaniline involves the reduction of a nitrated precursor. For instance, 3,5-dichloro-4-fluoronitrobenzene can be reduced to the corresponding aniline.[4]
Part 2: Synthesis of the Key Intermediate: 2-Amino-6-chloro-4-fluorobenzothiazole
This procedure is adapted from general methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[2][5]
Reaction Scheme:
Caption: Synthesis of the 2-aminobenzothiazole intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloro-4-fluoroaniline | 180.01 | 18.0 g | 0.1 |
| Potassium Thiocyanate (KSCN) | 97.18 | 19.4 g | 0.2 |
| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (18.0 g, 0.1 mol) and potassium thiocyanate (19.4 g, 0.2 mol) in glacial acetic acid (200 mL).
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.
-
Pour the reaction mixture into 1 L of crushed ice with vigorous stirring.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 2-amino-6-chloro-4-fluorobenzothiazole.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Part 3: Synthesis of the Final Product: this compound
This procedure is based on the principles of the Sandmeyer reaction for the conversion of an amino group to a chloro group.[3][6]
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of the final product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-chloro-4-fluorobenzothiazole | 204.64 | 20.5 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | ~0.36 |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 |
| Water | 18.02 | 100 mL | - |
Procedure:
-
Diazotization: In a 500 mL beaker, suspend 2-amino-6-chloro-4-fluorobenzothiazole (20.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and add this solution dropwise to the cooled suspension, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt solution.
-
Sandmeyer Reaction: In a separate 1 L flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (20 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with constant stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.
Characterization Data (Expected)
The following table summarizes the expected analytical data for the key compounds in this synthesis. Actual values should be confirmed by experimental analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, in CDCl₃) | Expected ¹³C NMR Chemical Shifts (ppm, in CDCl₃) |
| 3,5-Dichloro-4-fluoroaniline | C₆H₄Cl₂FN | 180.01 | Aromatic protons in the range of 6.8-7.2 | Aromatic carbons in the range of 110-150 |
| 2-Amino-6-chloro-4-fluorobenzothiazole | C₇H₄ClFN₂S | 204.64 | Aromatic protons in the range of 7.0-7.5; NH₂ protons around 5.0-6.0 | Aromatic carbons in the range of 110-160; C=N carbon around 165 |
| This compound | C₇H₂Cl₂FNS | 222.07 | Aromatic protons in the range of 7.2-7.8 | Aromatic carbons in the range of 115-155; C=N carbon around 150 |
Safety Considerations
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The reactions should be carried out in a well-ventilated fume hood.
References
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.[1]
-
Preparation method of para-fluoroaniline. CN101624348A.[4]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.[5]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[6]
-
ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[2]
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Spectroscopic Characterization of 2,6-Dichloro-4-fluoro-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents can significantly modulate the physicochemical and biological properties of the parent molecule, making compounds like this compound attractive targets for further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The fluorine atom will also introduce splitting (coupling) to the adjacent proton.
-
H-5: This proton is situated between a chlorine and a fluorine atom. The strong electron-withdrawing nature of these halogens will deshield this proton, causing it to appear at a downfield chemical shift. It is expected to appear as a doublet due to coupling with the fluorine atom.
-
H-7: This proton is adjacent to the thiazole ring and a chlorine atom. It is also expected to be deshielded and will likely appear as a singlet, or a very finely split signal depending on long-range couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached atoms and their position within the ring system. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF).
Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-5 | 7.5 - 7.8 | d | J(H-F) ≈ 7-10 |
| H-7 | 7.8 - 8.1 | s | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Expected C-F Coupling |
| C=N (C-2) | 150 - 155 | No |
| C-Cl (C-6) | 125 - 130 | No |
| C-F (C-4) | 158 - 162 | Yes (¹JCF ≈ 240-260 Hz) |
| Aromatic CH | 115 - 130 | Yes for C-5 (²JCF ≈ 20-25 Hz) |
| Bridgehead C | 130 - 150 | Yes for C-3a and C-7a |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N bond of the thiazole ring, C-S stretching, C-Cl stretching, C-F stretching, and aromatic C-H stretching and bending vibrations.
Expected Characteristic IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch (thiazole) | 1600 - 1650 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-F stretch | 1000 - 1400 |
| C-Cl stretch | 600 - 800 |
| C-S stretch | 600 - 700 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.
Caption: Workflow for IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern
The molecular ion peak (M⁺) will be observed, and its isotopic pattern will have three peaks in a ratio of approximately 9:6:1, corresponding to the presence of two chlorine atoms. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring. The loss of a chlorine atom or other small neutral molecules is also expected.
Expected m/z Values
| Ion | Expected m/z | Comments |
| [M]⁺ | 221/223/225 | Molecular ion with isotopic pattern for 2 Cl atoms |
| [M-Cl]⁺ | 186/188 | Loss of a chlorine atom |
| [M-Cl-CN]⁺ | 160/162 | Subsequent loss of a cyanide radical |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed structural fingerprint of the molecule. The predicted spectral data and methodologies outlined in this guide offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related halogenated benzothiazole derivatives. The unique spectral features arising from the specific substitution pattern are key to confirming the identity and purity of the compound, which is essential for its further development in various scientific fields.
References
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The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. (2022). Molecules, 27(15), 4942. [Link]
- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". (2013). The Royal Society of Chemistry.
- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(4-Amino-3-methylphenyl)benzothiazole. (n.d.). American Chemical Society.
- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". (2013). The Royal Society of Chemistry.
- Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
- Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. (2017). TSI Journals.
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). Molecules, 28(12), 4769. [Link]
- Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. (2012).
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2011). Der Pharma Chemica, 3(6), 352-359.
- Nguyen, H., et al. (2018). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 57B(1), 77-84.
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (2014). Scholars Academic Journal of Pharmacy, 3(5), 387-393.
-
Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][4]benzothiazepin-1-ones. (2000). Rapid Communications in Mass Spectrometry, 14(8), 637-40.
- 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE. (n.d.). SpectraBase.
- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole. (n.d.). SpectraBase.
- 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103.
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A Technical Guide to Determining the Solubility of 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,6-Dichloro-4-fluoro-1,3-benzothiazole
This compound is a halogenated heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by benzothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of two chlorine atoms and a fluorine atom on the benzene ring can significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.
A thorough understanding of the solubility of this compound in organic solvents is paramount for a multitude of applications. In drug discovery, solubility data is critical for designing effective screening assays, developing suitable formulations, and ensuring bioavailability. For process chemists, this information is vital for optimizing reaction conditions, purification strategies (such as recrystallization), and product isolation.
Chemical Structure:
Caption: Chemical structure of this compound.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The overall Gibbs free energy change (ΔG) of dissolution must be negative for solubility to occur. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the process.
Several key factors influence the solubility of heterocyclic compounds like this compound in organic solvents:
-
Polarity: The presence of nitrogen and sulfur heteroatoms, along with electronegative halogen substituents, imparts a degree of polarity to the molecule. Solvents with comparable polarity are more likely to be effective.
-
Hydrogen Bonding: While the benzothiazole ring itself is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit different solubility characteristics compared to aprotic solvents.
-
Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger crystal lattice forces that need to be overcome.
-
Temperature: For most organic solids, solubility increases with temperature as the dissolution process is often endothermic.[4]
Experimental Determination of Solubility
Given the absence of published data, an experimental approach is necessary. The following sections provide detailed protocols for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Qualitative Solubility Assessment
A preliminary qualitative assessment can help in selecting a suitable range of solvents for quantitative analysis.
Caption: Workflow for qualitative solubility assessment.
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small glass vial.
-
Add a small volume (e.g., 0.1 mL) of the selected organic solvent.
-
Vigorously shake or vortex the vial for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not completely dissolved, add an additional volume of solvent (e.g., up to 1 mL) and repeat the agitation and observation.
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration is no longer changing.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound onto the filter should be evaluated and minimized.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different solvents.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] |
| N,N-Dimethylformamide | [Insert experimental value] | [Insert experimental value] |
| Dimethyl Sulfoxide | [Insert experimental value] | [Insert experimental value] |
The results should be interpreted in the context of the solvent properties. For instance, higher solubility in polar aprotic solvents like DMF and DMSO might suggest that dipole-dipole interactions are significant for the dissolution of this compound.
Conclusion
This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in a range of organic solvents. By following the detailed protocols for qualitative and quantitative analysis, scientists can generate the reliable data necessary for advancing their research and development activities. The principles and methodologies outlined herein are broadly applicable to other poorly characterized compounds, emphasizing the importance of systematic experimental investigation in the absence of established literature values.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
CHEM 2220. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Jouyban, A., & Fakhree, M. A. A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6581. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Retrieved from [Link]
-
Cysewska, P., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(11), 3374. Retrieved from [Link]
-
Ravi Sankar Reddy, D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 992-997. Retrieved from [Link]
-
Balaban, A. T., et al. (2012). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 57(7-8), 677-686. Retrieved from [Link]
-
Gurupadayya, B. M., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(4), 319-325. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]
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Technical Guide: The Strategic Application of 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Modern Drug Discovery
Preamble: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2][3] Its rigid, bicyclic structure and the presence of electron-rich nitrogen and sulfur heteroatoms make it an adept participant in molecular interactions with various biological targets. This guide focuses on a specific, highly functionalized derivative: 2,6-Dichloro-4-fluoro-1,3-benzothiazole . While specific literature on this exact molecule is emergent, its true value lies in its potential as a versatile building block. The strategic placement of its halogen substituents—two chlorine atoms and one fluorine atom—provides a nuanced platform for synthetic manipulation, enabling the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This document serves as a technical exploration of this potential, grounded in the established significance of the broader halogenated benzothiazole class.
| Property | Value |
| CAS Number | 1177350-78-5[4] |
| Molecular Formula | C₇H₂Cl₂FNS |
| Molecular Weight | 222.06 g/mol |
| IUPAC Name | This compound |
The Benzothiazole Core: A Foundation of Pharmacological Diversity
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities.[5][6] This diversity stems from the scaffold's ability to be readily derivatized at multiple positions, particularly the C-2 position, allowing for the fine-tuning of its interaction with biological targets.[6] Derivatives have been successfully developed and investigated as:
-
Anticancer Agents : Exhibiting potent cytotoxicity against a range of human cancer cell lines through various mechanisms, including kinase inhibition and apoptosis induction.[1][7]
-
Anti-inflammatory Compounds : Modulating inflammatory pathways, with some derivatives showing dual anticancer and anti-inflammatory effects.[1][2]
-
Antimicrobial and Antiviral Agents : Showing efficacy against various pathogens.[2][8]
-
Neuroprotective Agents : Including applications in targeting pathways related to neurodegenerative diseases like Alzheimer's.[2][8]
The incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties. Fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[9] The dichloro-substitution pattern has also been noted as a key structural feature for enhancing the antiproliferative activity of related heterocyclic compounds.[1] Therefore, this compound represents a pre-optimized starting point for drug design.
Synthetic Strategy & Core Reactivity
The primary utility of this compound lies in its capacity as a chemical intermediate. Its reactivity is dictated by the distinct electronic environment of its constituent atoms.
Causality of Reactivity: The chlorine atom at the C-2 position is the most significant site for initial derivatization. Situated on the thiazole ring, it is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups—amines, thiols, and others—which can serve as key pharmacophoric elements for interacting with target proteins. The halogen atoms on the benzene ring (6-chloro and 4-fluoro) are less reactive to direct substitution but play a crucial role in modulating the overall electronic character of the molecule, thereby influencing its biological activity and pharmacokinetic properties.
Experimental Protocol: General Procedure for C-2 Amination
This protocol describes a self-validating system for the nucleophilic substitution at the C-2 position, a foundational step in creating a library of novel derivatives.
Objective: To synthesize a 2-amino-6-chloro-4-fluoro-1,3-benzothiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
A suitable base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Reagent Addition: Add the amine (1.1 - 1.5 eq) to the solution, followed by the dropwise addition of the base (2.0 eq) while stirring. Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water, which will often precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If the product is not a solid, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final, high-purity compound.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Therapeutic Applications: A Forward Look
By analyzing the biological activities of structurally analogous compounds, we can project the most promising therapeutic avenues for derivatives of this compound.
Anticancer Agents: Targeting Kinase Signaling
The benzothiazole scaffold is a well-established core for the design of kinase inhibitors.[10] Many cancers are driven by aberrant signaling from protein kinases, making them prime therapeutic targets. Benzothiazole derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
The specific halogenation pattern of this compound is particularly promising. Research on related compounds has demonstrated that such substitutions can lead to potent and selective anticancer activity.[1][2] For instance, certain dichlorinated benzamide derivatives have shown excellent inhibitory effects on tumor growth.[2][11]
| Example Benzothiazole Derivative | Target/Cell Line | Reported Activity (IC₅₀) | Significance/Reference |
| Hydrazine-based 6-fluorobenzothiazole | HeLa (cervical cancer) | 2.41 µM | Potent cytotoxicity comparable to doxorubicin.[7][12] |
| Pyrrolidine-based imidazobenzothiazole | HepG2, MCF-7, HeLa | Potent antiproliferative at 4.0 µM | Fluorine substitution at the 7-position enhanced cytotoxicity.[7][12] |
| 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazole-6-yl]benzamide | In vivo tumor models | Excellent inhibitory activity | Demonstrates the power of the 2,6-dichloro substitution pattern.[2] |
Anti-inflammatory and Immunomodulatory Agents
Chronic inflammation is a key factor in the tumor microenvironment and various autoimmune diseases.[1] Certain benzothiazole derivatives have been found to possess dual anticancer and anti-inflammatory properties by reducing the secretion of key inflammatory cytokines like IL-6 and TNF-α.[1] The this compound scaffold could be exploited to develop potent inhibitors of inflammatory pathways, potentially targeting kinases involved in immune cell signaling.
Workflow for Derivative Discovery and Validation
A logical workflow for leveraging this building block would involve a systematic process of synthesis, screening, and optimization.
Conclusion and Future Outlook
This compound is more than just a catalog chemical; it is a strategically designed building block poised for significant application in drug discovery. Its pre-installed halogenation pattern offers medicinal chemists a head start in developing compounds with desirable pharmacological properties. The high reactivity of the C-2 chloro group provides a reliable handle for generating diverse molecular libraries, while the fluoro and chloro substituents on the benzene ring are positioned to enhance biological activity and metabolic stability.
Future research should focus on the systematic exploration of derivatives synthesized from this scaffold. Screening these compounds against panels of cancer cell lines and protein kinases is a logical first step and holds the highest promise for identifying novel and potent therapeutic leads. The insights gained from such studies will undoubtedly validate the potential of this versatile intermediate and further solidify the role of the benzothiazole scaffold in the future of medicine.
References
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Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. Retrieved from _
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The Rising Therapeutic Potential of 2,6-Dichloro-4-fluoro-1,3-benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] Its unique structural and electronic properties make it a privileged core for the design of novel therapeutic agents. This guide delves into the specific and potent biological activities of a particularly promising subclass: 2,6-dichloro-4-fluoro-1,3-benzothiazole derivatives. By exploring their synthesis, antimicrobial efficacy, and anticancer mechanisms, we aim to provide a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.
The Benzothiazole Core: A Foundation of Versatile Bioactivity
Benzothiazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic activities.[1][3][4][6] This versatility stems from the ability of the benzothiazole ring system to interact with various biological targets through mechanisms such as enzyme inhibition, receptor modulation, and DNA intercalation.[4][7][8] The nature and position of substituents on the benzothiazole core play a crucial role in modulating the potency and selectivity of these interactions, offering a rich landscape for structure-activity relationship (SAR) studies.[4]
Synthesis of Fluorinated Benzothiazole Derivatives
The synthesis of fluorinated benzothiazole derivatives often begins with a substituted aniline precursor. For instance, 4-fluoro-3-chloro aniline can be treated with potassium thiocyanate in the presence of glacial acetic acid and bromine to yield 2-amino-6-fluoro-7-chloro-benzothiazole.[9][10] This intermediate can then undergo further reactions, such as treatment with anthranilic acid, to introduce additional functional groups and build more complex derivatives.[9] Another common synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride and triethylamine.[9]
Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-benzothiazole
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of this compound derivatives.
Materials:
-
4-fluoro-3-chloro aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
Procedure:
-
Cool glacial acetic acid to below room temperature.
-
Add potassium thiocyanate and 4-fluoro-3-chloro aniline to the cooled acetic acid.
-
Slowly add bromine to the mixture while maintaining a low temperature.
-
Allow the reaction to proceed, monitoring for the formation of the product.
-
Upon completion, isolate the 2-amino-6-fluoro-7-chloro-benzothiazole product through appropriate purification techniques.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the development of novel antimicrobial agents.[11] Benzothiazole derivatives have emerged as promising candidates in this area, exhibiting activity against a range of bacterial and fungal pathogens.[1][2][3]
The antimicrobial action of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[1][3] For example, some derivatives have been shown to target dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[1] By inhibiting this enzyme, the compounds disrupt the production of folic acid, which is vital for bacterial growth and replication. Molecular docking studies have been instrumental in elucidating the binding interactions between benzothiazole derivatives and the active sites of their target enzymes, providing a rational basis for the design of more potent inhibitors.[1][2]
Certain benzothiazole derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.[2][3][11] The minimum inhibitory concentration (MIC) values for some of these compounds have been reported to be in the low microgram per milliliter range, indicating potent antibacterial activity.[3][11]
Anticancer Potential: Targeting the Hallmarks of Cancer
The fight against cancer continues to drive significant research and development efforts in medicinal chemistry. Benzothiazole derivatives have shown considerable promise as anticancer agents, with some compounds advancing to clinical trials.[5][7] Their mechanisms of action are diverse and target several key pathways involved in cancer cell proliferation, survival, and metastasis.[4][7]
Mechanisms of Anticancer Activity
Several mechanisms have been proposed for the anticancer effects of benzothiazole derivatives:
-
Tyrosine Kinase Inhibition: Many benzothiazoles act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[4] Dysregulation of these kinases is a common feature of many cancers.
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[4] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain benzothiazole derivatives can increase the production of reactive oxygen species within cancer cells, leading to oxidative stress and the induction of apoptosis.[4]
-
CYP1A1-Mediated Bioactivation: A unique mechanism involves the metabolic activation of some benzothiazole derivatives by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.[7][8] This bioactivation generates reactive metabolites that can form covalent adducts with DNA, leading to cell death.[8]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the benzothiazole ring significantly influences the anticancer activity. For instance, the presence of a methoxy group at the C-6 position has been shown to enhance kinase inhibitory activity.[8] Fluorine substitution, particularly at the C-5 or C-6 positions, can also lead to potent antiproliferative effects against various cancer cell lines.[8][12] The combination of a fluorine atom at C-5 and a methoxy or methyl group at C-6 can result in synergistic antiproliferative activity.[8]
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-fluoro derivative 59a | MCF-7 (Breast) | 0.37 | Antiproliferative | [12] |
| 5-fluoro derivative 59a | HCT-116 (Colon) | 0.08 | Antiproliferative | [12] |
| 6-fluorobenzothiazole 60a | THP-1 (Leukemia) | 1 | EGFR Inhibition (Docking) | [12] |
| 6-fluorobenzothiazole 60b | THP-1 (Leukemia) | 0.9 | EGFR Inhibition (Docking) | [12] |
Diagram 1: General Anticancer Mechanisms of Benzothiazole Derivatives
Caption: Key anticancer mechanisms of benzothiazole derivatives.
Future Directions and Conclusion
The this compound scaffold represents a highly promising area for the development of novel therapeutic agents. The accumulated evidence strongly suggests that derivatives based on this core possess significant antimicrobial and anticancer activities. Future research should focus on the synthesis of novel analogues with diverse substitutions to further explore the structure-activity relationships and optimize their pharmacological profiles. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological properties of these compounds. The continued investigation of this compound derivatives holds the potential to deliver new and effective treatments for infectious diseases and cancer.
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PMC - NIH. Retrieved January 20, 2026, from [Link]
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A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
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Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.). Singh - CardioSomatics. Retrieved January 20, 2026, from [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). NIH. Retrieved January 20, 2026, from [Link]
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Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
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2,6-Dichloro-4-fluoro-1,3-benzothiazole as a building block in synthesis
An In-Depth Technical Guide to 2,6-Dichloro-4-fluoro-1,3-benzothiazole as a Versatile Building Block in Synthetic Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Polysubstituted Heterocycle
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Its rigid, planar system and ability to engage in various non-covalent interactions make it an ideal framework for molecular recognition at biological targets. The strategic introduction of specific substituents onto this core can dramatically modulate a molecule's physicochemical properties, reactivity, and biological profile.
This guide focuses on a particularly valuable, yet underexplored, building block: This compound (CAS No. 1177350-78-5).[4][5] The unique arrangement of its substituents—a fluorine atom and two distinct chlorine atoms—imparts a nuanced reactivity profile that can be exploited for selective, stepwise functionalization. The electron-withdrawing nature of the halogens activates the heterocyclic system, making it a potent electrophile for a variety of synthetic transformations. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and strategic application of this powerful synthetic intermediate.
Section 1: Synthesis of the this compound Core
The construction of the benzothiazole ring system is a well-established transformation in organic chemistry.[3] A common and effective method involves the reaction of a substituted 2-aminothiophenol with a suitable one-carbon electrophile. However, a more direct and frequently employed route for 2-halobenzothiazoles starts from a corresponding aniline derivative.
Proposed Synthetic Protocol
The logical precursor for this synthesis is 3,5-dichloro-2-fluoroaniline. The reaction proceeds via an in-situ generated thiocyanogen bromide (BrSCN), which electrophilically attacks the aniline. This is followed by an intramolecular cyclization and subsequent Sandmeyer-type reaction to install the chlorine at the C2 position.
}
Proposed synthesis of the target benzothiazole.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of glacial acetic acid, add 3,5-dichloro-2-fluoroaniline (1.0 eq) and potassium thiocyanate (1.2 eq) at room temperature.
-
Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The intermediate 2-amino-6-chloro-4-fluorobenzothiazole will precipitate.
-
Diazotization & Sandmeyer Reaction: Isolate the intermediate by filtration. Suspend the amino-benzothiazole in acetonitrile. Add tert-butyl nitrite (1.5 eq) followed by copper(II) chloride (1.3 eq).
-
Work-up and Purification: Stir the reaction at 60 °C until gas evolution ceases (monitoring by TLC). Cool the mixture, pour it into water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Section 2: Regioselective Reactivity and Key Transformations
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. The C-F bond is typically robust, while the two C-Cl bonds are amenable to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[10][11][12]
The electronic environment dictates the regioselectivity:
-
C2-Position: This position is electronically analogous to the carbon of an imine, making it highly electron-deficient and susceptible to nucleophilic attack.
-
C6-Position: This position is part of the benzene ring. Its reactivity is enhanced by the electron-withdrawing nature of the fused thiazole ring and the fluorine atom at C4.
Generally, the C2-chloro is more labile and reactive towards nucleophiles than the C6-chloro. This differential reactivity is the cornerstone of its utility as a building block, allowing for sequential and site-selective modifications.
}
Reactivity map of this compound.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions provide a metal-free pathway to form C-N, C-O, and C-S bonds.[10][11] The high electron deficiency at the C2 position allows for substitution under relatively mild conditions.
General Protocol for Selective SNAr at C2:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add the nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 2.0 eq).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify via column chromatography or recrystallization.
Substitution at the C6 position typically requires more forcing conditions (higher temperatures) and may lead to a mixture of products if the C2 position is not already functionalized or blocked.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties.[13][14] In dihaloheterocyclic systems, the site of the initial oxidative addition of the palladium catalyst is governed by a combination of electronic and steric factors, as well as the specific ligand and conditions used.[13][15] For many heterocyclic systems, the preferred site for Suzuki coupling is often different from that of SNAr. For 2,6-dihalopyridines, for instance, coupling often occurs preferentially at the position para to the nitrogen. By analogy, the C6 position in our benzothiazole system is a likely site for preferential Suzuki coupling under specific catalytic conditions.
General Protocol for Selective Suzuki Coupling at C6:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or RuPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.
-
Cool the reaction, filter off the solids, and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography.
| Transformation | Typical Reagents & Conditions | Preferential Position | Key Considerations |
| SNAr | R-NH₂, K₂CO₃, DMF, 25-80 °C | C2 | The C2-Cl is significantly more electrophilic and labile. |
| SNAr | R-OH, NaH, THF, 60-100 °C | C2 | Stronger nucleophiles and higher temperatures may be needed. |
| Suzuki Coupling | Ar-B(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | C6 | Ligand choice is crucial for controlling regioselectivity.[13] |
| Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 110 °C | C6 | Similar regioselectivity to Suzuki coupling is often observed. |
Section 3: Case Study: A Building Block for Soluble Epoxide Hydrolase (sEH) Inhibitors
The benzothiazole core is present in a variety of pharmacologically active agents.[1][16][17] Its ability to serve as a versatile scaffold is exemplified in the synthesis of inhibitors for enzymes like soluble epoxide hydrolase (sEH). sEH inhibitors are a promising class of therapeutic agents for treating inflammatory diseases, hypertension, and pain.[18][19] The potent sEH inhibitor GSK2256294, for example, features a complex substituted structure that highlights the need for versatile and highly functionalized building blocks.[20][21]
While not a direct precursor, this compound provides an excellent platform for constructing analogs and related compounds through a strategic, multi-step synthesis that leverages its differential reactivity.
Synthetic Workflow for a Bioactive Scaffold
The following workflow demonstrates how to build molecular complexity starting from our core building block, leading to a scaffold suitable for elaboration into potential enzyme inhibitors.
}
Sequential functionalization to build a complex scaffold.
Step 1: C6-Arylation via Suzuki-Miyaura Coupling
-
Objective: Introduce a substituted phenyl ring at the C6 position, a common feature in many kinase and enzyme inhibitors.
-
Protocol: Following the general Suzuki protocol, react this compound with 4-methoxyphenylboronic acid using Pd(OAc)₂/SPhos as the catalyst system and K₃PO₄ as the base in dioxane/water. This selectively yields 2-chloro-4-fluoro-6-(4-methoxyphenyl)-1,3-benzothiazole .
Step 2: C2-Amination via SNAr
-
Objective: Install a key amine handle at the C2 position for further diversification or to act as a crucial hydrogen bond donor/acceptor.
-
Protocol: React the product from Step 1 with a nucleophile such as piperazine (using one nitrogen as the nucleophile and the other protected or for later functionalization) in DMF with K₂CO₃ at 60 °C. This selectively displaces the C2-chloro group to give 4-fluoro-6-(4-methoxyphenyl)-2-(piperazin-1-yl)-1,3-benzothiazole .
Step 3: Final Elaboration via Amide Coupling
-
Objective: Attach a final pharmacophoric element to the scaffold.
-
Protocol: The secondary amine of the piperazine ring can be acylated using a carboxylic acid (e.g., isonicotinic acid) and a standard peptide coupling agent like HATU or EDC/HOBt in DCM or DMF to yield a complex, drug-like final molecule.
This sequence highlights the strategic power of the building block: the more challenging C-C bond is formed first under palladium catalysis at the sterically accessible and electronically favorable C6 position, followed by a milder, metal-free SNAr reaction at the highly activated C2 position. This orthogonal reactivity minimizes protecting group manipulations and allows for a convergent and efficient synthetic design.
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemistry. Its value is derived not just from the privileged benzothiazole core, but from the distinct electronic and steric environments of its chloro-substituents. The ability to perform selective SNAr and Suzuki-Miyaura reactions at different positions provides a clear and powerful strategy for the rapid construction of diverse and complex molecular architectures. This guide provides the foundational knowledge and protocols necessary for researchers to confidently incorporate this versatile intermediate into their discovery programs, paving the way for the next generation of innovative therapeutics and materials.
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An In-depth Technical Guide to 2,6-Dichloro-4-fluoro-1,3-benzothiazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzothiazole Scaffold and the Strategic Role of Halogenation in Drug Design
The benzothiazole core, a bicyclic system formed by the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[3]
The introduction of halogen atoms, particularly chlorine and fluorine, into the benzothiazole scaffold is a well-established strategy in drug discovery to enhance therapeutic efficacy.[4][5] Chlorine atoms can increase lipophilicity, influencing the compound's ability to cross cell membranes, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4][6] The combination of dichloro and fluoro substitutions on the benzothiazole ring, as seen in 2,6-Dichloro-4-fluoro-1,3-benzothiazole, suggests a molecule designed for potent and specific biological activity.
This technical guide provides a comprehensive overview of this compound, from its plausible synthetic routes, based on established benzothiazole chemistry, to its potential applications in drug development, inferred from the activities of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1177350-78-5 | [7][8] |
| Molecular Formula | C₇H₂Cl₂FNS | [8] |
| Molecular Weight | 222.07 g/mol | [8] |
| Appearance | Solid (predicted) | |
| SMILES | FC1=C2N=C(Cl)SC2=CC(Cl)=C1 | [8] |
Proposed Synthetic Pathways and Methodologies
While the specific historical discovery of this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from well-established methods for preparing substituted benzothiazoles. The most common and versatile approaches involve the cyclization of substituted anilines or the modification of pre-formed benzothiazole rings.
Pathway 1: Cyclization of a Substituted Aniline
A highly plausible route to this compound involves the cyclization of a suitably substituted aniline, such as 3,5-dichloro-4-fluoroaniline. This method, often referred to as the Hugerschoff reaction, typically involves the reaction of the aniline with a thiocyanate salt in the presence of bromine to form a 2-aminobenzothiazole intermediate, which can then be further modified.
Caption: Proposed synthesis of this compound via aniline cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-fluoro-6-chloro-1,3-benzothiazole from 3,5-Dichloro-4-fluoroaniline
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles from anilines.[9][10][11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate (KSCN, 2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice-salt bath.
-
Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bisulfite to remove any excess bromine. The crude product is then washed with water until neutral and dried.
-
Purification: The crude 2-amino-4-fluoro-6-chloro-1,3-benzothiazole can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Conversion of 2-Amino-4-fluoro-6-chloro-1,3-benzothiazole to this compound
The conversion of the 2-amino group to a chloro group can be achieved via a Sandmeyer-type reaction.
-
Diazotization: Suspend the 2-amino-4-fluoro-6-chloro-1,3-benzothiazole (1 equivalent) in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic amount) in hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The evolution of nitrogen gas should be observed.
-
Work-up and Isolation: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Pathway 2: Direct Chlorination of a Benzothiazole Precursor
An alternative approach could involve the direct chlorination of a suitable benzothiazole precursor. For instance, if 2-mercapto-6-chloro-4-fluoro-1,3-benzothiazole were available, it could be converted to the target compound.
Caption: Alternative synthesis via direct chlorination of a 2-mercaptobenzothiazole.
Experimental Protocol:
This protocol is based on general procedures for the chlorination of 2-mercaptobenzothiazoles.[12][13]
-
Reaction Setup: Dissolve 2-mercapto-6-chloro-4-fluoro-1,3-benzothiazole (1 equivalent) in an inert solvent such as dichloromethane or carbon tetrachloride in a flask equipped with a stirrer and a dropping funnel.
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂, at least 2 equivalents) dropwise to the solution at room temperature. The reaction is typically exothermic.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Carefully add water or a dilute aqueous solution of sodium bicarbonate to the reaction mixture to decompose the excess sulfuryl chloride. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Potential Applications in Drug Development
The unique substitution pattern of this compound suggests significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of halogenated benzothiazole derivatives.[1][2] The presence of a fluorine atom, in particular, has been shown to enhance the cytotoxicity of benzothiazoles against various cancer cell lines.[4][6] For instance, fluorinated benzothiazoles have demonstrated significant antiproliferative activity against breast and colon cancer cell lines.[6] The dichloro-substitution pattern is also a key structural feature known to enhance antiproliferative activity in related heterocyclic compounds. The combination of these features in this compound makes it a compelling candidate for further investigation as a novel anticancer agent.
Antimicrobial Activity
Benzothiazole derivatives are also known to possess a wide spectrum of antimicrobial activities.[14] The incorporation of fluorine and chlorine atoms can enhance the antimicrobial potency of these compounds.[15] Therefore, this compound could be a promising lead compound for the development of new antibacterial and antifungal agents, particularly in the context of rising antimicrobial resistance.
Conclusion
This compound is a halogenated benzothiazole derivative with significant potential for applications in drug discovery and development. While its specific history is not well-documented, its synthesis can be reliably achieved through established synthetic routes for substituted benzothiazoles. The strategic incorporation of dichloro and fluoro substituents on the benzothiazole scaffold suggests that this compound is likely to exhibit potent biological activities. Further investigation into the anticancer and antimicrobial properties of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and pharmacology of this promising molecule.
References
- BenchChem. An In-depth Technical Guide to 6-chloro-1,3-benzothiazole-2-thiol: Synthesis, Properties, and Derivatives. BenchChem. Accessed January 20, 2026.
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- Al-Ostoot, F.H., et al. Importance of Fluorine in Benzazole Compounds. Molecules. 2020.
- Bayer AG. Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles.
- ChemSrc. This compound | 1177350-78-5. ChemSrc. Accessed January 20, 2026.
- Patel, H.D., et al. Synthesis and Cyclization of Benzothiazole: Review.
- Bayer AG. Process for the preparation of 2-chloro-benzothiazole.
- Noolvi, M.N., et al. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. 2014.
- CN Patent 101624348A. Preparation method of para-fluoroaniline. 2010.
- Al-Ostoot, F.H., et al. Importance of Fluorine in Benzazole Compounds.
- Abdel-Maksoud, M.S., et al. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024.
- CN Patent 112010732A. Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. 2020.
- Kaur, R., et al.
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- Eastman Kodak Company. Preparation of 2-chlorobenzothiazole.
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- Chemistry Stack Exchange. Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. 2015.
- Al-Azzawi, A.M., et al. Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- El-Sayed, N.N.E., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. 2021.
- Guidechem. Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Guidechem. Accessed January 20, 2026.
- Shaw, G., et al. Synthesis of Fluoro Substituted Benzothiazoles Incorporated with 1,3,4-Thiadiazoles for Biological and Pharmacological Screening. Oriental Journal of Chemistry. 2008.
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- Al-Joboury, Y.M., et al. Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
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Methodological & Application
synthesis protocol for 2,6-Dichloro-4-fluoro-1,3-benzothiazole.
An Application Note and Detailed Protocol for the Synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
For inquiries, please contact: Senior Application Scientist Gemini Laboratories
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of this compound, a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis commences with the formation of a 2-aminobenzothiazole intermediate from a commercially available substituted aniline, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 2-position. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction
Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Benzothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, into the benzothiazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. The target molecule, this compound, is a novel compound designed to leverage these attributes for potential applications in drug discovery and materials science.
The synthetic strategy detailed herein is a logical and robust pathway that begins with the well-established Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.[1] This is followed by a classic Sandmeyer reaction to replace the 2-amino group with a chlorine atom, a reliable transformation in aromatic chemistry.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the cyclization of 3-chloro-5-fluoroaniline with potassium thiocyanate in the presence of bromine to yield 2-amino-4-fluoro-6-chloro-1,3-benzothiazole. The second step is the conversion of the 2-amino group to a chloro group via a Sandmeyer reaction.
Figure 1: Proposed two-step synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 3-Chloro-5-fluoroaniline | C₆H₅ClFN | 145.56 | 4863-91-6 | Commercially Available | Starting material |
| Potassium Thiocyanate | KSCN | 97.18 | 333-20-0 | Commercially Available | Reagent for cyclization |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Commercially Available | Oxidizing agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Commercially Available | Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Commercially Available | Reagent for diazotization |
| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Commercially Available | Catalyst for Sandmeyer reaction |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Commercially Available | Acidic medium |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Commercially Available | Extraction solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Commercially Available | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available | Drying agent |
Equipment
-
Three-necked round-bottom flask with magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Concentrated acids are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Experimental Protocol
Part 1: Synthesis of 2-amino-4-fluoro-6-chloro-1,3-benzothiazole
This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-chloro-5-fluoroaniline (10.0 g, 0.0687 mol) in glacial acetic acid (100 mL).
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (13.3 g, 0.137 mol) in one portion. Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Bromination: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of bromine (3.5 mL, 0.0687 mol) in glacial acetic acid (20 mL) and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C. The rationale for the slow, cooled addition is to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to 80 °C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any residual acid and salts. The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-fluoro-6-chloro-1,3-benzothiazole as a crystalline solid.
Figure 2: General mechanism for the formation of 2-aminobenzothiazoles.
Part 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: In a 250 mL beaker, suspend 2-amino-4-fluoro-6-chloro-1,3-benzothiazole (5.0 g, 0.0247 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1.88 g, 0.0272 mol) in water (10 mL). Add this solution dropwise to the cold suspension of the aminobenzothiazole. Maintain the temperature below 5 °C during the addition. The formation of the diazonium salt is indicated by a clear solution. Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Preparation of Copper(I) Chloride Solution: In a separate 500 mL flask, dissolve copper(I) chloride (3.67 g, 0.0371 mol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0-5 °C in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred solution of copper(I) chloride. A vigorous evolution of nitrogen gas will be observed. The controlled addition is crucial to manage the rate of nitrogen evolution and prevent the reaction from becoming too vigorous.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The product will separate as an oil or solid.
-
Extraction and Purification: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with 1 M sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Part 1 | Incomplete reaction or side reactions. | Ensure the reaction temperature is carefully controlled during bromination. Check the purity of the starting materials. |
| Difficulty in isolating the product in Part 1 | Product is soluble in the aqueous work-up solution. | Saturate the aqueous solution with NaCl to decrease the solubility of the product before filtration. |
| Low yield in Part 2 | Decomposition of the diazonium salt. | Maintain the temperature strictly between 0-5 °C during the diazotization and Sandmeyer reaction. |
| Incomplete reaction in Part 2 | Insufficient catalyst or reaction time. | Ensure the correct stoichiometry of copper(I) chloride is used. Increase the reaction time at room temperature. |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The methodology is based on well-established and high-yielding chemical transformations, making it suitable for laboratory-scale synthesis. This protocol will be a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, enabling the exploration of the potential applications of this novel halogenated benzothiazole derivative.
References
- Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
- Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 993-998.
-
Nargund, L. V. G., et al. (2012). Synthesis of Fluoro Benzothiazoles[2] Comprising Azetidinone Derivatives. Ignited Minds Journals.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Zhu, C., & Akiyama, T. (2010). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzothiazoles from Benzyl Halides and o-Aminobenzenethiol. Synlett, 2010(15), 2345-2351.
- SAS Publishers. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 4(1), 1-6.
- Li, G., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(17), 3069.
- RSC Publishing. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1169-1206.
-
PubChem. (n.d.). 2,6-Dichloro-4-fluoroaniline. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2015). Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of 2,6-Dichloro-4-fluoro-1,3-benzothiazole via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The 2,6-dichloro-4-fluoro-1,3-benzothiazole scaffold is a highly versatile building block in modern medicinal chemistry and materials science. Its unique electronic properties and multiple addressable halogen sites offer a platform for creating diverse and complex molecular architectures. This guide provides a comprehensive overview of the strategic application of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—for the selective functionalization of this key intermediate. We delve into the principles of regioselectivity, provide detailed, field-tested protocols, and offer insights into reaction optimization to empower researchers in drug discovery and materials development.
Introduction: The this compound Building Block
Benzothiazole derivatives are privileged structures in pharmacology, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] The strategic introduction of substituents onto the benzothiazole core is paramount for modulating these activities and optimizing pharmacokinetic profiles. This compound serves as an ideal starting material for library synthesis due to its three distinct halogen-substituted positions, which can be selectively functionalized using the robust toolkit of palladium-catalyzed cross-coupling reactions.
This document serves as a practical guide for chemists to harness the reactivity of this polyhalogenated heterocycle, enabling the construction of novel C-C, C-N, and C-alkyne bonds with precision and control.
Understanding Regioselectivity: A Chemist's Guide to Site-Selective Coupling
The synthetic utility of a polyhalogenated compound hinges on the ability to control which halogen reacts. In this compound, the reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions is not uniform. The generally accepted trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl >> C-F.[3][4][5]
For this specific molecule, we have two C-Cl bonds and one C-F bond. The C-F bond is significantly stronger and typically remains inert under conditions used for C-Cl bond coupling, serving as a stable modulator of the molecule's electronic properties. The key challenge lies in differentiating between the two C-Cl bonds at the C2 and C6 positions.
Factors Governing C2 vs. C6 Reactivity:
-
Electronic Effects: The C2 position is electronically distinct. It is adjacent to both the sulfur and nitrogen atoms of the thiazole ring. This proximity influences the electron density and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, often making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3][6]
-
Bond Dissociation Energy (BDE): The energy required to cleave the C-Cl bond can differ between the C2 and C6 positions. Theoretical studies on similar heterocycles show that heteroatoms can lower the BDE of adjacent C-X bonds, favoring reaction at that site.[4]
-
Catalyst/Ligand Choice: Sterically bulky phosphine ligands on the palladium catalyst can exhibit a preference for the less sterically hindered C6 position. Conversely, certain electronically tuned ligands may favor the more electron-deficient C2 position.[7][8]
In most standard palladium-catalyzed cross-coupling reactions, the C2-Cl bond is predicted to be the more reactive site . This allows for a sequential functionalization strategy: first at C2 under milder conditions, followed by reaction at C6 under more forcing conditions.
Caption: Predicted reactivity hierarchy for the halogen sites.
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for key cross-coupling reactions. These are robust starting points; optimization of catalyst, ligand, base, and temperature may be necessary for challenging substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with a halide.[9][10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: Selective Mono-Arylation at the C2 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1).
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 80-95 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 70-88 |
Note: To achieve di-substitution at both C2 and C6, increase the equivalents of boronic acid (2.5-3.0 equiv) and catalyst loading, and use higher temperatures (100-120 °C) and longer reaction times.[11]
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira coupling is an efficient method for installing alkyne moieties, which are versatile functional groups for further transformations or as components in conjugated materials.[12][13]
Protocol 2: Selective Mono-Alkynylation at the C2 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The amine often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. These reactions are often rapid and can be complete within 1-6 hours. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Entry | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 40 | 80-95 |
| 2 | Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT | 75-90 |
| 3 | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | RT | 85-97[12] |
Note: Copper-free Sonogashira conditions are available and can be advantageous for synthesizing sensitive molecules where copper contamination is a concern.[12]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[14][15]
Protocol 3: Selective Mono-Amination at the C2 Position
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Entry | Pd Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-90 |
| 2 | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 65-85 |
| 3 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 60-80[16] |
Note: The choice of ligand is critical in Buchwald-Hartwig amination and is highly substrate-dependent. Screening of different ligands is often necessary for optimal results.[15][17][18]
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction couples organostannane reagents with halides. It is known for its tolerance of a wide array of functional groups, though the toxicity of tin byproducts requires careful handling and purification.[19][20]
Protocol 4: Selective Mono-Coupling at the C2 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%), and any additives like LiCl if required.
-
Ligand (if needed): If using a catalyst like Pd₂(dba)₃, add a suitable ligand such as P(o-tol)₃ (10 mol%).
-
Solvent: Add an anhydrous, degassed solvent like toluene or DMF.
-
Stannane Addition: Add the organostannane reagent (e.g., tributyl(aryl)stannane, 1.1-1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 80-110 °C for 6-18 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction mixture. To quench and remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. Filter the resulting precipitate through Celite. Extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[21][22]
| Entry | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | None | Toluene | 110 | 70-88 |
| 2 | Pd₂(dba)₃ / P(o-tol)₃ | LiCl | DMF | 100 | 75-92 |
Synthesis of the Starting Material
While commercially available, this compound can be synthesized via the cyclization of an appropriate aniline precursor, a common strategy for benzothiazole synthesis.[1]
Caption: Plausible synthetic route to the title compound.
A common method involves the reaction of the corresponding 2-aminothiophenol derivative with a suitable electrophile. Alternatively, the Hugerschoff reaction, involving the oxidative cyclization of an N-arylthiourea, or related methods starting from a substituted aniline and a thiocyanate salt are widely employed.[23][24][25]
Conclusion
This compound is a powerful and adaptable platform for the synthesis of novel compounds. By understanding the inherent regioselectivity of its C-Cl bonds and applying the appropriate palladium-catalyzed cross-coupling conditions, researchers can selectively and sequentially introduce a diverse range of functionalities. The protocols and data presented in this guide provide a solid foundation for chemists to explore the full potential of this valuable building block in their research endeavors.
References
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Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]
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Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
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Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ACS Publications. [Link]
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Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Synthesis of Fluoro Benzothiazoles[6] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
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Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
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The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. ResearchGate. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles. [Link]
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Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Angewandte Chemie International Edition. [Link]
-
Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Organic Letters. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]
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Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis. [Link]
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reaction conditions for derivatizing 2,6-Dichloro-4-fluoro-1,3-benzothiazole
An Application Guide to the Strategic Derivatization of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Introduction
The this compound scaffold is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its electron-deficient aromatic system, decorated with multiple halogen atoms, presents a versatile platform for the synthesis of complex molecular architectures. The chlorine and fluorine substituents serve as reactive handles for a variety of transformations, enabling the introduction of diverse functional groups and the construction of novel derivatives with tailored biological activities or material properties. Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary reaction conditions for derivatizing this compound. We will explore two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, providing a robust starting point for synthetic exploration.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom and an electron-withdrawing benzothiazole core makes the scaffold highly susceptible to nucleophilic aromatic substitution.[3] In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[4] Due to the high electronegativity of fluorine, the C-F bond is highly polarized, making the carbon atom at the C4 position a prime electrophilic site for nucleophilic attack. Consequently, the fluorine atom is often the most labile leaving group in SNAr reactions on polyfluoroarenes.[3]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred as they can solvate the cationic species without interfering with the nucleophile.
-
Base: A mild to strong base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is required to either deprotonate the incoming nucleophile (e.g., a phenol or amine) to increase its nucleophilicity or to act as a scavenger for the HF generated during the reaction.
-
Temperature: While the ring is activated, moderate heating (50-100 °C) is often necessary to overcome the activation energy of the reaction.
Caption: General workflow for SNAr on this compound.
Protocol 1.1: O-Arylation via SNAr with a Phenolic Nucleophile
This protocol describes the substitution of the C4-fluorine with a generic substituted phenol.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted phenol (1.2 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add anhydrous DMF (10 mL) and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryloxy-2,6-dichloro-1,3-benzothiazole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For a substrate like this compound, the two chlorine atoms at the C2 and C6 positions are the primary reaction sites. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds in oxidative addition to Palladium(0), necessitating the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[5] By carefully selecting the reaction conditions (catalyst, ligand, temperature), it is often possible to achieve regioselective mono-substitution at the more reactive C6 position before disubstitution occurs.[6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between the benzothiazole core and various aryl or vinyl boronic acids or esters. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For activating C-Cl bonds, a high-activity catalyst system is crucial. A common choice is a palladium(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos.[5] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Base: A base like K₃PO₄ or Cs₂CO₃ is essential for the transmetalation step, where it activates the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.
Protocol 2.1.1: Mono-arylation at the C6 Position
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 10 mL, 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the 6-aryl-2-chloro-4-fluoro-1,3-benzothiazole product.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Est. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/Water | 110 | 80-95 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 100 | 70-85 |
| 4-Formylphenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | DMF/Water | 120 | 65-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is renowned for its tolerance of a wide array of functional groups.[8][9] The primary drawback is the toxicity of the tin reagents and byproducts, which require careful handling and purification procedures.
Protocol 2.2.1: Mono-vinylation at the C6 Position
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%).[10]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.2 mmol) dropwise.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.[10]
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the chloro-substituted positions.[11][12]
Protocol 2.3.1: Mono-amination at the C6 Position
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Seal the tube, evacuate, and backfill with argon.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Heat the mixture at 100-110 °C for 18-24 hours.[11]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Est. Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 80-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 75-90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important alkynyl-substituted building blocks.[13]
Causality Behind Experimental Choices:
-
Catalyst System: The classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the transmetalation step with the alkyne. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.
Protocol 2.4.1: Mono-alkynylation at the C6 Position
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (TEA, 3.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours.
-
After the reaction is complete, filter the mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-chloro-4-fluoro-6-alkynyl-1,3-benzothiazole.
Caption: Decision workflow for derivatizing this compound.
Conclusion
This compound is a valuable and versatile starting material. Its derivatization can be systematically approached through two primary routes. Nucleophilic aromatic substitution typically occurs with high regioselectivity at the C4 position, displacing the fluoride atom. For C-C and C-N bond formation at the chlorinated positions, a range of modern palladium-catalyzed cross-coupling reactions are effective. By carefully tuning the reaction conditions, particularly the catalyst, ligand, and temperature, researchers can achieve selective mono-functionalization, primarily at the C6 position, opening the door to a vast chemical space for the development of novel compounds for pharmaceutical and material applications.
References
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Syntheses of 2-(6 '-Fluorobenzothiazol-2 '-ylamino)-4, 6-(disubstituted thiouriedo)-1,3-pyrimidine Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. National Center for Biotechnology Information. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[3][15][16]-benzothiadiazole... ResearchGate. [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Syntheses of 2-(6'-Fluorobenzothiazol-2'-ylamino) -4, 6-(disubstituted thiouriedo)-1,3-pyrimidine Derivatives as Antimicrobi. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. PubMed. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]
-
Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
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Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed. [Link]
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Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. ResearchGate. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]
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Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Center for Biotechnology Information. [Link]
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Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
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Synthesis and Structure of Novel 1λ4,2,6-Thiadiazines. Sci-Hub. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. [Link]
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analytical methods for 2,6-Dichloro-4-fluoro-1,3-benzothiazole quantification
An Application Note and Protocol for the Quantitative Analysis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Introduction
This compound is a halogenated heterocyclic compound. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities.[1] Derivatives of benzothiazole have shown potential as therapeutic agents, including antitumor and anti-inflammatory applications.[1] Given its role as a potential key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs), the development of robust and reliable analytical methods for its quantification is paramount.
Accurate quantification is essential for ensuring the quality and consistency of starting materials and intermediates in the drug development pipeline.[2] Validated analytical methods provide documented evidence that the procedure is suitable for its intended purpose, guaranteeing that results are accurate, precise, and reproducible.[3][4] This application note details two primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are foundational for quality control, stability testing, and impurity profiling in a regulated pharmaceutical environment.[4]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1177350-78-5 | [5] |
| Molecular Formula | C₇H₂Cl₂FNS | Inferred |
| Molecular Weight | 222.06 g/mol | Inferred |
| Structure | ||
![]() |
Note: Properties like molecular formula and weight are calculated based on the known structure, as specific experimental data is not available in the provided search results.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is a versatile and widely adopted technique for the analysis of pharmaceutical compounds, offering high specificity and sensitivity.[6][7] A reverse-phase method is proposed here, which is suitable for separating moderately polar organic molecules like this compound.
Causality in Method Design
The choice of a C18 column is based on its wide applicability for retaining non-polar to moderately polar analytes through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the analyte from the column. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) can improve peak shape and reproducibility by suppressing the ionization of any residual acidic or basic functional groups.[7][8] The detection wavelength should be set at the analyte's maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Quantification
Objective: To accurately quantify this compound using a validated reverse-phase HPLC-UV method.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
3. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).[7]
4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing the analyte.
-
Dissolve the sample in a suitable volume of acetonitrile or mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial to remove particulate matter.[7]
-
Dilute with the mobile phase as necessary to ensure the final concentration falls within the linear range of the calibration curve.
5. HPLC Instrumental Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[7][9] |
| Column Temperature | 30°C[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | Determined by λmax scan (typically 250-330 nm for benzothiazoles)[7][8] |
| Run Time | Sufficient to allow for elution of the analyte and any impurities (e.g., 10-15 minutes) |
6. Data Analysis and Quantification:
-
Inject the working standards to establish a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis on the calibration data. The coefficient of determination (R²) should be ≥ 0.999 for good linearity.[7]
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile halogenated organic compounds, offering excellent sensitivity and structural confirmation.[10][11]
Causality in Method Design
The use of a low-polarity capillary column (e.g., DB-5ms or equivalent) is standard for the separation of a wide range of organic compounds based on their boiling points. Helium is the preferred carrier gas due to its inertness and efficiency. The oven temperature program is designed to first ensure sharp peaks for volatile components at a lower temperature and then ramp up to elute less volatile compounds, including the target analyte. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be used for library matching and positive identification of the analyte.
Experimental Protocol: GC-MS Quantification
Objective: To quantify and confirm the identity of this compound using GC-MS.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Helium (carrier gas, ultra-high purity)
-
Volumetric flasks, pipettes, and GC vials with septa
2. Instrumentation:
-
Gas chromatograph coupled to a Mass Selective Detector (MSD).
-
Capillary column suitable for chlorinated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
3. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent like dichloromethane.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).
4. Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
If the sample is in a complex matrix, a liquid-liquid extraction or Solid-Phase Extraction (SPE) may be required to isolate the analyte and remove interferences.[12][13]
-
Filter the final extract if necessary and transfer to a GC vial.
5. GC-MS Instrumental Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6][9] |
| Injector Temperature | 250 °C[6][9] |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min[6] |
| Transfer Line Temp | 280 °C[6] |
| Ion Source Temp | 230 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| MS Acquisition | Scan Mode (e.g., m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
6. Data Analysis and Quantification:
-
For quantification, operate the MS in SIM mode, monitoring the molecular ion and/or characteristic fragment ions of this compound.
-
Generate a calibration curve by plotting the abundance of the primary quantifier ion against concentration for the standards.
-
Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Confirm the identity of the analyte in samples by comparing its retention time and mass spectrum with that of a reference standard.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS quantification of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
Both analytical methods described must be validated to ensure they are suitable for their intended purpose.[3][14] Validation provides documented evidence of reliability, consistency, and accuracy.[4] Key validation parameters, as recommended by the International Conference on Harmonisation (ICH), are summarized below.[2][3]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[2][15] | Peak for analyte is well-resolved from other components. No interference at the analyte's retention time in blank/placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2] | Coefficient of determination (R²) ≥ 0.999.[7] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[15] | For impurities: From LOQ to 120% of the specification limit.[15] For assay: 80% to 120% of the test concentration.[15] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies.[14] | Typically 98.0% to 102.0% recovery for assay; may be wider for impurity analysis. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).[14] | Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10% for impurity analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] | Signal-to-Noise ratio of 10:1; demonstrated with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[14] | System suitability parameters remain within acceptance criteria during varied conditions. |
References
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- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.
- A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide deriv
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Application Notes & Protocols: The Utility of 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Modern Medicinal Chemistry
Abstract
The benzothiazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This document provides a detailed examination of a specific, highly functionalized analogue: 2,6-dichloro-4-fluoro-1,3-benzothiazole (CAS No. 1177350-78-5) . The strategic placement of chloro and fluoro substituents creates a unique electronic and steric profile, making this molecule a valuable starting point for the synthesis of targeted therapeutic agents. These notes will explore its synthetic utility, its role as a pharmacophore in kinase inhibition and oncology, and provide detailed protocols for its application in a research setting.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Heterocyclic compounds are integral to the development of new pharmaceuticals, with over 90% of new drugs containing such a ring system.[4] Among these, the benzothiazole (1,3-benzothiazole) moiety is a "privileged scaffold," a framework that can interact with a wide array of biological targets.[1][4] Derivatives of this bicyclic system, which features a benzene ring fused to a thiazole ring, have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7]
The specific analogue, This compound , is of particular interest. The halogen substituents significantly modulate the molecule's properties:
-
Chlorine Atoms (C2, C6): These electron-withdrawing groups can enhance binding interactions through halogen bonding, increase lipophilicity, and influence metabolic stability. Dichloro-substituted benzothiazoles have been identified in potent anticancer agents.[3][8]
-
Fluorine Atom (C4): The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity. In some benzothiazole series, fluorine substitution has been shown to enhance cytotoxic activity against cancer cell lines.[9][10]
This unique combination of substituents makes this compound an advanced intermediate for developing highly potent and selective modulators of key biological pathways, particularly in oncology.
Synthetic Pathways and Derivatization Strategies
A common foundational method is the reaction of a substituted aniline with potassium thiocyanate and bromine to form a 2-aminobenzothiazole, which can be further modified.
Caption: Derivatization strategy via nucleophilic substitution at C2.
Medicinal Chemistry Applications
Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The benzothiazole scaffold is a proven pharmacophore for designing potent kinase inhibitors. [14]Derivatives have shown inhibitory activity against a range of crucial kinases, including:
-
PI3K (Phosphoinositide 3-kinase): Novel benzothiazole derivatives have been designed as selective PI3Kβ inhibitors, which is a key target in cancers with PTEN-deficiency, such as prostate cancer. [15][16]* VEGFR-2 & BRAF: These kinases are central to tumor angiogenesis and proliferation. Hybrid molecules incorporating the benzothiazole core have been developed as dual inhibitors of VEGFR-2 and BRAF, showing promise in hepatocellular and breast cancer models. [17]* Src Kinase: Certain heterocyclic structures related to benzothiazoles, particularly those with a 2,6-dichlorophenyl moiety, have been identified as potent, orally active Src kinase inhibitors with in vivo anti-tumor activity. [18] The planar nature of the benzothiazole ring allows it to fit into the ATP-binding pocket of kinases, while appended substituents can form specific hydrogen bonds and hydrophobic interactions to confer potency and selectivity.
Caption: Benzothiazole derivatives blocking oncogenic kinase signaling.
Broad-Spectrum Anticancer Activity
Beyond specific kinase targets, benzothiazole derivatives exhibit broad antiproliferative activity against a diverse panel of human cancer cell lines. [9][10]The mechanism often involves the induction of apoptosis, a form of programmed cell death. For instance, certain imidazo-benzothiazole derivatives were found to enhance the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. [9] The cytotoxic potential of these compounds is highly dependent on their substitution patterns. The table below summarizes the activity of various benzothiazole analogues, providing context for the potency that can be achieved with this scaffold.
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazine-based | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | HeLa (Cervical) | 2.41 | [10] |
| Hydrazine-based | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | COS-7 (Kidney) | 4.31 | [10] |
| Imidazo-benzothiazole | 7-Fluoro, Pyrrolidine-based | HepG2 (Liver) | < 4.0 | [9] |
| Imidazo-benzothiazole | 7-Fluoro, Pyrrolidine-based | MCF-7 (Breast) | < 4.0 | [9] |
| Thiazolidinone-based | 4-chloro-phenoxy-acetamide | Ovarian, Renal, etc. | Varies | [9] |
| Dichlorophenyl-based | 2,6-disubstituted | HCT-116 (Colorectal) | 7.9 | [10] |
This table is a representative summary; IC50 values are highly compound-specific.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole
This protocol is adapted from established methods for synthesizing halogenated 2-aminobenzothiazoles and serves as a foundational step for creating more complex derivatives. [12][13][19] Causality: This reaction proceeds via an electrophilic substitution of bromine followed by an intramolecular cyclization. The thiocyanate provides the sulfur and nitrogen atoms for the thiazole ring.
Materials:
-
4-Fluoro-3-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine
-
Magnetic stirrer, round-bottom flask, ice bath, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-chloroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL). [19]2. Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (0.01 mol) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Gently heat the reaction mixture to reflux for 4-6 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into crushed ice.
-
Neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-fluoro-7-chloro-1,3-benzothiazole.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method to determine the IC50 value of a test compound against a target kinase, adapted from a PI3Kβ inhibition study. [15] Causality: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. An inhibitor will reduce kinase activity, leading to a lower ADP concentration and a reduced luminescent signal.
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare kinase, substrate (e.g., PIP2:3PS), and ATP solutions in the appropriate kinase reaction buffer as per the manufacturer's protocol (e.g., Promega). [15]Prepare serial dilutions of the test compound (derived from this compound) in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase solution, the substrate solution, and the test compound at various concentrations.
-
Initiation: Add the ATP solution to each well to start the kinase reaction. Incubate the plate at room temperature for 60 minutes.
-
First Read (ADP Production): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Read (Luminescence): Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibitor's potency.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its specific halogenation pattern provides a unique starting point for creating potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer. The demonstrated success of related benzothiazole derivatives in preclinical and clinical studies underscores the potential of this chemical class. [4][8] Future research should focus on leveraging this core to:
-
Develop next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects.
-
Explore its utility in creating hybrid molecules that combine the benzothiazole scaffold with other pharmacophores to target multiple pathways simultaneously. [14][17]* Investigate its application in other therapeutic areas where benzothiazoles have shown promise, such as neurodegenerative diseases and infectious diseases. [4][20] The continued exploration of derivatives from this scaffold is a promising avenue for the discovery of novel and effective therapeutic agents.
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Synthesis of Fluoro Benzothiazoles [1]Comprising Azetidinone Derivatives. Ignited Minds Journals.
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[1][4][5]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate.
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- 12. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives [ignited.in]
- 14. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors [ouci.dntb.gov.ua]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Assays with 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6-Dichloro-4-fluoro-1,3-benzothiazole as a versatile reagent for the development of novel assays. The core principle of these assays is the nucleophilic aromatic substitution (SNAr) reaction, wherein the electron-deficient benzothiazole scaffold of the title compound reacts with biological and chemical nucleophiles. This reaction results in the formation of a new, substituted benzothiazole derivative with distinct spectroscopic properties, most notably a significant change in fluorescence. This change can be harnessed to quantify the presence and activity of a wide range of analytes, particularly those containing thiol groups, such as cysteine-containing peptides, proteins, and various small molecules. We present the underlying scientific principles, detailed experimental protocols for assay development, and data analysis guidelines.
Introduction: The Benzothiazole Scaffold in Assay Development
The benzothiazole core is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities and useful spectroscopic properties.[1] Benzothiazole-based fluorescent probes are of particular interest due to their synthetic accessibility and tunable photophysical characteristics.[2] The introduction of electron-withdrawing groups, such as halogens, onto the benzothiazole ring system enhances its electrophilicity, making it an excellent substrate for nucleophilic attack.
This compound is a highly reactive electrophilic probe. The electron-withdrawing nature of the three halogen substituents and the benzothiazole ring system itself renders the carbon atoms of the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity forms the basis of the assays described herein.
Principle of the Assay: Nucleophilic Aromatic Substitution (SNAr)
The fundamental mechanism underpinning the use of this compound in these assays is the SNAr reaction. In this two-step process, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, restoring the aromaticity of the ring and resulting in a net substitution.
For this compound, the chlorine atom at the 2-position is the most probable site for nucleophilic attack. This is due to the strong activation of this position by the adjacent nitrogen atom of the thiazole ring, which can effectively stabilize the negative charge in the Meisenheimer intermediate.
The reaction of this compound with a generic nucleophile (Nu-) is depicted below:
Caption: Proposed SNAr mechanism for the reaction of this compound with a nucleophile.
The key to a successful assay is the change in a measurable signal upon the conversion of the reactant to the product. In this case, the substitution of the chloro group at the 2-position with a nucleophile leads to a significant alteration in the electronic structure of the benzothiazole chromophore, resulting in a change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence, or a spectral shift, can be directly correlated to the concentration of the nucleophilic analyte.
Applications in Assay Development
The reactivity of this compound makes it suitable for a variety of assay formats, including:
-
Quantification of Biological Thiols: Assaying for crucial biological thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).
-
Enzyme Activity Assays: Measuring the activity of enzymes that produce a nucleophilic product, such as thiol-releasing enzymes.[3]
-
Screening for Enzyme Inhibitors: Identifying compounds that inhibit enzymes by measuring the reduction in the formation of a nucleophilic product.
-
Chemical Detection: Quantifying the presence of other nucleophilic species in chemical samples.
Detailed Protocols
General Considerations
-
Solvent: Due to the nature of the SNAr reaction, a polar aprotic solvent is generally preferred to dissolve this compound and facilitate the reaction. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices. For biological assays, it is crucial to use a final concentration of the organic solvent that does not adversely affect the biological system.
-
pH: The nucleophilicity of many biological molecules, particularly thiols, is pH-dependent. The deprotonated thiolate (S-) is a much stronger nucleophile than the protonated thiol (SH). Therefore, assays should be conducted at a pH where a significant portion of the analyte is in its nucleophilic form, typically pH 7.0-8.5 for thiols.
-
Controls: Appropriate controls are essential for accurate data interpretation. These should include a blank (buffer and this compound without the analyte) and a positive control (a known concentration of the analyte).
Protocol for the Quantification of a Thiol-Containing Analyte
This protocol provides a general framework for quantifying a thiol-containing analyte, such as glutathione (GSH).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Analyte of interest (e.g., Glutathione)
-
Assay Buffer (e.g., 100 mM Phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.
-
Prepare a stock solution of the thiol-containing analyte (e.g., 10 mM GSH) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare a serial dilution of the analyte stock solution in the assay buffer to create a standard curve. The final volume in each well should be 100 µL.
-
Include wells with assay buffer only as a blank control.
-
-
Initiation of the Reaction:
-
To each well, add 1 µL of the 10 mM this compound stock solution (final concentration 100 µM).
-
Mix the contents of the wells thoroughly by gentle shaking.
-
-
Incubation:
-
Incubate the microplate at room temperature or 37°C, protected from light, for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific 2-substituted benzothiazole product formed. A preliminary experiment to determine the optimal excitation and emission spectra of the product is recommended. Based on the properties of similar 2-aminobenzothiazoles, excitation in the range of 350-400 nm and emission in the range of 420-500 nm can be used as a starting point.[4]
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of the analyte to generate a standard curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their fluorescence values on the standard curve.
Protocol for an Enzyme Activity Assay
This protocol describes how to measure the activity of an enzyme that produces a thiol-containing product.
Materials:
-
Enzyme of interest
-
Enzyme substrate
-
This compound
-
Assay buffer appropriate for the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, enzyme, and this compound (at a final concentration determined from preliminary experiments, e.g., 100 µM).
-
Include control wells:
-
No enzyme control (to measure background non-enzymatic reaction).
-
No substrate control (to measure any background fluorescence from the enzyme preparation).
-
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence microplate reader set to the optimal excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from the rates of the experimental wells to obtain the enzyme-catalyzed rate.
-
Enzyme activity can be expressed as the rate of product formation, which is proportional to the rate of fluorescence increase.
Visualization of Experimental Workflow
Caption: General workflow for a fluorescence-based assay using this compound.
Data Presentation
The following table provides a hypothetical example of data that could be obtained from a quantitative thiol assay.
| Analyte Concentration (µM) | Raw Fluorescence (RFU) | Background Corrected Fluorescence (RFU) |
| 0 (Blank) | 150 | 0 |
| 10 | 550 | 400 |
| 20 | 945 | 795 |
| 40 | 1755 | 1605 |
| 60 | 2540 | 2390 |
| 80 | 3350 | 3200 |
| 100 | 4145 | 3995 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of sample components. | Run appropriate blanks and subtract background. |
| Instability of the probe. | Prepare fresh probe solution. Store protected from light. | |
| Low Signal | Insufficient incubation time or temperature. | Optimize incubation time and temperature. |
| Incorrect excitation/emission wavelengths. | Determine the optimal spectra for the reaction product. | |
| Low reactivity of the analyte. | Increase the pH of the assay buffer to enhance nucleophilicity. | |
| Non-linear Standard Curve | Saturation of the probe. | Use a lower concentration of the analyte or a higher concentration of the probe. |
| Inner filter effect at high analyte concentrations. | Dilute the samples. |
Conclusion
This compound is a promising reagent for the development of sensitive and robust assays for the detection of a variety of nucleophilic analytes. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and optimize assays tailored to their specific needs. The flexibility of the SNAr-based detection mechanism opens up a wide range of possibilities for applications in basic research, drug discovery, and diagnostics.
References
-
Royal Society of Chemistry. (n.d.). Solid-state fluorescent photophysics of some 2-substituted benzothiazoles. [Link]
-
American Chemical Society. (n.d.). Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. [Link]
-
PubMed. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. [Link]
-
Royal Society of Chemistry. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. [Link]
-
Taylor & Francis Group. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
National Institutes of Health. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
Isfahan University of Medical Sciences. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
Royal Society of Chemistry. (n.d.). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. [Link]
-
SpectraBase. (n.d.). 2-Aminobenzothiazole - Optional[1H NMR] - Spectrum. [Link]
-
National Institutes of Health. (2023). Thioester‐Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single‐Molecule Enzyme Activities of Esterases with Specified Substrate Recognition. [Link]
-
ResearchGate. (n.d.). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. [Link]
-
National Institutes of Health. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]
-
PubMed. (2022). Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. [Link]
-
National Institutes of Health. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Link]
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- 3. Thioester‐Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single‐Molecule Enzyme Activities of Esterases with Specified Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for 2,6-Dichloro-4-fluoro-1,3-benzothiazole
An Application Guide: High-Purity Recovery of 2,6-Dichloro-4-fluoro-1,3-benzothiazole: Protocols and Methodologies
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The inherent bioactivity of the benzothiazole scaffold necessitates exceptionally high purity for reliable downstream applications, from drug discovery screenings to the synthesis of advanced materials.[1][2] This guide details two primary, field-proven purification techniques: Recrystallization and Flash Column Chromatography. It offers not just step-by-step protocols but also the underlying scientific principles, optimization strategies, and methods for purity validation, designed for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Profile
This compound is a substituted benzothiazole, a class of compounds recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific halogenation pattern (two chlorine atoms and one fluorine atom) on the benzothiazole core significantly influences its electronic properties and potential biological interactions, making it a valuable intermediate for synthesizing novel therapeutic agents and functional materials.[2][5]
The presence of impurities, even in trace amounts, can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data or unpredictable material performance. Therefore, robust and validated purification is a non-negotiable step following synthesis.
Physicochemical Data
Understanding the fundamental properties of the target compound is the cornerstone of designing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₇H₂Cl₂FNS | [6] |
| Molecular Weight | 222.06 g/mol | [6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | Data not explicitly available in search results; typically a sharp range is expected for a pure solid. | N/A |
| Solubility | Insoluble in water; expected solubility in organic solvents like ethanol, ethyl acetate, acetone, hexane.[7] | Inferred |
| CAS Number | 1177350-78-5 | [6][8] |
Critical Safety Considerations
While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data for closely related benzothiazole derivatives indicate a need for caution. Halogenated organic compounds and benzothiazoles can be hazardous.[9][10][11]
-
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[10][11]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Purification Method I: Recrystallization
Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Its efficacy relies on the differential solubility of the desired compound and its impurities in a selected solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).
Protocol: Single-Solvent Recrystallization
This protocol assumes impurities are more soluble in the mother liquor than the target compound.
Step 1: Solvent Selection
-
Place ~20-30 mg of the crude this compound into a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume. If it dissolves in just a few drops, it is too soluble. If it is insoluble, it is a poor solvent.
-
A good choice is a solvent that dissolves the compound when heated but allows it to crystallize upon cooling. Common solvent systems for similar compounds include ethanol, or mixed systems like hexane/ethyl acetate.[7]
Step 2: Dissolution
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (using a magnetic stir bar) in the fume hood.
-
Continue adding hot solvent until the solid is completely dissolved. Causality Check: Using the minimum amount of hot solvent is critical for maximizing recovery yield. Excess solvent will retain more of the product in the solution upon cooling.
Step 3: Hot Filtration (Optional)
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.
-
Pre-heat a funnel (with fluted filter paper) and a receiving flask by placing them over a beaker of the boiling solvent.
-
Pour the hot solution through the pre-heated setup quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Expertise Insight: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely or dry in a vacuum oven at a temperature well below the melting point.
Workflow and Validation
Self-Validation: The purity of the recrystallized product should be confirmed by Thin-Layer Chromatography (TLC) against the crude material and by melting point analysis. A pure compound will show a single spot on TLC and a sharp melting point range.
Purification Method II: Flash Column Chromatography
Principle of Chromatography
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[12][13] Compounds with stronger interactions with the polar silica gel will move down the column more slowly, while less polar compounds will be carried down faster by the mobile phase, effecting separation.
Protocol: Normal-Phase Flash Chromatography
Step 1: Mobile Phase Selection via TLC
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the plate in various solvent systems (eluent). Start with a nonpolar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate.
-
Trustworthiness Check: The ideal eluent system will result in the desired compound having a Retention Factor (Rf) of 0.25-0.40 . The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rf range provides the best balance between resolution and elution time.
Step 2: Column Packing
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Fill the column with silica gel (slurry packing with the initial eluent is recommended for best results).
-
Gently tap the column to ensure an evenly packed bed and add a layer of sand on top to protect the silica surface.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. Expertise Insight: Dry loading often results in sharper bands and better separation, especially for compounds with limited solubility in the eluent.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
Step 5: Fraction Analysis and Product Recovery
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow and Validation
Self-Validation: The combined pure fractions should yield a single spot on a TLC plate. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. Structural confirmation and detection of any remaining solvent or impurities should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Final Purity Assessment
Regardless of the method used, the final purity of this compound must be rigorously assessed before use in sensitive applications.
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity. | A sharp melting range (e.g., < 2 °C) consistent with literature values. |
| TLC | Qualitative purity check. | A single, well-defined spot. |
| HPLC | Quantitative purity analysis. | A single major peak, allowing for calculation of purity (e.g., >98%). |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation and impurity detection. | Spectra consistent with the expected structure; absence of impurity signals. |
| Mass Spectrometry | Confirm molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
By employing these detailed protocols and validation checks, researchers can confidently obtain high-purity this compound, ensuring the integrity and reproducibility of their scientific work.
References
- Toshima, R., Eguchi, Y., Oshima, I., Yoshino, R., Tamano, N., Fukumoto, H., Yasui, M., Konno, T., Yamada, S., & Morita, M. (Date not available). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm.
- Toshima, R., Eguchi, Y., Oshima, I., Yoshino, R., Tamano, N., Fukumoto, H., Yasui, M., Konno, T., Yamada, S., & Morita, M. (2025). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm.
- ChemicalBook. (n.d.). This compound | 1177350-78-5.
- Sigma-Aldrich. (2025). Safety Data Sheet - Benzothiazole.
- Anonymous. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). 1177350-78-5 | this compound.
- Fisher Scientific. (2014). Safety Data Sheet.
- CymitQuimica. (2025). Safety Data Sheet.
- Ravi Sankar Reddy D., et al. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Anonymous. (n.d.).
- Benchchem. (n.d.). 2,6-Dichloro-4-methyl-1,3-benzothiazole.
- Jayachandran E., Sreenivasa G. M., Nargund L. V. G., Shanmukha I., & Gaikwad P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry.
- PubChem. (n.d.). 2,6-Dichlorobenzothiazole.
- Biocompare. (n.d.). Chromatography and Separation.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Anonymous. (2021). Chromatography – Separation Tool in Bioanalysis.
- PubChem. (n.d.). 4,7-Dichloro-5,6-difluoro-2,1,3-benzothiadiazole.
- Request PDF. (n.d.). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Andersson, M. (2014).
- Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9).
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
- Anonymous. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH.
- Dong, M. W. (2015).
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-1,3-benzothiazole | 3622-23-9.
- Poulsen, D. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-1,3-benzothiazole | 3622-23-9.
- Anonymous. (n.d.).
- Anonymous. (2025). Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System.
- Google Patents. (n.d.). Aminothiazole from chloroacetal - US2330223A.
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Application Notes and Protocols: 2,6-Dichloro-4-fluoro-1,3-benzothiazole as a Versatile Fluorophore for Advanced Sensing Applications
Authored by: A Senior Application Scientist
Introduction: The Benzothiazole Scaffold as a Privileged Fluorophore
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of fluorescent probes.[1][2] Its inherent fluorescence, excellent photostability, and the ease with which its structure can be modified make it an ideal platform for creating sensors for a wide array of analytes, including metal ions, anions, and biologically relevant small molecules.[1][3][4] The fluorescence properties of benzothiazole derivatives can be finely tuned through the introduction of various functional groups, operating on principles such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][4]
This guide focuses on the unique potential of 2,6-dichloro-4-fluoro-1,3-benzothiazole as a key building block for novel fluorescent probes. The specific halogen substitution pattern of this molecule offers distinct advantages for probe design and application.
Molecular Profile: this compound
The strategic placement of electron-withdrawing halogen atoms on the benzothiazole ring system significantly influences its electronic and photophysical properties.
| Property | Structural Feature | Implication for Fluorescent Probe Design |
| Core Fluorophore | Benzothiazole Ring | Provides the fundamental fluorescent scaffold. |
| 2-Chloro Group | Reactive Site | Serves as an excellent leaving group for nucleophilic substitution, allowing for the covalent attachment of various receptor moieties to create analyte-specific probes.[5] |
| 6-Chloro & 4-Fluoro Groups | Modulation of Electronics | These electron-withdrawing groups can enhance the quantum yield and photostability of the fluorophore. They also influence the spectral properties (excitation and emission wavelengths) of the resulting probe. |
Principle of Operation: From a Building Block to a Functional Probe
The application of this compound as a fluorescent probe typically involves a two-stage process:
-
Synthesis of the Chemosensor: The core molecule is functionalized by attaching a specific analyte-binding moiety (a receptor) at the 2-position. This is typically achieved via a nucleophilic substitution reaction where the 2-chloro group is displaced.
-
Analyte Detection: Upon binding of the target analyte to the receptor, a conformational or electronic change is induced in the molecule. This change perturbs the photophysical properties of the benzothiazole fluorophore, leading to a measurable change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength (ratiometric response).[5]
Generalized Workflow for Probe Application
The following diagram illustrates a generalized workflow for the application of a fluorescent probe derived from this compound.
Caption: Generalized workflow for fluorescent probe application.
Protocols
Protocol 1: Preparation and Spectroscopic Characterization of the Probe
This protocol outlines the general steps for preparing a stock solution of a probe derived from this compound and characterizing its basic photophysical properties.
Materials:
-
Synthesized benzothiazole-based fluorescent probe
-
Spectroscopy-grade solvent (e.g., DMSO, acetonitrile, or buffer)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the probe (e.g., 1-5 mg).
-
Dissolve the probe in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Store this solution in the dark at 4°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution in the desired experimental buffer or solvent to a final concentration suitable for spectroscopic measurements (typically in the low micromolar range, e.g., 1-10 µM).
-
-
Absorbance Spectrum:
-
Record the UV-Vis absorbance spectrum of the working solution to determine the optimal excitation wavelength (λex), which is typically at or near the absorbance maximum.
-
-
Emission Spectrum:
-
Using the determined λex, record the fluorescence emission spectrum of the working solution. Note the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Optional but Recommended):
-
Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Protocol 2: In Vitro Analyte Detection Assay
This protocol describes a generalized procedure for evaluating the performance of the fluorescent probe in detecting a specific analyte in a cell-free system.
Materials:
-
Probe stock solution
-
Analyte stock solution
-
Experimental buffer (e.g., PBS, HEPES, Tris-HCl)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the experimental buffer to each well.
-
Add the probe to each well to achieve the final desired working concentration.
-
Add varying concentrations of the analyte to different wells. Include a control well with no analyte.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow for the binding reaction to reach equilibrium. The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using the predetermined λex and λem.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the well with no analyte) from all measurements.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
-
Protocol 3: Selectivity Assay
This protocol is crucial for establishing the specificity of the probe for its target analyte over other potentially interfering species.
Procedure:
-
Prepare solutions of various potentially interfering ions and molecules at a concentration significantly higher than that of the target analyte.
-
In separate wells of a 96-well plate, incubate the probe with:
-
The target analyte alone.
-
Each of the interfering species alone.
-
The target analyte in the presence of each interfering species.
-
-
Measure the fluorescence intensity in each well after incubation.
-
Compare the fluorescence response to assess the degree of interference. A highly selective probe will show a significant response only in the presence of the target analyte.
Application in Bioimaging
Benzothiazole-based probes are frequently used for imaging analytes within living cells.[3][6] The following is a generalized protocol for cellular imaging.
Caption: Workflow for cellular imaging with a fluorescent probe.
Protocol 4: Cellular Imaging of Target Analyte
Materials:
-
Adherent cell line cultured on glass-bottom imaging dishes
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Probe stock solution
-
Analyte or stimulus solution
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto imaging dishes and allow them to adhere and grow for 24-48 hours.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the probe diluted in serum-free medium for an optimized time and concentration (e.g., 1-10 µM for 30 minutes).
-
-
Washing: Wash the cells with PBS to remove any excess, unbound probe.
-
Analyte Stimulation:
-
For detecting endogenous analytes, proceed directly to imaging.
-
For detecting exogenous analytes, incubate the probe-loaded cells with the analyte in the medium for a specific period.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser line for excitation and emission filter settings.
-
Acquire images of both a control (unstimulated) and a treated group of cells.
-
-
Image Analysis: Quantify the fluorescence intensity within the cells using appropriate image analysis software (e.g., ImageJ/Fiji).
Conclusion and Future Perspectives
This compound represents a highly promising and versatile platform for the development of next-generation fluorescent probes. The reactive 2-chloro position allows for the straightforward synthesis of a diverse library of chemosensors, while the 4-fluoro and 6-chloro substituents provide a means to fine-tune the photophysical properties of the core fluorophore. Future research in this area will likely focus on the synthesis of novel probes derived from this scaffold for the detection of a wider range of biologically and environmentally important analytes, with applications spanning from disease diagnostics to environmental monitoring.
References
-
Benzothiazole applications as fluorescent probes for analyte detection. (2020). Journal of the Iranian Chemical Society, 17(12). [Link]
-
Jayachandran E., Sreenivasa G. M., Nargund L. V. G., Shanmukha I., & Gaikwad P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
-
Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]
-
Ravi Sankar Reddy D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 353-358. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2023). MDPI. [Link]
-
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. (2022). MDPI. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PMC - NIH. [Link]
-
Benzothiazole‐based fluorescent probe for N 2 H 4. (2020). ResearchGate. [Link]
-
Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. (2001). PubMed. [Link]
-
Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (2021). ResearchGate. [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2020). PMC - NIH. [Link]
-
Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (2021). ResearchGate. [Link]
Sources
Application Notes & Protocols: 2,6-Dichloro-4-fluoro-1,3-benzothiazole as a Versatile Precursor in Advanced Materials Science
Introduction: Unveiling the Potential of a Halogenated Benzothiazole Scaffold
The 1,3-benzothiazole core is a privileged heterocyclic structure that has garnered significant attention across various scientific disciplines, from medicinal chemistry to materials science.[1][2] Its rigid, planar structure combined with electron-rich sulfur and nitrogen heteroatoms makes it an excellent building block for functional organic materials. When strategically substituted, the electronic properties of the benzothiazole scaffold can be finely tuned. The subject of this guide, 2,6-Dichloro-4-fluoro-1,3-benzothiazole, is a prime example of such a tailored molecule. The presence of three halogen atoms—two chlorine and one fluorine—imparts strong electron-withdrawing characteristics, rendering the benzothiazole nucleus significantly electron-deficient. This feature is highly desirable in the design of n-type organic semiconductors and the acceptor components of donor-acceptor (D-A) type materials used in organic electronics.[3][4]
This document serves as a comprehensive technical guide for researchers, materials scientists, and organic chemists, outlining the potential applications of this compound as a key building block. We will move beyond theoretical discussions to provide detailed, field-proven protocols for its utilization in the synthesis of high-performance conjugated polymers for organic electronics and as a precursor for novel fluorescent materials. While this specific molecule is an emerging building block, the methodologies presented herein are grounded in established principles of benzothiazole and benzothiadiazole chemistry.[4][5][6]
Part 1: A Building Block for High-Performance Organic Electronics
The electron-deficient nature of the this compound core makes it an exceptional candidate for the acceptor unit in D-A conjugated polymers. Such polymers are the cornerstone of modern organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).[7][8] The strategic incorporation of this unit can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, which is crucial for n-type and ambipolar transistor performance.[4]
Application: Synthesis of a Donor-Acceptor Polymer for OTFTs
Here, we describe a protocol for the synthesis of a novel D-A conjugated polymer, Poly[(2,6-bis(trimethylstannyl)-4-fluorobenzothiazole)-alt-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)] (PBTz-BDT), via Stille cross-coupling polymerization. This reaction is a robust and widely used method for forming C-C bonds in polymer synthesis.
Causality Behind Experimental Choices:
-
Stille Coupling: This method is chosen for its tolerance to a wide variety of functional groups and its reliability in achieving high molecular weight polymers, which is essential for efficient charge transport.
-
Monomer Selection: Benzo[1,2-b:4,5-b']dithiophene (BDT) is selected as the donor unit due to its strong electron-donating nature, excellent planarity, and propensity to induce intermolecular π-π stacking, all of which contribute to high charge carrier mobility. The branched 2-ethylhexyl side chains are incorporated to ensure good solubility of the final polymer in common organic solvents for solution-based device fabrication.
-
Catalyst System: A palladium catalyst, specifically Pd₂(dba)₃, is used in conjunction with a phosphine ligand, P(o-tol)₃. This combination is highly effective for Stille polymerizations, promoting efficient oxidative addition and reductive elimination steps.
Experimental Protocol 1: Synthesis of PBTz-BDT Polymer
Step 1: Synthesis of the Stannylated Monomer, 2,6-bis(trimethylstannyl)-4-fluoro-1,3-benzothiazole (M1)
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise over 20 minutes. The reaction is a lithium-halogen exchange. Stir the mixture at -78 °C for 1 hour.
-
Stannylation: Add trimethyltin chloride (2.5 eq, 1 M in THF) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from hexanes to yield M1 as a white solid. Self-Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Stille Polymerization
-
Setup: In a glovebox, add the stannylated benzothiazole monomer M1 (1.0 eq), the dibrominated BDT donor monomer (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed chlorobenzene to the flask.
-
Reaction: Heat the mixture to 110 °C and stir under a nitrogen atmosphere for 48 hours. The solution will become dark and viscous as the polymer forms.
-
Purification:
-
Cool the reaction mixture and precipitate the polymer by pouring it into vigorously stirred methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexanes (to remove oligomers and catalyst residues), and finally chloroform.
-
The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the final polymer under vacuum at 60 °C for 24 hours. Self-Validation: Characterize the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC). Confirm its optical and electrochemical properties via UV-Vis spectroscopy and Cyclic Voltammetry (CV).
Caption: Stille polymerization workflow for PBTz-BDT synthesis.
Data Presentation: Expected Properties of PBTz-BDT
| Property | Expected Value | Significance |
| Molecular Weight (Mn) | > 20 kDa | High Mn ensures good film formation and connectivity. |
| Polydispersity Index (PDI) | < 2.5 | Indicates a controlled polymerization process. |
| Optical Bandgap (E_g) | 1.8 - 2.0 eV | Determines the polymer's light absorption range. |
| HOMO Level | -5.4 to -5.6 eV | Affects hole injection and stability in air. |
| LUMO Level | -3.5 to -3.7 eV | Crucial for electron injection and transport. |
| OTFT Hole Mobility (µh) | > 0.1 cm²/Vs | Indicates efficient hole transport capability. |
| OTFT Electron Mobility (µe) | > 0.05 cm²/Vs | Indicates efficient electron transport capability. |
Part 2: A Core Scaffold for Advanced Fluorophores
The inherent electronic structure of donor-acceptor substituted benzothiazoles often leads to fascinating photophysical phenomena, such as intramolecular charge transfer (ICT).[9][10] This process can result in environmentally sensitive fluorescence (solvatochromism), where the emission color changes with solvent polarity. By functionalizing the this compound core, it is possible to design novel fluorophores for applications in chemical sensing, bio-imaging, and as emitters in organic light-emitting diodes (OLEDs).
Application: Synthesis of a Solvatochromic Dye
This protocol details the synthesis of a D-A type fluorophore via a nucleophilic aromatic substitution (SₙAr) reaction, where one of the chlorine atoms on the benzothiazole ring is replaced by an electron-donating group, such as morpholine.
Causality Behind Experimental Choices:
-
SₙAr Reaction: The benzothiazole ring, being highly electron-deficient due to the halogens, is activated towards nucleophilic attack. The chlorine at the 2-position is generally more reactive than the one at the 6-position, allowing for a degree of regioselectivity.
-
Nucleophile Choice: Morpholine is chosen as a representative electron-donating amine. Its inclusion creates a strong D-A system, which is a prerequisite for observing significant ICT and solvatochromism.
-
Solvent and Base: A polar aprotic solvent like DMF or DMSO is used to facilitate the SₙAr reaction. A non-nucleophilic base like K₂CO₃ is used to deprotonate the amine nucleophile, increasing its reactivity.
Experimental Protocol 2: Synthesis of a D-A Fluorophore
-
Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final fluorophore. Self-Validation: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Caption: Synthesis of a D-A fluorophore via SₙAr reaction.
Protocol 2a: Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions (ca. 10⁻⁵ M) of the purified fluorophore in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, THF, acetonitrile, ethanol).
-
UV-Vis Spectroscopy: Record the absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: Record the emission spectrum for each solution (exciting at λ_abs) to determine the maximum emission wavelength (λ_em).
-
Quantum Yield Measurement: Calculate the fluorescence quantum yield (Φ_F) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) via the comparative method.
Data Presentation: Expected Photophysical Properties
| Solvent | Polarity Index | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) | Expected Φ_F |
| Hexane | 0.1 | ~380 | ~450 | ~70 | High (>0.8) |
| Toluene | 2.4 | ~385 | ~475 | ~90 | Moderate |
| Chloroform | 4.1 | ~390 | ~510 | ~120 | Moderate |
| Acetonitrile | 5.8 | ~395 | ~550 | ~155 | Low (<0.1) |
| Ethanol | 4.3 | ~392 | ~560 | ~168 | Low |
This expected trend, a large bathochromic (red) shift in emission with increasing solvent polarity, is a classic indicator of a strong ICT character in the excited state.
References
-
Jayachandran E, Sreenivasa G. M, Nargund L. V. G, Shanmukha I, Gaikwad P. M. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Orient J Chem 2006;22(3). [Link]
-
Ravi Sankar Reddy D. et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. PMC - NIH. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Recent Technology and Engineering (IJRTE). [Link]
-
Synthesis of Fluoro Benzothiazoles[11] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. [Link]
-
Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. [Link]
-
United States Patent Office. Googleapis.com. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
-
Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH. [Link]
-
Effect of Fluorination of 2,1,3-Benzothiadiazole. PMC - NIH. [Link]
-
Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. ResearchGate. [Link]
-
United States Patent Office. Googleapis.com. [Link]
- Benzothiazole derivative and anti-tumor use thereof.
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. [Link]
-
2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells. PubMed. [Link]
-
design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. open.metu.edu.tr. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
- 3, 4-dichloroisothiazoles and process for making them.
- Diaryl fluoro compounds.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Welcome to the Technical Support Center dedicated to the synthesis of 2,6-dichloro-4-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the technical knowledge and practical insights necessary to improve your reaction yields, minimize impurities, and achieve consistent results.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The specific substitution pattern of this target molecule presents unique challenges and opportunities for optimization.
A prevalent and effective method for the synthesis of substituted 2-aminobenzothiazoles, which are key precursors, involves the oxidative cyclization of arylthioureas. This is often achieved by reacting a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. While a specific protocol for this compound is not extensively documented in publicly available literature, a robust synthesis can be extrapolated from established procedures for analogous halogenated benzothiazoles.
This guide will focus on a proposed synthetic route starting from 3,5-dichloro-4-fluoroaniline and provide detailed troubleshooting for each stage of the process.
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached in a two-step process, as illustrated below. This workflow highlights the key transformation and provides a framework for the subsequent troubleshooting discussion.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section directly addresses potential issues you may encounter during the synthesis, providing explanations and actionable solutions.
Part 1: Synthesis of 2-Amino-6-chloro-4-fluoro-1,3-benzothiazole Intermediate
Question 1: My reaction of 3,5-dichloro-4-fluoroaniline with potassium thiocyanate and bromine is resulting in a low yield or a complex mixture of products. What are the likely causes?
Answer: Low yields and the formation of byproducts in this reaction, a variation of the Hugershoff benzothiazole synthesis, are common challenges. Several factors can contribute to these issues:
-
Suboptimal Reaction Temperature: The initial reaction with thiocyanate and subsequent bromination are often exothermic.[1] Insufficient cooling can lead to side reactions, including the formation of polybrominated anilines or degradation of the starting material. Conversely, if the temperature is too low during the cyclization step, the reaction may not proceed to completion.
-
Improper Bromine Addition: The rate of bromine addition is critical. A rapid addition can cause localized high concentrations of bromine, leading to over-bromination of the aromatic ring. Slow, controlled addition is recommended to maintain a steady reaction rate.
-
Moisture Contamination: While the reaction is typically run in glacial acetic acid, the presence of excessive water can interfere with the reaction, potentially hydrolyzing intermediates.
-
Poor Quality Starting Materials: Ensure the purity of the 3,5-dichloro-4-fluoroaniline. Impurities from its synthesis can interfere with the reaction. Potassium thiocyanate should be dry.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the initial mixing of the aniline and thiocyanate, and especially during the addition of bromine. After the addition is complete, a gradual increase in temperature may be necessary to drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Controlled Bromine Addition: Add the bromine solution dropwise with vigorous stirring to ensure rapid mixing and prevent localized excess.
-
Anhydrous Conditions: Use glacial acetic acid and ensure all glassware is dry.
-
Starting Material Purity: If possible, purify the 3,5-dichloro-4-fluoroaniline by recrystallization or distillation before use.
Question 2: I am observing the formation of a significant amount of an insoluble, dark-colored precipitate. What is this and how can I avoid it?
Answer: The formation of dark, insoluble materials often points to polymerization or degradation of the starting materials or intermediates. This can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to decomposition and polymerization.
-
Oxidation of Thiourea Intermediate: The intermediate arylthiourea can be susceptible to oxidation, leading to complex side products.
-
Incorrect Stoichiometry: An incorrect ratio of reactants, particularly an excess of bromine, can promote unwanted side reactions.
Preventative Measures:
-
Strict Temperature Monitoring: Use a reaction setup that allows for precise temperature control.
-
Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Accurate Stoichiometry: Carefully measure all reagents to ensure the correct molar ratios.
Part 2: Conversion to this compound
Question 3: The diazotization of my 2-amino-6-chloro-4-fluoro-1,3-benzothiazole is not proceeding to completion, or I am getting a low yield in the subsequent Sandmeyer reaction. What should I check?
Answer: The diazotization and subsequent Sandmeyer reaction are sensitive procedures that require careful control of conditions.[2][3]
-
Temperature of Diazotization: Diazotization reactions must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.[2] If the temperature rises, the diazonium salt can decompose, leading to a lower yield of the desired product and the formation of phenolic byproducts.
-
Acid Concentration: A sufficient excess of strong acid (e.g., hydrochloric acid) is necessary to generate nitrous acid in situ from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.[2]
-
Purity of the Amine: Impurities in the starting 2-aminobenzothiazole can interfere with the diazotization reaction.
-
Catalyst Activity: The copper(I) chloride used in the Sandmeyer reaction must be active. Old or improperly stored CuCl may be oxidized to Cu(II), which is less effective.
Optimization Strategies:
-
Maintain Low Temperature: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite.
-
Ensure Acidity: Use a sufficient excess of concentrated hydrochloric acid.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution and high-purity 2-aminobenzothiazole. If the CuCl is suspect, it can be washed with a reducing agent (like sulfurous acid) and then with water, ethanol, and ether before use.
-
Monitor Diazotization: The completion of diazotization can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[2]
Question 4: My final product is difficult to purify and contains persistent impurities. What are some effective purification strategies?
Answer: Purification of halogenated aromatic compounds can be challenging due to their similar polarities.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a system that provides good crystal formation and effectively removes impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically a good starting point. Be aware that some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, in which case neutral alumina could be a better alternative.[2]
-
Activated Carbon Treatment: If your product is discolored by minor, highly colored impurities, treatment with activated charcoal during recrystallization can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for achieving a high yield in the initial cyclization step?
A1: Temperature control is arguably the most critical parameter. The reaction is exothermic, and excessive heat can lead to a cascade of side reactions. Maintaining a low and consistent temperature during the addition of bromine is crucial for minimizing byproduct formation.
Q2: Are there any "greener" alternatives to using bromine for the cyclization?
A2: Yes, green chemistry approaches to benzothiazole synthesis are an active area of research. Some alternatives to liquid bromine include the use of benzyltrimethylammonium tribromide, which is a solid and easier to handle, or oxidative cyclization using reagents like hydrogen peroxide with an acid catalyst.[4][5] Microwave-assisted synthesis can also be a greener approach by reducing reaction times and energy consumption.[2]
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both reaction steps.[2] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product. UV light is typically used for visualization.
Q4: What are the primary safety precautions I should take when working with the reagents involved in this synthesis?
A4: Safety is paramount. Always work in a well-ventilated fume hood.
-
Bromine: Is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat).
-
3,5-dichloro-4-fluoroaniline: Is a halogenated aniline and should be handled as a toxic substance. Avoid inhalation and skin contact.
-
Sodium Nitrite: Is an oxidizer and is toxic if ingested.
-
Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chloro-4-fluoro-1,3-benzothiazole (Generalized)
This protocol is a general guideline and will likely require optimization for your specific laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (1.0 eq) and potassium thiocyanate (1.1 eq) in glacial acetic acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, or gently warm to 40-50 °C to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a large volume of cold water. The product should precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of this compound (Generalized Sandmeyer Reaction)
This protocol is a general guideline and requires careful handling of potentially hazardous intermediates.
-
Diazotization: Suspend the 2-amino-6-chloro-4-fluoro-1,3-benzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to drive the reaction to completion (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Sandmeyer |
| Key Reagents | 3,5-dichloro-4-fluoroaniline, KSCN, Br2 | 2-amino-6-chloro-4-fluoro-1,3-benzothiazole, NaNO2, CuCl |
| Solvent | Glacial Acetic Acid | Water, HCl |
| Temperature | 0-10 °C (addition), RT to 50 °C (reaction) | 0-5 °C (diazotization), RT to gentle heat (Sandmeyer) |
| Typical Molar Ratios | Aniline:KSCN:Br2 = 1:1.1:1 | Amine:NaNO2:CuCl = 1:1.05:1.2 |
| Monitoring | TLC (e.g., Hexane:EtOAc 7:3) | TLC (e.g., Hexane:EtOAc 9:1) |
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzothiazoles.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Abdel-Aziz, H. A., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Gao, X., et al. (n.d.).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Introduction
Welcome to the technical support guide for the synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, I've seen firsthand the challenges that can arise during multi-step syntheses of highly substituted heterocycles. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing high-level strategic questions about the synthesis.
-
Troubleshooting Guide: A problem-and-solution formatted section to tackle specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing this compound?
The most robust and commonly employed strategy involves a two-stage process. First is the construction of the substituted benzothiazole core, followed by the introduction of the C2-chloro substituent.
-
Stage 1: Formation of 2-Amino-6-chloro-4-fluoro-1,3-benzothiazole. This is typically achieved via the cyclization of a corresponding aniline derivative. A widely used method is the reaction of 3-chloro-5-fluoroaniline with a thiocyanating agent, such as potassium thiocyanate (KSCN), in the presence of bromine and acetic acid.[1][2][3][4] This reaction, often referred to as the Hugerschoff synthesis, forms the 2-amino-benzothiazole ring system in a single step.
-
Stage 2: Conversion to this compound. The 2-amino group is then converted to a chloro group via a Sandmeyer reaction . This involves the diazotization of the amine with nitrous acid (generated in situ from NaNO₂) followed by decomposition of the resulting diazonium salt with a copper(I) chloride (CuCl) catalyst.
This pathway is generally preferred over routes that attempt to build the molecule from a pre-functionalized thiophenol, as the required 2-amino-5-chloro-3-fluorothiophenol is often unstable and not commercially available.
Q2: Why is my overall yield consistently low, even when the final product is formed?
Low overall yield in a multi-step synthesis is often a result of cumulative losses and competing side reactions at each stage. For this specific synthesis, the two most critical areas impacting yield are:
-
Regioselectivity in the Cyclization Step: The initial electrophilic attack on the 3-chloro-5-fluoroaniline ring can potentially lead to isomeric byproducts. While the amino group is a strong ortho, para-director, the substitution pattern can still allow for the formation of an unwanted regioisomer, which is difficult to separate and lowers the yield of the desired intermediate.
-
Decomposition during Diazotization: The 2-aminobenzothiazole diazonium salt formed during the Sandmeyer reaction can be unstable. Premature decomposition, reaction with solvent (water), or other competing pathways before the introduction of the chloride nucleophile are common causes of significant yield loss. Strict temperature control is paramount.
Q3: What are the most critical reaction parameters to control throughout the synthesis?
-
Temperature: This is arguably the most critical parameter. During the bromination/cyclization step, exothermic events can lead to over-bromination of the ring. In the Sandmeyer reaction, the temperature must be kept low (typically 0-5 °C) to prevent the diazonium salt from decomposing or reacting with water to form the 2-hydroxy byproduct.
-
Stoichiometry of Bromine: In the first stage, bromine is used as an oxidizing agent to facilitate the cyclization. Using an excess can lead to the formation of unwanted, and often inseparable, ring-brominated side products. Careful, slow addition of a standardized bromine solution is essential.
-
Purity of Starting Materials: As with any synthesis, starting with pure 3-chloro-5-fluoroaniline is crucial. Impurities can interfere with the cyclization and lead to a complex mixture of byproducts.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 2-Amino-6-chloro-4-fluoro-1,3-benzothiazole (Stage 1)
You've reacted 3-chloro-5-fluoroaniline with KSCN and bromine, but TLC/LC-MS analysis shows a complex mixture with little to no desired product.
-
Possible Cause A: Isomer Formation
-
Explanation: The key C-S bond-forming step is the electrophilic attack on the aniline ring. The powerful ortho-directing amino group guides the attack. However, two ortho positions are available. While attack at the position between the chloro and fluoro groups is sterically hindered, the formation of the undesired 2-amino-4-chloro-6-fluoro-1,3-benzothiazole regioisomer can still occur.
-
Solution:
-
Confirm Structure: Isolate the major product and perform rigorous structural analysis (¹H NMR, ¹⁹F NMR, NOE) to confirm you have the correct 6-chloro-4-fluoro isomer.
-
Optimize Reaction Conditions: Lowering the reaction temperature during bromine addition can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
-
Purification: If a mixture of isomers is unavoidable, careful column chromatography is required. A gradient elution using a hexane/ethyl acetate solvent system is a good starting point.
-
-
-
Possible Cause B: Oxidation and Tar Formation
-
Explanation: Sulfur-containing intermediates are susceptible to oxidation, which can lead to the formation of disulfides and polymeric, tar-like materials. This is often exacerbated by localized overheating during bromine addition.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Controlled Addition: Add the bromine solution dropwise via a syringe pump to a vigorously stirred, cooled reaction mixture to prevent temperature spikes.
-
Aqueous Workup: A workup involving a reducing agent, such as a dilute solution of sodium bisulfite (NaHSO₃), can help quench any excess bromine and dissolve some oxidized byproducts.
-
-
Visualizing the Key Challenge: Regioselectivity
The diagram below illustrates the two potential pathways of electrophilic attack on the starting aniline, leading to the desired product and the primary isomeric impurity.
Caption: Regioselectivity in the cyclization of 3-chloro-5-fluoroaniline.
Problem 2: Failure or Low Yield in the Sandmeyer Reaction (Stage 2)
You have pure 2-amino-6-chloro-4-fluoro-1,3-benzothiazole, but the conversion to the 2-chloro derivative is inefficient.
-
Possible Cause A: Incomplete Diazotization
-
Explanation: The formation of the diazonium salt is the first and most critical step. If the 2-aminobenzothiazole has low solubility in the acidic medium or if the sodium nitrite is added too quickly, diazotization may be incomplete.
-
Solution:
-
Solvent System: Ensure the amine is fully dissolved or finely suspended in the acid (e.g., HCl) before cooling. Using a co-solvent like acetic acid can sometimes improve solubility.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water and add it slowly, dropwise, below the surface of the reaction mixture to ensure it reacts before decomposing.
-
Test for Completion: After the addition is complete, test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test, i.e., the paper turning blue-black, indicates an excess). A slight excess is necessary to ensure all the amine has reacted.
-
-
-
Possible Cause B: Premature Decomposition of the Diazonium Salt
-
Explanation: Diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above 5-10 °C, the diazonium group can be lost and replaced by an -OH group from the aqueous solvent, leading to the formation of 2-hydroxy-6-chloro-4-fluoro-1,3-benzothiazole as the major byproduct.
-
Solution:
-
Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the diazotization and the subsequent addition to the CuCl solution.
-
Use Immediately: Prepare the diazonium salt solution and use it immediately in the next step. Do not let it stand, even at low temperatures.
-
-
Experimental Protocol: Optimized Sandmeyer Reaction
This protocol includes best practices to mitigate the side reactions described above.
| Step | Action | Rationale |
| 1 | Suspend 2-amino-6-chloro-4-fluoro-1,3-benzothiazole (1.0 eq) in conc. HCl (e.g., 6 M) in a flask. | Creates the amine salt and provides the acidic medium for diazotization. |
| 2 | Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. | Critical Step: Prevents premature decomposition of the diazonium salt. |
| 3 | Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Keep the addition nozzle below the liquid surface. | Ensures controlled formation of nitrous acid and prevents its decomposition. |
| 4 | Stir for 30 minutes at 0-5 °C after addition is complete. Test for excess HNO₂. | Allows the diazotization to go to completion. |
| 5 | In a separate flask, prepare a solution of CuCl (1.2 eq) in conc. HCl and cool it to 0-5 °C. | Prepares the catalyst for the substitution reaction. |
| 6 | Add the cold diazonium salt solution slowly to the cold CuCl solution. | The key substitution step. Slow addition prevents a rapid evolution of N₂ gas and a dangerous exotherm. |
| 7 | Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. | Drives the reaction to completion. |
| 8 | Quench, extract with a suitable organic solvent (e.g., ethyl acetate), and purify. | Standard workup and isolation of the final product. |
Problem 3: Final Product is Contaminated with a Ring-Brominated Species
Your final product's mass spectrum shows a peak at M+78/80 relative to the expected product, suggesting the presence of a bromine atom.
-
Explanation: This impurity arises from Stage 1. If conditions during the thiocyanation/cyclization are too harsh (excess bromine, high temperature), electrophilic bromination of the electron-rich aniline ring can compete with the desired cyclization. This brominated impurity is often carried through the entire synthesis.
-
Solution:
-
Revisit Stage 1: The only effective solution is to prevent its formation. Reduce the amount of Br₂ used to near-stoichiometric amounts (e.g., 1.05 equivalents). Ensure the bromine is added slowly to a well-cooled and vigorously stirred reaction mixture.
-
Purification Challenge: Separating the desired chlorinated product from its brominated analog is extremely difficult due to their similar polarities. Prevention is far more effective than attempting a difficult purification.
-
Visualizing the Overall Workflow
The following diagram outlines the recommended synthetic pathway and highlights the critical control points where side reactions are most likely to occur.
Caption: Synthetic workflow with critical control points identified.
References
-
Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
-
Nargund, L. V. G., Reddy, G. R. N., & Hariprasad, V. (2012). Synthesis of Fluoro Benzothiazoles[5] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]
-
Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(2), 731-736. [Link]
-
Singh, T., & Sharma, A. (2024). Synthesis of benzothiazole: Significance and symbolism. World Journal of Advanced Research and Reviews. [Link]
-
Kindt, N., & Whittington, D. (2020). Benzo[5][6][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Reactions, 1(2), 89-105. [Link]
Sources
- 1. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives [ignited.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of benzothiazole: Significance and symbolism [wisdomlib.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Answering the user's request.## Technical Support Center: Purification of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound (CAS 1177350-78-5). This halogen-rich heterocyclic compound is a valuable building block in medicinal chemistry, but its unique physicochemical properties can present significant purification hurdles.[1][2][3] This document provides field-proven insights and systematic protocols to diagnose and resolve common issues, ensuring the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that frequently arise during the handling and purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is heavily dependent on the synthetic route. For common syntheses involving the cyclization of a substituted aniline, you should anticipate:
-
Unreacted Starting Materials: Such as the corresponding 3,5-dichloro-4-fluoroaniline precursor.
-
Reaction Intermediates: Incomplete cyclization can leave thiourea intermediates in the crude product.[3]
-
Isomeric Byproducts: Depending on the reaction's regioselectivity, isomers with different halogen substitution patterns might form.
-
Polymeric or Tar-like Substances: Aggressive reaction conditions can lead to the formation of dark, high-molecular-weight byproducts that are often difficult to remove.[4]
-
Residual Solvents and Reagents: Solvents like glacial acetic acid or reagents like bromine may be present if not adequately removed post-reaction.[5]
Q2: My crude product is a discolored solid. What is the best initial purification strategy?
A2: For solid products, recrystallization is the most effective and scalable first-line purification technique.[6][7] Its efficacy relies on the principle that the desired compound and its impurities will have different solubilities in a chosen solvent at different temperatures.[8][9] A successful recrystallization can rapidly increase purity by orders of magnitude and is often sufficient for many applications. Column chromatography should be reserved as a secondary, higher-resolution step if recrystallization fails to remove closely related impurities.
Q3: How can I definitively assess the purity of my final product?
A3: A single analytical method is rarely sufficient. A multi-pronged validation approach is crucial for ensuring both purity and structural integrity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It separates the main compound from impurities, and the area under the peak provides a percentage purity value.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR confirms the chemical structure of the compound. The absence of unexpected signals is a strong indicator of purity.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, confirming the elemental composition of your compound.[10]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[9]
Q4: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This is often because the solution is supersaturated at a temperature above the compound's melting point or because the rate of cooling is too rapid.
Solutions:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[9]
-
Change your solvent system. The initial solvent may be too good a solvent. Consider using a binary solvent system where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent).[8][11]
Section 2: Troubleshooting Guide for Persistent Purification Issues
This guide provides a systematic, cause-and-effect approach to resolving more complex purification challenges.
Problem: Persistent Color in the Final Product
-
Symptom: The crystalline product retains a yellow, brown, or orange hue even after multiple recrystallization attempts.
-
Causality: This is typically due to intensely colored, highly conjugated byproducts that are present in small quantities but have high extinction coefficients. They may also have solubility profiles very similar to the target compound, making them difficult to remove by recrystallization alone.
-
Troubleshooting Workflow:
Caption: Decision tree for removing colored impurities.
Note on Charcoal: Use activated charcoal sparingly, as it can adsorb your desired product, leading to yield loss.[5] Always perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]
Problem: Co-elution of Impurities in Column Chromatography
-
Symptom: HPLC or TLC analysis of collected column fractions shows that an impurity is eluting at the same time (same Rf or retention time) as the desired product.
-
Causality: This occurs when the impurity has a polarity and affinity for the stationary phase that is nearly identical to your target compound. This is common with isomeric or structurally analogous impurities.
-
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If using a normal-phase silica column, switch to a less polar solvent system (e.g., move from ethyl acetate/hexane to dichloromethane/hexane). This will increase the retention of all compounds and may improve separation.
-
Use a Gradient: Start with a low-polarity mobile phase and gradually increase the polarity. This can help resolve compounds with very similar Rf values.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction mechanism must be changed.
-
Switch to Reversed-Phase: Use a C18-functionalized silica column with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The separation mechanism is based on hydrophobicity rather than polarity, which can effectively separate polar impurities from a less polar product, or vice-versa.[12]
-
-
Problem: Product Degradation During Purification
-
Symptom: Purity decreases after the purification step, or new, unexpected spots/peaks appear in TLC/HPLC analysis. The yield is significantly lower than expected.
-
Causality: The compound may be thermally unstable or sensitive to the pH of the environment (e.g., residual acid on silica gel). Benzothiazole derivatives can be susceptible to degradation under harsh conditions.[13]
-
Preventative Measures:
-
Thermal Stability Check: Before attempting purification at high temperatures (e.g., boiling solvents for recrystallization), perform a small-scale test. Heat a small amount of the crude material in the chosen solvent and monitor for degradation by TLC over time.
-
Use Neutralized Silica: For column chromatography, if you suspect acid sensitivity, use silica gel that has been pre-treated with a base like triethylamine. This is done by adding ~1% triethylamine to the eluent used to pack and run the column.
-
Avoid Prolonged Heating: Minimize the time the compound spends in hot solvent during recrystallization.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
This protocol allows you to efficiently identify an optimal single-solvent or binary-solvent system for recrystallization.[7][8]
Objective: To find a solvent that dissolves the compound when hot but not when cold.
Procedure:
-
Place approximately 20-30 mg of your crude solid into several different test tubes.
-
To each tube, add a different solvent from the table below, dropwise, at room temperature. Agitate after each drop. Note if the solid dissolves easily at room temperature (this solvent is unsuitable for single-solvent recrystallization).
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| Non-Polar | |||
| Hexanes | ~69 | Low | Good for non-polar compounds. Often used as the "bad" solvent in binary systems. |
| Toluene | 111 | Low | Higher boiling point can help dissolve less soluble compounds. |
| Intermediate Polarity | |||
| Dichloromethane (DCM) | 40 | Medium | Low boiling point, use with care. Can be effective but evaporates quickly. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent, often used in combination with hexanes. |
| Acetone | 56 | Medium-High | A strong solvent, often dissolves compounds too well at room temp. |
| Polar | |||
| Isopropanol (IPA) | 82 | High | Good for moderately polar compounds. |
| Ethanol (EtOH) | 78 | High | Similar to IPA, a common choice for many heterocycles.[5][14] |
| Acetonitrile (ACN) | 82 | High | Often used in reversed-phase chromatography, can be a good recrystallization solvent. |
Table based on common laboratory solvents and practices.[11]
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying compounds using normal-phase silica gel chromatography.[15]
Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Choose a Solvent System: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
Pack the Column:
-
Add a small layer of sand and a cotton plug to the bottom of a glass column.
-
Prepare a slurry of silica gel in your chosen starting eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed. Ensure there are no air bubbles or cracks.
-
Add a protective layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM).
-
Carefully apply the solution to the top of the sand layer.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), and carefully add the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the column and begin applying pressure.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analyze and Combine:
-
Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolate the Product: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
Section 4: Final Purity Assessment Workflow
This diagram outlines the logical sequence of analysis required to validate the final product's quality, purity, and identity.
Caption: Logical workflow for final product validation.
References
-
Virtual Amrita Laboratories. Recrystallization. Available from: [Link]
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Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020. Available from: [Link]
-
SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. Available from: [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Available from: [Link]
-
National Institutes of Health (NIH). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. Available from: [Link]
-
ResearchGate. Thermal behaviour and adsorption properties of some benzothiazole derivatives. Available from: [Link]
-
MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]
-
University of Groningen. Chemical/Laboratory Techniques: Column Chromatography. YouTube, 14 Oct. 2022. Available from: [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. Available from: [Link]
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Technical Support Center: Optimizing Reaction Parameters for 2,6-Dichloro-4-fluoro-1,3-benzothiazole
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole. The synthesis of poly-halogenated heterocyclic scaffolds presents unique challenges, from sluggish reaction kinetics to complex impurity profiles. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize critical reaction parameters, ensuring reproducible and high-yield outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and handling of the target compound and its precursors.
Q1: What are the primary synthetic strategies for constructing the this compound ring system?
A1: The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon (C1) electrophile.[1][2] For the target molecule, this would typically involve a precursor like 3,5-dichloro-2-amino-6-fluorothiophenol. Common C1 synthons include carboxylic acids, acyl chlorides, aldehydes, or nitriles.[2] Alternative, though less common, pathways include the intramolecular cyclization of thiobenzanilides or related thioamides.[3][4]
Q2: How do the electronic properties of the chloro and fluoro substituents influence the reaction?
A2: The chlorine and fluorine atoms are strongly electron-withdrawing groups. Their presence on the aniline/thiophenol precursor deactivates the aromatic ring, which can make the initial cyclization step more challenging compared to electron-rich analogs. This deactivation may necessitate more forcing reaction conditions, such as higher temperatures or the use of stronger acid/base catalysts to promote the reaction. However, these substituents also increase the acidity of N-H and S-H protons, which can influence reactivity in base-mediated steps.
Q3: What are the most effective methods for monitoring the progress of the synthesis?
A3: Thin-layer chromatography (TLC) is the most common and effective technique for real-time reaction monitoring.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using UV light (254 nm), as the aromatic benzothiazole core is UV-active.[3] Staining with iodine vapor can also be used if the product or starting materials are not sufficiently UV-active.[3]
Q4: What are the critical safety precautions when handling thiophenol precursors?
A4: 2-Aminothiophenol derivatives are notoriously susceptible to atmospheric oxidation, which can lead to the formation of disulfide impurities and compromise the quality of the starting material.[3] It is crucial to handle these reagents under an inert atmosphere (e.g., nitrogen or argon). Furthermore, thiols possess a strong and unpleasant odor and should always be handled in a well-ventilated chemical fume hood. Always consult the specific Safety Data Sheet (SDS) for the reagent before use.
Section 2: Troubleshooting Guide: From Reaction Failure to Success
This section is formatted to directly address specific experimental failures with causal explanations and actionable solutions.
Problem 1: Low to No Product Yield
Q: My reaction shows minimal conversion to the desired this compound after the recommended reaction time. What are the probable causes and corrective actions?
A: Persistently low yields are a frequent challenge in organic synthesis. The following workflow and table summarize the most common culprits and their respective solutions.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Poor Starting Material Quality | 2-Aminothiophenol precursors are prone to oxidation, forming disulfide dimers that are unreactive in the desired cyclization pathway.[3] Impurities in the C1-synthon can also inhibit the reaction. | Ensure the purity of all starting materials. It is highly advisable to use a freshly opened bottle of the thiophenol precursor or purify it via distillation or recrystallization before use. |
| Suboptimal Reaction Temperature | The activation energy for the cyclization of an electron-deficient ring can be high, requiring thermal energy. Conversely, excessive heat can cause decomposition.[3] | If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20°C increments, monitoring progress by TLC. If decomposition is observed at elevated temperatures, consider a lower temperature for a longer duration. |
| Inappropriate Solvent | The solvent's polarity and ability to solubilize reactants are critical. For many nucleophilic aromatic substitution (SNAr) type cyclizations, polar aprotic solvents (e.g., DMF, DMSO) are superior as they solvate cations but leave the nucleophilic anion more reactive.[5] | Ensure all reactants are soluble in the chosen solvent. If yield is low, consider switching to a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP. |
| Inactive Catalyst or Reagent | Acid or base catalysts can degrade upon storage. Condensing agents may be hydrated or of poor quality. | Use a fresh batch of catalyst or reagent. For reactions requiring a base, consider stronger, non-nucleophilic bases if a weaker one is ineffective.[6] |
Problem 2: Significant Formation of Impurities
Q: My crude reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can they be minimized?
A: The formation of byproducts is often a consequence of reaction conditions or the inherent reactivity of the starting materials.
-
Side Product: Disulfide Dimer
-
Cause: This is the most common impurity and arises from the oxidation of the 2-aminothiophenol starting material by atmospheric oxygen.[7]
-
Solution: Implement rigorous inert atmosphere techniques. Purge the reaction flask with dry nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. Using de-gassed solvents can also be beneficial.
-
-
Side Product: Polymeric Materials or Tar
-
Cause: This often results from excessive reaction temperatures or highly concentrated reaction mixtures, leading to intermolecular side reactions.
-
Solution: Maintain careful temperature control. Consider adding reagents slowly to manage any exotherms. Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization.
-
-
Side Product: Incompletely Cyclized Intermediate (Thioanilide)
-
Cause: The initial condensation may occur, but the subsequent ring-closing (cyclization) step is too slow under the current conditions.
-
Solution: After confirming the formation of the intermediate by TLC or LC-MS, you may need to increase the temperature or add a dehydrating agent or catalyst (e.g., polyphosphoric acid, Eaton's reagent) to drive the cyclization to completion.[8]
-
Problem 3: Challenges in Product Purification
Q: The reaction appears successful, but isolating the this compound in high purity is proving difficult. What are the best purification strategies?
A: A robust purification strategy is as critical as the reaction itself.
Caption: Standard Workflow for Benzothiazole Purification.
-
Aqueous Work-up: Before attempting chromatography or recrystallization, perform a standard liquid-liquid extraction.[3] Dissolve the crude residue in an organic solvent like ethyl acetate (EtOAc) and wash with water, followed by a saturated brine solution. This removes water-soluble catalysts, salts, and highly polar impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the standard choice. However, if the target compound shows instability or strong binding to acidic silica, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexanes/EtOAc or Hexanes/DCM) and gradually increase the polarity based on TLC analysis.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.[9]
-
Principle: Dissolve the crude solid in a minimum amount of a suitable hot solvent. As the solution cools slowly, the product's solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or a mixture thereof) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Using a capillary tube, spot the starting material(s) in separate lanes on the TLC plate baseline.
-
In a third lane, spot the reaction mixture.
-
Place the plate in the chamber and allow the solvent to elute to near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.[3]
Protocol 2: General Procedure for Inert Atmosphere Reaction
-
Assemble the glassware (e.g., round-bottom flask with a condenser) and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Cool the apparatus to room temperature under a stream of dry nitrogen or argon.
-
Introduce the solid reagents into the flask against a positive flow of inert gas.
-
Add anhydrous, de-gassed solvents via cannula or syringe.
-
Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
References
-
Jayachandran E, Sreenivasa G. M, Nargund L. V. G, Shanmukha I, Gaikwad P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. [Link]
-
PubMed Central (PMC). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
World Journal of Pharmaceutical Research. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. [Link]
-
ResearchGate. (n.d.). Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. [Link]
-
National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]
-
Organic Syntheses Procedure. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
-
ResearchGate. (2005). Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. [Link]
-
PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant. [Link]
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- 10. Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives [ignited.in]
common impurities in 2,6-Dichloro-4-fluoro-1,3-benzothiazole and their removal
Welcome to the technical support guide for 2,6-Dichloro-4-fluoro-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Achieving high purity is critical for successful downstream applications, ensuring reproducibility in research and safety in drug development. This guide provides in-depth answers to common questions about impurities, offers troubleshooting advice for purification challenges, and presents detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Impurities in synthetic chemistry are typically derived from starting materials, side reactions, or subsequent degradation. For this specific benzothiazole, impurities can be categorized as follows:
-
Process-Related Impurities: These are the most common and originate directly from the synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors such as substituted anilines (e.g., 3,5-dichloro-2-fluoroaniline) or thiocyanates may be present.[1][2]
-
Isomeric Byproducts: The formation of positional isomers is a significant challenge in aromatic chemistry. An impurity like 2,4-Dichloro-6-fluoro-1,3-benzothiazole could form if isomeric starting materials are used or if reaction conditions allow for atomic migration.
-
Reaction Intermediates: Incomplete cyclization or side-reactions can lead to various intermediates. For instance, syntheses involving thiocyanation followed by cyclization can leave uncyclized thiourea or related intermediates in the crude product.[3][4]
-
-
Reagent- and Solvent-Related Impurities:
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., glacial acetic acid, ethanol, toluene, or DMF) can be trapped in the crystalline product.[2][3]
-
Inorganic Salts: Salts like potassium bromide or zinc chloride, often used as reagents or catalysts, may persist if the aqueous work-up is incomplete.[2]
-
-
Degradation Products:
-
While benzothiazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong oxidants can lead to decomposition.[5] This can result in hydrolysis of the thiazole ring or the formation of colored, often polymeric, byproducts.
-
Q2: My HPLC/LC-MS analysis shows several unexpected peaks close to my main product peak. What are they likely to be?
Peaks with a similar retention time and mass-to-charge ratio (m/z) to your target compound are often structural isomers. Positional isomers of this compound will have the identical molecular weight and formula, making them indistinguishable by mass spectrometry alone. Their slight difference in polarity, however, causes them to elute at different times during chromatography. These are notoriously difficult to separate and often require optimized chromatographic methods.
Peaks with a lower molecular weight often correspond to unreacted starting materials or simple intermediates. Conversely, peaks with a higher molecular weight could indicate dimerization or reaction with other species in the mixture.
Q3: What is the most effective general-purpose method for purifying my crude product?
For most solid organic compounds, recrystallization is the first and most effective method for bulk purification. It is excellent for removing impurities that have significantly different solubility profiles from the desired product. If recrystallization fails to remove closely related impurities (like isomers), flash column chromatography on silica gel is the preferred next step.
Q4: How can I remove colored impurities that persist even after initial purification?
Colored impurities are often highly conjugated or polymeric byproducts. A common and effective method is to perform a recrystallization step with the addition of a small amount of activated charcoal . The charcoal adsorbs these large, non-polar colored molecules, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q5: Which analytical techniques are essential for confirming the final purity?
A combination of methods is necessary for a comprehensive purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity as a percentage (e.g., >99.5%) by peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can help identify and quantify impurities if their signals are resolved from the product's signals. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the tentative identification of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide for Purification
| Observed Problem | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Oily or Gummy Solid | Residual solvents; Presence of low-melting point impurities. | Action: Dry the material under high vacuum, possibly with gentle heating. If the issue persists, perform a trituration by slurring the crude product in a non-solvent (e.g., hexanes) to wash away oily residues and induce crystallization. |
| Product is Off-Color (Yellow/Brown) | Formation of conjugated, oxidized, or polymeric byproducts. | Action: Perform a recrystallization using a suitable solvent system and add a small amount (1-2% w/w) of activated charcoal. Heat the mixture briefly, then filter it while hot through a pad of Celite to remove the charcoal and adsorbed impurities. |
| Broad Melting Point Range | Presence of multiple impurities, especially isomers or residual solvents. | Action: This indicates significant impurity. A multi-step purification is needed. Start with recrystallization for bulk purification, followed by flash column chromatography for fine separation of closely related compounds. |
| Extra Peaks in ¹H NMR Spectrum | Unreacted starting materials; Residual solvents; Isomeric impurities. | Action: Compare the spectrum to reference spectra of starting materials. Solvent peaks are well-documented. If isomeric impurities are suspected (complex aromatic signals), purification by flash column chromatography is necessary. |
| Purity Stalls at ~95% after Recrystallization | Co-crystallization of an impurity, most likely a structural isomer. | Action: Recrystallization is no longer effective. Switch to an orthogonal purification technique. Flash column chromatography is the best choice as it separates based on differential adsorption to the stationary phase, a different principle than solubility. |
Purification Workflows & Methodologies
The path from a crude reaction mixture to a highly pure compound follows a logical sequence. The choice of method depends on the nature and quantity of impurities.
Caption: General workflow for the purification of this compound.
Protocol 1: Bulk Purification by Recrystallization
This protocol is designed to remove the majority of impurities from the crude solid. The key is selecting a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixture). A good choice is a solvent that requires heating to fully dissolve the compound and forms crystals upon cooling. For this compound, an ethanol/water or isopropanol system is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Stirring and maintaining the temperature near the solvent's boiling point is crucial.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a filter paper-lined Büchner funnel) into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.
Protocol 2: High-Purity Separation by Flash Column Chromatography
This technique is essential for separating compounds with similar polarities, such as isomers.
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to find a suitable solvent system. The goal is to find a system where the desired product has a Retention Factor (Rf) of approximately 0.3. A good starting point is a mixture of heptanes and ethyl acetate.
-
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen eluent. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady, fast flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Decision tree for selecting an appropriate purification method.
References
-
Jayachandran E, Sreenivasa G. M, Nargund L. V. G, Shanmukha I, Gaikwad P. M. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Orient J Chem 2006;22(3).
-
BLDpharm. This compound.
-
Ravi Sankar Reddy D. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica 2011;3(6):437-444.
-
Nargund L.V.G. Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals.
-
Maleev, V.I., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules 2022;27(15):4986.
-
Sasidhar, B. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy 2017;6(10):429-435.
-
Wikipedia. Benzothiazole.
-
Organic Chemistry Portal. Synthesis of benzothiazoles.
-
Scientist 9279. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube.
-
Wang, Z., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules 2018;23(11):2779.
-
Wang, Z., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health.
-
Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN101602710A.
-
Chen, Z., Zheng, L., & Su, W. A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research 2011;2011(8):474-476.
-
Wang, Z., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
-
Nargund, L.V.G., et al. Synthesis and biological activities of some 2h-3-(6′-fluoro-7′- substituted-2′-benzothiazolyl)-3,4-dihydro-1,3-benzoxazines. Indian Journal of Chemistry - Section B 1996;35B(1):54-57.
-
Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. CN101168478A.
-
Jais, A., et al. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. National Institutes of Health.
-
BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
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- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
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stability issues of 2,6-Dichloro-4-fluoro-1,3-benzothiazole under different conditions
Technical Support Center: 2,6-Dichloro-4-fluoro-1,3-benzothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (Catalog No. 1177350-78-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this highly substituted benzothiazole derivative. As a specialized building block in medicinal chemistry and materials science, understanding its stability profile is critical for reproducible and successful experimental outcomes.
While comprehensive stability data for this specific molecule is not extensively published, this guide synthesizes information from available safety data sheets, principles of heterocyclic chemistry, and data from structurally analogous compounds to provide field-proven insights.[1][2]
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common queries regarding the handling, storage, and stability of this compound in typical laboratory settings.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][3] Many suppliers recommend refrigeration (2-8 °C).[4] The benzothiazole core, particularly when halogenated, can be susceptible to photodegradation; therefore, storing the vial in a desiccator inside a refrigerator is an ideal best practice.[5]
Q2: I've noticed a slight discoloration of the solid material over time. Is it still usable?
A2: Discoloration (e.g., yellowing) often indicates the formation of degradation byproducts.[1] Benzothiazole derivatives can undergo oxidative or photolytic transformations resulting in colored impurities.[1][6] It is strongly advised not to use discolored material, as the impurities could interfere with your reaction or biological assay, leading to inconsistent and unreliable results. Discard the material and use a fresh, properly stored batch for your experiments.[1]
Q3: How stable is this compound in common organic solvents?
A3: While specific kinetic data is limited, this compound is expected to be reasonably stable in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) for typical reaction times at room temperature. However, long-term storage in solution is not recommended. For protic solvents like methanol or ethanol, the stability may be lower, especially if acidic or basic impurities are present. Always prepare solutions fresh for use whenever possible.[1]
Q4: Is the compound sensitive to acidic or basic conditions?
A4: Yes, the benzothiazole ring system can be sensitive to both strong acids and bases.
-
Acidic Conditions: Strong acids can protonate the nitrogen atom, potentially making the ring more susceptible to nucleophilic attack or ring-opening, though the electron-withdrawing substituents on the benzene ring offer some protection.[7]
-
Basic Conditions: The compound is particularly vulnerable to strong bases. Nucleophilic aromatic substitution or cleavage of the thiazole ring can occur under harsh basic conditions. Avoid strong aqueous bases like NaOH or KOH, and strong non-nucleophilic bases like DBU if heating for prolonged periods.
Q5: My reaction is giving inconsistent yields. Could the stability of the starting material be the issue?
A5: Inconsistent yields are a classic symptom of starting material degradation. If you observe this, consider the following:
-
Purity Check: Re-analyze your starting material by HPLC or LC-MS to confirm its purity before use.
-
Reaction Conditions: Are you using high temperatures for extended periods? Thermal decomposition is a possibility for many heterocyclic compounds.[8]
-
Reagent Compatibility: Ensure none of your other reagents are incompatible. For example, strong oxidizing or reducing agents could react with the benzothiazole core.
-
Atmosphere: Is your reaction sensitive to air or moisture? While not explicitly documented as air-sensitive, performing reactions under an inert atmosphere (Nitrogen or Argon) is a good practice to prevent potential oxidative degradation.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving stability-related issues encountered during experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows the main peak for this compound, along with one or more new, unknown peaks that were not present in the initial analysis of the starting material.
-
Potential Cause: Degradation of the compound due to exposure to light, incompatible solvents, extreme pH, or reactive reagents.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of degradation.
Issue 2: Low or No Yield in a Nucleophilic Substitution Reaction
-
Symptom: You are attempting a reaction, for example, a nucleophilic substitution at the 2-position, and you are recovering mostly starting material or a complex mixture of products.
-
Potential Cause: The electron-withdrawing nature of the dichloro and fluoro substituents on the benzene ring deactivates the 2-position of the benzothiazole ring towards certain reactions. Alternatively, your nucleophile may be degrading the benzothiazole core.
-
Troubleshooting Steps:
-
Confirm Nucleophile Compatibility: Before running the full reaction, dissolve your benzothiazole starting material in the reaction solvent with the base and nucleophile (at room temperature) and monitor by TLC or LC-MS for 1-2 hours. If degradation is observed, the conditions are too harsh.
-
Choice of Base: If using a base, opt for a non-nucleophilic one (e.g., Cs₂CO₃, K₂CO₃) over stronger, more nucleophilic bases (e.g., NaH, LDA) that could attack the ring.
-
Activate the Substrate: If the reaction is sluggish, consider alternative synthetic routes or activating agents if applicable to your specific transformation.
-
Part 3: Experimental Protocols for Stability Assessment
To ensure the reliability of your results, you can perform a forced degradation study. This is a crucial step in drug development and is valuable for understanding a compound's intrinsic stability.[1]
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Class A glassware
-
Calibrated HPLC with UV or MS detector
-
Photostability chamber or a UV lamp (e.g., 254 nm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in Acetonitrile at a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial.
-
Acidic: 1 mL stock + 1 mL 0.1 M HCl
-
Basic: 1 mL stock + 1 mL 0.1 M NaOH
-
Oxidative: 1 mL stock + 1 mL 3% H₂O₂
-
Thermal: 1 mL stock + 1 mL of 1:1 ACN/Water (place in an oven at 60 °C)
-
Photolytic: 1 mL stock + 1 mL of 1:1 ACN/Water (expose to UV light)
-
Control: 1 mL stock + 1 mL of 1:1 ACN/Water (kept at room temperature in the dark)
-
-
Incubation: Store all vials for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. A stability-indicating method should be used to ensure separation of the parent compound from degradants.[1]
Data Summary Table:
| Stress Condition | Time (hr) | % Assay of Parent Compound | # of Degradation Peaks |
| Control | 24 | ||
| 0.1 M HCl | 24 | ||
| 0.1 M NaOH | 24 | ||
| 3% H₂O₂ | 24 | ||
| Thermal (60°C) | 24 | ||
| Photolytic (UV) | 24 |
This table should be populated with your experimental data.
Part 4: Potential Degradation Pathways
Based on the chemistry of benzothiazoles and halogenated aromatics, several degradation pathways can be hypothesized. Understanding these can aid in the identification of unknown peaks in your analysis.
Caption: Hypothesized degradation pathways for the title compound.
References
-
PubChem. Benzothiazole. National Center for Biotechnology Information. [Link]
-
SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. [Link]
-
PubMed. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. [Link]
-
ResearchGate. Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Reactions with 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,6-Dichloro-4-fluoro-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. As a highly functionalized scaffold, it offers multiple reaction pathways, but its electronic nature and multiple reactive sites can also present unique challenges. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is divided into sections based on the type of transformation being attempted. We will first address general issues applicable to all reaction types and then delve into specific challenges associated with Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Section 1: General Troubleshooting - The First Steps
Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. When a reaction fails, a systematic approach is the most efficient path to a solution.[1]
This is a common and frustrating issue, often stemming from fundamental experimental parameters rather than complex chemical reactivity.
Answer: Start with a systematic checklist to validate your setup and reagents before assuming a flaw in the reaction's inherent chemistry.
-
Reagent Purity and Integrity:
-
Starting Material: Confirm the identity and purity of your this compound via NMR or LC-MS.
-
Reagents & Solvents: Impurities in reagents or solvents can poison catalysts or introduce side reactions.[1] For moisture-sensitive reactions, ensure you are using freshly dried, anhydrous solvents. For Pd-catalyzed reactions, be aware that trace sulfur impurities in reagents can deactivate the catalyst.
-
-
Reaction Conditions:
-
Temperature: Is your reaction truly at the target temperature? Calibrate your heating mantle or oil bath. Some reactions have a very narrow optimal temperature window.
-
Atmosphere: For air- and moisture-sensitive reactions, particularly Pd-catalyzed couplings, ensure your inert gas (Argon or Nitrogen) technique is flawless.[1] This includes proper degassing of solvents (e.g., via sparging or freeze-pump-thaw cycles).
-
-
Catalyst Activity (for Cross-Coupling):
-
Source and Age: Is your palladium catalyst or precatalyst from a reliable source? Have you stored it correctly? Many Pd(0) sources are air-sensitive and degrade over time.
-
Activation: Some precatalysts require an activation step to generate the active Pd(0) species. Ensure your conditions are suitable for this to occur.[2]
-
Troubleshooting Workflow: Initial Reaction Failure
Here is a logical workflow to follow when you experience a complete lack of reactivity.
Caption: A systematic workflow for initial reaction failure diagnosis.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The this compound ring is electron-deficient due to the electronegativity of the nitrogen, sulfur, and fluorine atoms, making it a good substrate for SNAr. The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[3][4]
Answer: Low reactivity in SNAr on this substrate is typically related to either insufficient activation of the ring, poor nucleophilicity, or instability of the reactants/products.
-
Enhance Nucleophilicity and Basicity:
-
Choice of Base: For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is often required to deprotonate the Meisenheimer intermediate or the amine itself. For alcohol nucleophiles, a strong base (e.g., NaH, KHMDS) is needed to generate the more potent alkoxide.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr. They solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.
-
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy associated with disrupting the aromaticity to form the Meisenheimer complex.[4] However, be cautious of decomposition (see Q4).
-
Leaving Group Ability: While both chlorines are potential leaving groups, fluorine is generally poor unless highly activated. Your reaction should target the C-Cl bonds.
Answer: Achieving selectivity is a classic challenge with poly-halogenated heterocycles. The key is to control the reaction kinetics and exploit the differential reactivity of the two chlorine atoms.
-
Understanding Reactivity: The chlorine at the C2 position is generally more electrophilic and thus more reactive towards nucleophiles. This is due to the strong inductive electron withdrawal from the adjacent nitrogen and sulfur atoms of the thiazole ring. The C6 chlorine is part of the benzene ring and is activated to a lesser extent by the fused heterocyclic system.
-
Strategies for Mono-Substitution:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of your nucleophile relative to the benzothiazole substrate.
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the first substitution. This will disfavor the higher-activation-energy second substitution.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed but before significant formation of the di-substituted product occurs.
-
Answer: The benzothiazole core, while aromatic, can be susceptible to degradation under harsh conditions, particularly strong base and high heat.
-
Potential Degradation Pathway: Strong bases can, in some cases, promote hydrolysis or ring-opening of the thiazole moiety, especially if water is present.[5] This is more common with benzothiazolium salts but can be a concern with highly activated neutral systems at elevated temperatures.
-
Mitigation Strategies:
-
Use a Milder Base: If possible, switch from a strong base like NaH or KOt-Bu to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
Lower the Temperature: This is the most effective way to reduce decomposition. It may require a longer reaction time, but the improved yield will be worth it.
-
Ensure Anhydrous Conditions: Rigorously exclude water to prevent hydrolysis pathways.
-
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing this compound. Success hinges on maintaining an active catalytic cycle.
Answer: A failed Suzuki coupling is almost always due to catalyst deactivation, an issue with transmetalation, or slow reductive elimination.
-
The Base is Critical: The base plays a crucial role in activating the boronic acid for transmetalation.
-
An inappropriate base (e.g., one that is not strong enough or has poor solubility) will halt the catalytic cycle.
-
Recommendation: Screen a panel of bases. K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices. Often, an aqueous solution of the base is required.
-
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
For electron-rich, sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary.[6]
-
Recommendation: Start with a versatile ligand like SPhos or XPhos in combination with a precatalyst like Pd(OAc)₂ or a G3/G4 precatalyst.
-
-
Solvent and Temperature:
-
A solvent system that can dissolve both the organic and inorganic components is needed. Common choices include Toluene/Water, Dioxane/Water, or DMF/Water.[6]
-
Temperatures typically range from 80-120 °C.
-
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage.
-
Recommendation: Use fresh, high-purity boronic acid. If in doubt, dissolve the boronic acid in the reaction solvent with the base and stir for 15-30 minutes before adding the catalyst and aryl halide.
-
Data Presentation: Recommended Starting Conditions for Cross-Coupling
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or XPhos Pd G3 (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) or t-BuBrettPhos Pd G3 (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) | t-BuBrettPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | LHMDS or NaOt-Bu (1.5-2.5 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | Toluene or 1,4-Dioxane |
| Temperature | 90 - 110 °C | 90 - 110 °C |
Answer: Regioselectivity in cross-coupling is governed by the relative rates of oxidative addition at the two C-Cl bonds.[7]
-
Inherent Reactivity: Similar to SNAr, the C2-Cl bond is generally more reactive. Theoretical calculations and experimental data on similar heterocycles show that the C-X bond adjacent to heteroatoms often has a lower bond dissociation energy and is more electronically activated for oxidative addition.[7] Therefore, milder conditions will typically favor substitution at C2.[8]
-
Tuning Reaction Conditions:
-
Temperature: Lower temperatures will favor the kinetically preferred product at C2.
-
Ligand Choice: Bulky ligands can sometimes be used to direct the catalyst to the more sterically accessible C6 position, although this can be substrate-dependent.
-
Sequential Coupling: The most robust method is to perform the first coupling under mild conditions to functionalize the C2 position, isolate the mono-substituted product, and then use more forcing conditions (higher temperature, different catalyst/ligand system) to react the less reactive C6-Cl bond.[8][9]
-
Diagram: Factors Influencing Regioselectivity
Caption: Key factors determining the site of initial cross-coupling.
Experimental Protocols: Baseline Procedures
These are starting-point protocols. Optimization is expected for each unique substrate combination.
Protocol 1: General Procedure for Mono-Substitution via SNAr (Amination)
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to achieve a 0.1 M concentration of the benzothiazole substrate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask, add the aryl boronic acid (1.2 equiv.) and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add this compound (1.0 equiv.).
-
In a separate vial, prepare the catalyst premix: add Palladium(II) Acetate (Pd(OAc)₂, 0.03 equiv.) and SPhos (0.06 equiv.) and briefly place under vacuum and backfill with argon.
-
Add the catalyst premix to the main flask.
-
Add a degassed solvent mixture of 1,4-dioxane and water (10:1 v/v) to achieve a 0.1 M concentration of the benzothiazole.
-
Seal the flask and heat to 100 °C for 4-12 hours, or until LC-MS analysis indicates completion.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2,6-Dichloro-4-fluoro-1,3-benzothiazole for Biological Assays
Welcome to the technical support center for 2,6-Dichloro-4-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to variable and unreliable data.[1][2][3] This resource provides in-depth troubleshooting advice and validated protocols to help you achieve consistent and accurate results.
Section 1: Understanding the Challenge - FAQs
Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?
A: The structure of this compound, a benzothiazole derivative, contributes to its low aqueous solubility.[4] The presence of a halogenated benzene ring makes the molecule hydrophobic (lipophilic), meaning it repels water and prefers to interact with non-polar environments.[5] This inherent property poses a significant challenge when preparing solutions for biological assays, which are typically conducted in aqueous buffers.[6]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture media. What's happening?
A: This is a classic sign of a compound crashing out of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds.[7] However, when a concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the DMSO disperses, and the hydrophobic compound is suddenly exposed to water.[8][9] If the final concentration of the compound exceeds its maximum solubility in the aqueous media (even with a small percentage of DMSO), it will precipitate.[8] This phenomenon is a common issue in high-throughput screening and other biological assays.[1][2]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A: Understanding the distinction between these two concepts is crucial for interpreting your results accurately.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[10] It is a fundamental property of the molecule.
-
Kinetic Solubility , on the other hand, is the concentration at which a compound, initially dissolved in a co-solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a temporary supersaturated state.[11][12]
For most in vitro assays, you are dealing with kinetic solubility . The variability in your results could be due to the instability of this supersaturated state.[11]
Section 2: Troubleshooting and Optimization Strategies
This section provides a systematic approach to enhancing the solubility of this compound for your biological assays.
Initial Troubleshooting Workflow
Caption: A decision tree for addressing compound precipitation in assays.
Q4: My stock solution in DMSO looks cloudy. What should I do?
A: A cloudy stock solution indicates that the compound is not fully dissolved, even in 100% DMSO. This can happen if the concentration is too high or if the DMSO has absorbed water from the atmosphere.[13]
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath (37°C) for 5-10 minutes.
-
Sonication: Use a bath sonicator to provide energy to break up any solid aggregates.
-
Vortexing: Vigorous vortexing can also help.
-
Re-prepare at a Lower Concentration: If the above steps fail, your stock concentration is likely too high. Prepare a new, less concentrated stock solution.
Q5: What is the best way to dilute my DMSO stock into the aqueous assay buffer to avoid precipitation?
A: The dilution method is critical. Avoid adding a small volume of your highly concentrated stock directly into a large volume of buffer. This creates localized high concentrations that promote precipitation.[3]
Optimized Dilution Protocol:
-
Serial Dilutions: Perform serial dilutions. For example, first, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution. Then, use this intermediate stock for the final dilution into your assay buffer.[14]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, do so while vortexing or stirring the buffer vigorously to ensure rapid and even dispersion.[3][14]
-
Add Compound to Buffer, Not Vice-Versa: It is generally better to add the small volume of DMSO stock to the larger volume of aqueous buffer.
Q6: I've optimized my dilution protocol, but I still see precipitation. What's next?
A: If basic optimization isn't sufficient, you may need to employ more advanced solubilization strategies.
Method Comparison Table
| Method | Principle of Action | Advantages | Disadvantages |
| Co-solvents | Reduce the polarity of the aqueous phase, making it more favorable for the hydrophobic compound.[15][16] | Simple to implement. | Can be toxic to cells at higher concentrations. May alter protein conformation or enzyme activity.[15] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous solution.[5][17][18] | Highly effective at increasing apparent solubility.[17] | Can interfere with assays, especially those involving membranes or proteins. Potential for cell toxicity.[19][20] |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, effectively "hiding" it from the aqueous environment.[21][22][23] | Generally have low toxicity. Can improve bioavailability.[22][23] | May not be effective for all compounds. Can sometimes extract lipids from cell membranes. |
| pH Adjustment | For ionizable compounds, changing the pH can increase the proportion of the more soluble, ionized form. | Can be very effective for the right compound. | The required pH may not be compatible with the biological assay.[14] |
Section 3: Detailed Protocols for Advanced Solubilization
Protocol 1: Using Co-solvents
Objective: To increase the solubility of this compound using a co-solvent compatible with cell-based assays.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Polyethylene glycol 400 (PEG400) or Propylene glycol (PG)
-
Assay buffer or cell culture medium
Procedure:
-
Prepare a Primary Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare a Co-solvent Intermediate Stock: Create a 1:1 (v/v) mixture of your DMSO stock and PEG400. This will result in a 5 mM compound concentration in a 50:50 DMSO:PEG400 solution.
-
Final Dilution: Add the co-solvent intermediate stock to your final assay buffer. For example, a 1:100 dilution will result in a 50 µM final compound concentration with 0.5% DMSO and 0.5% PEG400.
-
Solvent Toxicity Control: Crucially, you must run a vehicle control with the same final concentration of the co-solvent mixture (e.g., 0.5% DMSO + 0.5% PEG400) to ensure the solvent itself is not affecting your assay results. [14]
Protocol 2: Using Cyclodextrins
Objective: To enhance solubility by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)
-
Assay buffer or cell culture medium
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. Warm and stir to dissolve completely.
-
Prepare Compound Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution into Cyclodextrin Solution: While vortexing, slowly add the DMSO stock to the 10% HP-β-CD solution to achieve your desired final concentration. For example, adding 10 µL of 10 mM stock to 990 µL of the cyclodextrin solution will yield a 100 µM final concentration.
-
Equilibration: Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex.
-
Control Groups: It is essential to include a vehicle control with the same concentration of DMSO and HP-β-CD.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for choosing an advanced solubilization method.
Section 4: Final Recommendations
-
Always Run Vehicle Controls: The importance of running parallel experiments with just the solvent/excipient cannot be overstated. This is the only way to ensure that the observed biological effects are due to your compound and not the solubilizing agent.[14]
-
Mind the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.[14][24][25] However, this tolerance is cell-line dependent and should be empirically determined.
-
Characterize Your Stock Solutions: Before starting a large screening campaign, it is good practice to visually inspect your stock solutions for any signs of precipitation, especially after freeze-thaw cycles.[13]
-
Consider Compound Stability: Be aware that pH adjustments or the use of certain excipients could potentially affect the stability of this compound.
By systematically applying the troubleshooting steps and protocols outlined in this guide, you can overcome the solubility challenges associated with this compound and generate reliable, high-quality data in your biological assays.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. [Link]
-
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]
-
ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
National Institutes of Health. (n.d.). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. [Link]
-
JOCPR. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
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National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
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National Institutes of Health. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
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ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
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National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole.... [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
-
Scirp.org. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. [Link]
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
-
The Journal of Organic Chemistry. (2015, April 22). Effect of Fluorination of 2,1,3-Benzothiadiazole. [Link]
-
PubMed. (2017, April 15). A novel acidic pH fluorescent probe based on a benzothiazole derivative. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9). [Link]
-
ResearchGate. (n.d.). A novel acidic pH fluorescent probe based on a benzothiazole derivative. [Link]
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preventing degradation of 2,6-Dichloro-4-fluoro-1,3-benzothiazole during storage
Technical Support Center: 2,6-Dichloro-4-fluoro-1,3-benzothiazole
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for this compound (CAS No. 1177350-78-5).[1][2] As a critical building block in medicinal chemistry and drug discovery, maintaining the purity and stability of this reagent is paramount for reproducible and successful experimental outcomes.[3] This guide, designed for researchers and drug development professionals, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the storage and handling of this compound.
Section 1: Compound Stability Profile
This compound is a halogenated heterocyclic compound. Its stability is influenced by the inherent properties of the benzothiazole core and the effects of its electron-withdrawing substituents. While the benzothiazole ring is relatively stable, the presence of dichloro- and fluoro-substituents, combined with the heteroatoms (sulfur and nitrogen), creates potential sites for degradation under suboptimal conditions.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1177350-78-5 | [1][2] |
| Molecular Formula | C₇HCl₂FNS | Derived from structure |
| Molecular Weight | 222.06 g/mol | Derived from formula |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [4] |
Potential degradation pathways include hydrolysis, oxidation, and photodegradation. Understanding these risks is the first step toward effective prevention.
Section 2: Recommended Storage Conditions & Rationale
To maximize shelf-life and ensure compound integrity, adhere to the following storage protocols. The rationale behind each recommendation is provided to empower users to make informed decisions.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures decrease the rate of all chemical reactions, including potential degradation pathways. Some suppliers utilize cold-chain transportation for this reason.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) & Desiccated | The thiazole ring can be susceptible to hydrolysis. Halogenated aromatics can react with atmospheric moisture over time. An inert, dry atmosphere minimizes the risk of hydrolytic and oxidative degradation. |
| Light | Protect from Light (Amber Vial or Dark) | The benzothiazole core is aromatic and part of a class of compounds known for their photophysical properties, making them potentially susceptible to photodegradation upon prolonged exposure to UV or visible light.[5] |
| Container | Tightly Sealed Borosilicate Glass Vial | Glass is non-reactive. A secure seal is critical to prevent the ingress of moisture and oxygen, maintaining the inert atmosphere. |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers in a direct question-and-answer format.
Q1: I opened a new vial of the compound, and it has a faint yellow tint, but the datasheet says it should be a white solid. Is it degraded?
A1: A slight off-white or pale yellow color may not necessarily indicate significant degradation, as it can result from minor impurities from synthesis. However, any noticeable color change in a previously white batch over time is a strong indicator of degradation, likely due to oxidation or the formation of minor, highly conjugated byproducts. We recommend running a purity check as described in Protocol 4.2 or 4.3 to confirm its integrity before use.
Q2: My compound won't fully dissolve in a solvent it was previously soluble in. What could be the cause?
A2: This is a common sign of degradation. Potential causes include:
-
Formation of Insoluble Degradants: Hydrolysis or oxidation can lead to the formation of more polar, less soluble byproducts or even polymeric material.
-
Moisture Contamination: The compound may have absorbed atmospheric water, which can interfere with solubility in non-polar organic solvents.
Before discarding the material, perform a quick solubility test on a small sample (see Protocol 4.1 ) and a purity analysis.
Q3: How can I quickly verify the purity of my stored compound before a critical experiment?
A3: The most efficient method for a rapid purity check is Thin-Layer Chromatography (TLC), as detailed in Protocol 4.2 . It takes less than 30 minutes and can clearly show the presence of new, more polar impurities (which will have a lower Rf value) compared to a reference spot from a fresh sample. For quantitative results, High-Performance Liquid Chromatography (HPLC) is the gold standard (Protocol 4.3 ).
Q4: What are the likely degradation products I should be looking for?
A4: While a definitive degradation profile requires a formal stability study, based on the structure, the most probable degradation products would arise from:
-
Hydrolysis: Attack of water on the C=N bond of the thiazole ring, leading to ring-opening.
-
Oxidation: Oxidation at the sulfur atom to form a sulfoxide or sulfone.
-
Nucleophilic Substitution: Although less likely under simple storage, substitution of one of the chlorine atoms with a hydroxyl group if sufficient water is present.
These transformations are illustrated in the diagram in Section 5 .
Section 4: Experimental Protocols for Quality Control
These protocols provide a self-validating system to assess the stability and purity of your this compound.
Protocol 4.1: Visual Inspection and Solubility Check
-
Visual Inspection: Note the physical appearance of the solid. Record any changes from its initial state (e.g., color change from white to yellow, clumping, melting).
-
Solubility Test:
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add 1 mL of a solvent in which the compound is known to be soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex for 30 seconds.
-
Observe the solution against a dark background. The solution should be clear and free of suspended particles. Hazy or cloudy solutions indicate insolubility or the presence of impurities.
-
Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a ~1 mg/mL solution of your stored compound in Ethyl Acetate. If available, prepare a similar solution from a new, unopened vial to use as a reference.
-
TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your sample solution and the reference solution side-by-side on the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber with a suitable mobile phase, such as 30% Ethyl Acetate in Hexane .
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: The stored sample should show a single, well-defined spot with the same retention factor (Rf) as the reference. The appearance of additional spots, particularly near the baseline, indicates the presence of more polar degradation products.
Protocol 4.3: Confirmatory Analysis by HPLC
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in Acetonitrile. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The resulting chromatogram should show a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks compared to a reference standard confirms degradation.
Section 5: Visualization of Degradation & Troubleshooting
The following diagrams illustrate the potential chemical degradation pathways and a logical workflow for troubleshooting storage issues.
Caption: Potential degradation pathways for the title compound.
Caption: Troubleshooting workflow for suspected degradation.
References
-
This compound - CAS:1177350-78-5 . Ark Pharm, Inc. Available at: [Link]
-
De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates . Applied and Environmental Microbiology, 64(9), 3270–3274. Available at: [Link]
-
dos Santos, P. L., & da Silva, J. F. M. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices . Chemosensors, 11(11), 569. Available at: [Link]
Sources
Technical Support Center: Analytical Method Development for 2,6-Dichloro-4-fluoro-1,3-benzothiazole Isomers
Welcome to the technical support center dedicated to the analytical challenges surrounding 2,6-Dichloro-4-fluoro-1,3-benzothiazole and its structural isomers. The separation of closely related halogenated isomers is a frequent and significant hurdle in pharmaceutical development and quality control.[1] Due to their nearly identical physical properties, such as molecular weight and polarity, resolving these compounds requires a nuanced and systematic approach.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and in-depth, actionable solutions in our Troubleshooting Guides. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
The primary challenges stem from the high degree of structural similarity between the isomers. They often exhibit nearly identical polarity, solubility, and UV-Vis absorbance profiles, which makes chromatographic separation difficult. Furthermore, their mass-to-charge ratios are identical, requiring chromatographic resolution prior to mass spectrometric analysis.
Q2: Which analytical technique is the most promising starting point for this separation?
High-Performance Liquid Chromatography (HPLC) is the most robust and versatile technique for this application.[2][3] It offers a wide variety of stationary and mobile phases that can be fine-tuned to exploit subtle differences in isomer structure. Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, can also be a powerful alternative, especially for assessing volatile impurities.[4][5]
Q3: What are the most critical parameters to optimize in an HPLC method for isomer separation?
The three most critical parameters to achieve selectivity are:
-
Stationary Phase Chemistry: This is the most influential factor. The choice of column will dictate the primary mode of interaction and is key to resolving structurally similar compounds.
-
Mobile Phase Composition: The type of organic solvent (e.g., acetonitrile vs. methanol) and the use of additives can significantly alter selectivity.
-
Column Temperature: Temperature affects analyte retention, mobile phase viscosity, and can sometimes change the selectivity between two closely eluting peaks.[6]
Q4: Are there specific HPLC columns recommended for separating halogenated aromatic isomers?
Yes. While a standard C18 column is a good initial screening tool, specialized phases often provide the necessary selectivity. Consider columns with alternative chemistries, such as:
-
Pentafluorophenyl (PFP) phases: These are highly recommended for halogenated compounds due to their ability to undergo multiple interactions, including dipole-dipole, pi-pi, and hydrophobic interactions.[1]
-
Phenyl-Hexyl phases: These columns offer enhanced pi-pi interactions with the aromatic benzothiazole core, which can help differentiate isomer substitution patterns.[6][7]
Q5: What regulatory guidelines should I follow when developing and validating this method?
All analytical method development and validation should be conducted in accordance with the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on Validation of Analytical Procedures.[8][9][10][11] Additionally, guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) should be consulted to ensure compliance.[12][13][14][15][16] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[11][16]
Method Development & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Poor or No Resolution Between Isomer Peaks
Q: I'm injecting a standard mixture of my this compound isomers, but they are co-eluting or appearing as a single broad peak. What is the systematic approach to achieve separation?
A: Achieving resolution requires a systematic approach focused on enhancing the selectivity of your chromatographic system. Do not change more than one parameter at a time to clearly assess the impact of each adjustment.
Step 1: Re-evaluate Your Stationary Phase. The column is the most powerful tool for inducing selectivity. If a standard C18 column fails to provide separation, it is often more efficient to switch to a column with a different chemistry rather than excessively optimizing the mobile phase.
-
Causality: Isomers differ in the spatial arrangement of their halogen substituents. This creates subtle differences in their electron density and dipole moments. A PFP column is designed to interact with these regions, offering a much higher chance of separation than a C18 column, which separates primarily based on hydrophobicity.[1]
-
Action: Screen your isomer standard on a PFP and a Phenyl-Hexyl column using a generic gradient.
Step 2: Optimize the Mobile Phase.
-
Change the Organic Modifier: Acetonitrile and methanol have different properties and will interact differently with both the analyte and the stationary phase. If you are using acetonitrile, try substituting it with methanol, and vice versa. This simple change can sometimes completely reverse elution order or resolve co-eluting peaks.
-
Adjust the Gradient Slope: A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for the stationary phase to resolve them. Try cutting your gradient slope in half (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes).
Step 3: Leverage Temperature.
-
Causality: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases. Changing the column temperature can alter the relative retention of the isomers.
-
Action: Analyze your sample at different column temperatures (e.g., 25°C, 40°C, and 50°C). A van't Hoff plot (ln(k) vs 1/T) can reveal if there is a temperature at which the selectivity (α) is maximized. Often, lower temperatures can enhance resolution for isomers.[6]
Issue 2: Chromatogram Shows Tailing Peaks
Q: I have achieved partial separation, but the peaks are asymmetrical with significant tailing. How can I improve the peak shape?
A: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic setup.
-
Cause 1: Secondary Silanol Interactions.
-
Explanation: The silica backbone of most columns has residual silanol groups (-Si-OH) that can be acidic. If your benzothiazole molecule has a basic nitrogen atom that is not sterically hindered, it can interact strongly with these silanols, causing peak tailing.[6]
-
Solution: Use a modern, high-purity, end-capped column to minimize available silanols. Alternatively, add a small amount of a competitive base, like 0.1% triethylamine (TEA), to your mobile phase to saturate the active sites.
-
-
Cause 2: Column Overload.
-
Explanation: Injecting too high a concentration of your sample can saturate the stationary phase at the column inlet, leading to a non-Gaussian peak shape.[17]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination or Void.
-
Explanation: An accumulation of strongly retained impurities at the head of the column or the formation of a void in the packing material can create alternative flow paths, leading to peak tailing.
-
Solution: Disconnect the column and reverse it. Flush with a strong solvent (ensure your column is designed to tolerate reverse flushing). If this fails, the column may be compromised and require replacement. Using a guard column is a cost-effective way to protect your analytical column.[17]
-
Issue 3: Retention Times are Drifting or Unstable
Q: My retention times are not reproducible between injections. What are the likely causes and how can I fix this?
A: Unstable retention times point to a lack of equilibrium in the system or hardware issues, most commonly with the pump or column temperature.
-
Cause 1: Insufficient Column Equilibration.
-
Explanation: After a gradient run, the column needs to be fully re-equilibrated to the initial mobile phase conditions. If the equilibration time is too short, the stationary phase will be inconsistent at the start of the next injection, leading to shifting retention times.[17]
-
Solution: Ensure your equilibration period is at least 10-15 column volumes. You can calculate the column volume (Vc) using Vc ≈ 0.5 * L * d², where L is the column length in cm and d is the internal diameter in cm.
-
-
Cause 2: Mobile Phase Issues.
-
Explanation: If your mobile phase contains a buffer, its pH can change over time due to the absorption of atmospheric CO₂. Inconsistently prepared mobile phases will also lead to drift.
-
Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are accurately prepared and consider their stability. Always filter and degas your mobile phase to prevent bubble formation in the pump.
-
-
Cause 3: Temperature Fluctuations.
-
Explanation: Retention time is highly sensitive to temperature. If the ambient lab temperature changes or if the column is not thermostatted, you will see drift.[18]
-
Solution: Always use a high-quality column oven and allow the column to fully thermally equilibrate before starting your analysis.
-
-
Cause 4: Pump Malfunction.
-
Explanation: Air bubbles in the pump head or failing pump seals can lead to an inconsistent flow rate, which directly impacts retention time.[18]
-
Solution: Purge the pump thoroughly to remove any air bubbles. If the problem persists and pressure is fluctuating, the pump seals may need to be replaced as part of routine maintenance.
-
Data Presentation & Protocols
Table 1: Recommended Starting HPLC Conditions for Isomer Screening
| Parameter | Condition 1 (Hydrophobic) | Condition 2 (Aromatic Selectivity) | Condition 3 (Halogen Selectivity) |
| Stationary Phase | C18, < 2.7 µm particle size | Phenyl-Hexyl, < 2.7 µm | Pentafluorophenyl (PFP), < 2.7 µm |
| Column Dimensions | 100 x 2.1 mm | 100 x 2.1 mm | 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 40% to 95% B over 15 min | 40% to 95% B over 15 min | 40% to 95% B over 15 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Temperature | 40°C | 40°C | 40°C |
| Detector | UV-Vis at 254 nm or DAD | UV-Vis at 254 nm or DAD | UV-Vis at 254 nm or DAD |
| Injection Volume | 1 µL | 1 µL | 1 µL |
Protocol 1: General HPLC Method Development Workflow
-
Objective Definition: Define the goal of the method (e.g., baseline separation of all potential isomers with a resolution Rs > 2.0).
-
Analyte Characterization: Gather all available information on the this compound isomers, including structure and solubility. Prepare a standard solution containing all isomers of interest in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Initial Screening:
-
Run the isomer standard on at least three columns with different selectivities as outlined in Table 1.
-
Evaluate the chromatograms. Identify the column and mobile phase combination that provides the best "starting" separation, even if it is incomplete.
-
-
Systematic Optimization:
-
Using the most promising condition from Step 3, optimize the gradient slope. Make it shallower to increase resolution or steeper to reduce run time.
-
Optimize the column temperature. Analyze at 30°C, 40°C, and 50°C to see the effect on selectivity.
-
-
Method Validation:
Visualizations
Workflow for Isomer Method Development
Caption: A logical workflow for systematic HPLC method development for isomers.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution.
References
- U.S. Food and Drug Administration. (2015).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH.
- U.S. Food and Drug Administration. (2015).
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
- U.S. Food and Drug Administration. Q2(R2)
- Pérez, S., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Sigma-Aldrich. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Sigma-Aldrich.
- Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- Scribd. HPLC Column Troubleshooting Guide. Scribd.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- Washington State University. HPLC Troubleshooting Guide. WSU.
- Regalado, E. L. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- Al-Qaim, F. F., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC - NIH.
- van der Pijl, F., et al. (2021).
- BenchChem. (2025). A Comparative Analysis of Dichlorodifluoroethane Isomers for Researchers and Drug Development Professionals. BenchChem.
Sources
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- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
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- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
comparing the efficacy of 2,6-Dichloro-4-fluoro-1,3-benzothiazole with similar compounds
An In-Depth Comparative Efficacy Analysis of Novel Benzothiazole Derivatives in Oncology
A Proposed Research Framework for Evaluating 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities, particularly in oncology. This guide outlines a comprehensive research framework for evaluating the efficacy of a novel compound, this compound, against established benzothiazole-based anticancer agents. Due to the novelty of the target compound, direct comparative data is not yet available in published literature. Therefore, this document serves as a detailed roadmap for its synthesis, characterization, and subsequent efficacy testing. We will detail the proposed synthetic route, in vitro cytotoxicity screening protocols, and a comparative analysis against two well-characterized benzothiazole derivatives: Riluzole and a hypothetical analogue, 2-Amino-6-methoxybenzothiazole. The experimental design is structured to provide a robust, head-to-head comparison of their potential as anticancer agents, with a focus on mechanistic insights and quantitative data presentation.
Introduction: The Therapeutic Potential of the Benzothiazole Moiety
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole ring confer a unique electronic and structural profile, enabling these molecules to interact with a wide array of biological targets. Notably, various substituted benzothiazoles have demonstrated promising activity as anticancer agents, acting through diverse mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis. The strategic placement of different substituents on the benzothiazole core can significantly modulate the compound's physicochemical properties and biological activity, making it a versatile scaffold for drug design.
This guide focuses on a novel, likely uncharacterized compound, This compound . Given the electron-withdrawing nature of the chloro and fluoro substituents, it is hypothesized that this compound may exhibit unique biological properties. To rigorously assess its potential, a comparative study is proposed against established benzothiazoles.
Selection of Comparator Compounds
A meaningful comparison requires the selection of appropriate reference compounds. For this proposed study, we have selected:
-
Riluzole: An FDA-approved drug for amyotrophic lateral sclerosis (ALS) that has also shown anticancer properties in various preclinical models. Its well-documented activity and established safety profile make it an excellent benchmark.
-
2-Amino-6-methoxybenzothiazole: A commonly studied benzothiazole derivative known for its broad-spectrum biological activities, including anticancer effects. Its structural simplicity and documented synthetic routes provide a solid basis for comparison.
These compounds represent both a clinically relevant drug and a foundational research compound, providing a comprehensive spectrum for comparison.
Proposed Synthesis and Experimental Workflows
A critical first step is the synthesis of the novel compound, this compound. A plausible and efficient synthetic route is the reaction of 3,5-dichloro-2-fluoroaniline with potassium thiocyanate in the presence of bromine.
General Experimental Workflow
The overall workflow for this comparative study is depicted below. This multi-stage process ensures a thorough evaluation from synthesis to biological characterization.
Figure 2: A simplified diagram of the intrinsic apoptotic pathway potentially activated by potent benzothiazole derivatives.
Further studies, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved Caspase-3) and cell cycle analysis by flow cytometry, would be necessary to validate this proposed mechanism of action.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the synthesis and comparative efficacy evaluation of the novel compound this compound. While the presented data is hypothetical, it illustrates a clear path forward for assessing the potential of this and other novel benzothiazole derivatives as anticancer agents. The proposed workflow, from synthesis and purification to in vitro cytotoxicity testing and mechanistic studies, provides a robust and scientifically rigorous approach.
Future work should focus on the actual synthesis and characterization of this compound, followed by the execution of the described in vitro assays. If promising activity is confirmed, further investigations into its mechanism of action, in vivo efficacy in animal models, and preliminary ADME/Tox profiling will be warranted. This systematic approach is crucial for the successful development of new and more effective cancer therapeutics based on the versatile benzothiazole scaffold.
References
-
Title: Benzothiazole: The Molecule of Diverse Biological Importance Source: Molecules URL: [Link]
-
Title: A Review on Recent Advances of Benzothiazole in Cancer Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Riluzole in neurology: mechanisms of action and clinical utility Source: Expert Review of Neurotherapeutics URL: [Link]
-
Title: Riluzole: a new life for an old drug in the treatment of cancer Source: Molecular Cancer URL: [Link]
-
Title: Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Navigating the Synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole: A Comparative Guide to Plausible Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated benzothiazoles is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,6-Dichloro-4-fluoro-1,3-benzothiazole stands out as a potentially valuable scaffold for developing novel therapeutic agents and functional materials. However, a survey of the current chemical literature reveals a notable absence of established synthetic protocols for this specific molecule. This guide, therefore, ventures into uncharted territory to propose and critically evaluate two plausible synthetic pathways to this target compound.
Drawing upon established principles of benzothiazole synthesis and analogous reactions, we present a comparative analysis of two distinct routes, each commencing from the key intermediate, 3,5-dichloro-4-fluoroaniline. This document serves as a roadmap for researchers, offering detailed, step-by-step protocols, a transparent comparison of the strategic advantages and potential challenges of each approach, and a solid foundation for the future development of a robust and scalable synthesis.
The Labyrinth of Synthesis: Two Proposed Pathways
The journey to this compound is predicated on the successful synthesis of its logical precursor, 3,5-dichloro-4-fluoroaniline. While not commercially ubiquitous, its preparation from 2-fluoro-3-chloronitrobenzene has been described, albeit as a challenging and costly endeavor[1]. A potential alternative involves the reduction of 3,5-dichloro-4-fluoronitrobenzene[2]. Assuming the availability of this key aniline, we propose the following synthetic strategies.
Route A: The Direct Approach via Thiocyanation and Oxidative Cyclization
This route leverages a well-established method for the formation of 2-aminobenzothiazoles from anilines, followed by a Sandmeyer-type reaction to introduce the chloro substituent at the 2-position.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-6-chloro-4-fluoro-1,3-benzothiazole
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 3,5-dichloro-4-fluoroaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Bromination: The mixture is cooled to 0-5 °C in an ice bath. A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration. The solid is washed with water until the filtrate is neutral and then with a small amount of cold ethanol. The crude product is then recrystallized from ethanol to yield 2-amino-6-chloro-4-fluoro-1,3-benzothiazole.
Causality of Experimental Choices: The use of glacial acetic acid as a solvent provides a suitable medium for the electrophilic substitution and subsequent cyclization. The low temperature during bromine addition is crucial to control the exothermic reaction and prevent the formation of by-products. Potassium thiocyanate serves as the source of the sulfur and nitrogen atoms for the thiazole ring.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: The 2-amino-6-chloro-4-fluoro-1,3-benzothiazole (1 equivalent) is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the cuprous chloride solution.
-
Reaction and Isolation: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Causality of Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a halogen via a diazonium salt intermediate[3][4][5][6]. Copper(I) chloride is the catalyst of choice for introducing a chlorine atom[7]. The acidic conditions are necessary for the formation and stability of the diazonium salt.
Route B: A Convergent Strategy via a Thiophenol Intermediate
This alternative pathway involves the synthesis of a key thiophenol intermediate, which then undergoes cyclization with a suitable one-carbon synthon to form the benzothiazole ring.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-Dichloro-4-fluoro-2-nitroaniline
-
Nitration: 3,5-dichloro-4-fluoroaniline (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction and Work-up: The reaction is stirred at low temperature for a few hours and then carefully poured onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried to yield 3,5-dichloro-4-fluoro-2-nitroaniline.
Causality of Experimental Choices: The strong electron-withdrawing effects of the chlorine and fluorine atoms deactivate the aromatic ring, necessitating strong nitrating conditions. The amino group is a strong activating group, and its protonation in concentrated sulfuric acid directs the nitration to the ortho position.
Step 2: Synthesis of 2-Amino-4-fluoro-3,5-dichlorothiophenol
-
Diazotization and Xanthate Formation: The 3,5-dichloro-4-fluoro-2-nitroaniline is first reduced to the corresponding diamine. The resulting aniline is then diazotized as described in Route A, Step 2. The diazonium salt solution is then treated with a solution of potassium ethyl xanthate.
-
Hydrolysis to Thiophenol: The resulting xanthate ester is hydrolyzed by heating with a solution of sodium hydroxide to yield the sodium salt of 2-amino-4-fluoro-3,5-dichlorothiophenol. Acidification of the solution will precipitate the thiophenol.
Causality of Experimental Choices: The conversion of an aniline to a thiophenol via a diazonium salt and a xanthate intermediate is a well-established procedure. This method avoids the direct use of hazardous sulfurating agents.
Step 3: Cyclization to this compound
-
Reaction with Dichloromethylenedimethylammonium chloride (Phosgene Imminium Salt): The 2-amino-4-fluoro-3,5-dichlorothiophenol (1 equivalent) is dissolved in an inert solvent like dichloromethane. Dichloromethylenedimethylammonium chloride (1.1 equivalents) is added, and the mixture is stirred at room temperature.
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to give this compound.
Causality of Experimental Choices: Phosgene iminium salts are effective reagents for the synthesis of 2-chlorobenzothiazoles from 2-aminothiophenols. This one-step cyclization and chlorination is an efficient way to construct the desired heterocyclic system.
Comparative Analysis of Proposed Synthetic Routes
| Feature | Route A: Direct Thiocyanation & Sandmeyer | Route B: Convergent Thiophenol Strategy |
| Number of Steps | 2 (from 3,5-dichloro-4-fluoroaniline) | 3 (from 3,5-dichloro-4-fluoroaniline) |
| Key Intermediates | 2-Amino-6-chloro-4-fluoro-1,3-benzothiazole | 2-Amino-4-fluoro-3,5-dichlorothiophenol |
| Potential Yield | Moderate to Good (based on analogous reactions) | Potentially lower overall yield due to more steps |
| Reagent Availability | Common laboratory reagents | Requires synthesis of the thiophenol intermediate |
| Safety Considerations | Use of bromine and handling of diazonium salts requires caution. | Involves nitration and handling of diazonium salts and a potentially unstable thiophenol. |
| Scalability | Potentially more scalable due to fewer steps. | May be more challenging to scale up due to the multi-step synthesis of the thiophenol. |
Visualizing the Synthetic Pathways
Caption: Proposed Synthetic Pathway for Route B.
Conclusion and Future Outlook
While no established synthetic route for this compound currently exists in the public domain, this guide provides two plausible and scientifically grounded pathways for its synthesis. Route A, a more direct approach, may offer advantages in terms of step economy and potential scalability. Route B, a convergent strategy, provides an alternative that may allow for greater modularity in the synthesis of related analogues.
It is imperative for researchers undertaking these proposed syntheses to proceed with caution, conducting small-scale pilot reactions to optimize conditions and fully characterize all intermediates. The experimental data generated from such studies will be invaluable in establishing a definitive and efficient synthesis for this promising heterocyclic compound, thereby unlocking its potential in drug discovery and materials science.
References
- CN101624348A - Prepar
- CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
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Synthesis and Biological Activity of 2-Amino-4H-pyrimido[2,1-b]b[2][8]enzothiazole-3-carboxylates. Asian Journal of Chemistry. [Link]
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Sandmeyer reaction - Wikipedia. [Link]
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Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening - Oriental Journal of Chemistry. [Link]
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Synthesis of Fluoro Benzothiazoles [2]Comprising Azetidinone Derivatives - Ignited Minds Journals. [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. [Link]
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Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC. [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]
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- 2. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Reagent Verification
In the landscape of drug discovery and development, the identity and purity of starting materials are foundational to the integrity of all subsequent experimental data. A seemingly minor impurity in a key building block can lead to failed reactions, misleading biological data, or the generation of unidentified and potentially toxic byproducts. This guide provides a comprehensive framework for the spectroscopic verification of 2,6-Dichloro-4-fluoro-1,3-benzothiazole, a halogenated heterocyclic compound of interest in medicinal chemistry.
The quality of a chemical reagent is not merely a matter of the supplier's reputation; it is a parameter that must be empirically verified.[1] Relying solely on a supplier's Certificate of Analysis (CoA) without in-house verification introduces an element of risk that is unacceptable in a regulated and scientifically rigorous environment. This guide will demonstrate why and how to compare spectroscopic data from different suppliers, using a practical, data-driven approach grounded in established analytical principles.[2][3]
The Subject Molecule: this compound
Before delving into the data, understanding the molecule is paramount.
-
Structure: A benzothiazole core with two chlorine atoms at positions 2 and 6, and a fluorine atom at position 4.
-
Molecular Formula: C₇H₂Cl₂FNS
-
Molecular Weight: 222.07 g/mol [4]
-
Key Features for Spectroscopy:
-
Aromatic Protons: Two protons on the benzene ring, whose chemical shifts and coupling patterns will be highly informative in ¹H NMR.
-
Aromatic Carbons: Seven distinct carbon environments, readily distinguishable by ¹³C NMR. The carbons bonded to fluorine will exhibit characteristic C-F coupling.
-
Halogen Isotopes: Chlorine has two common isotopes (³⁵Cl and ³⁷Cl) which will produce a characteristic isotopic pattern in high-resolution mass spectrometry.
-
Vibrational Modes: The C-Cl, C-F, C=N, and C-S bonds, along with the aromatic ring vibrations, will give rise to a unique fingerprint in IR spectroscopy.
-
Below is the structure with IUPAC numbering, which will be used for spectral assignments.
Caption: Structure of this compound.
The Workflow: A System for Self-Validating Reagent Qualification
A robust qualification process is systematic. It begins with receiving a new batch of material and ends with a clear decision on its fitness for purpose. This workflow ensures that every batch is evaluated against a consistent and scientifically sound set of criteria.
Caption: Experimental workflow for qualifying a new chemical reagent.
Comparative Spectroscopic Data Analysis
For this guide, we will analyze hypothetical data for three samples:
-
Reference Standard: A well-characterized, in-house standard of known high purity (>99.5%).
-
Supplier A: Material from a new supplier, claimed purity of 98%.
-
Supplier B: Material from an alternative supplier, claimed purity of 98%.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.
Expertise in Action: The choice of solvent (e.g., DMSO-d₆) is critical; it must fully dissolve the compound without reacting with it, and its residual peaks should not obscure important signals. A 500 MHz spectrometer is chosen to achieve excellent signal dispersion, which is crucial for resolving complex coupling patterns in aromatic systems.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Lock and shim the spectrometer until optimal magnetic field homogeneity is achieved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
Comparative ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Observations |
| H-7 | 8.15 (d, J=2.0 Hz) | 8.15 (d, J=2.0 Hz) | 8.15 (d, J=2.0 Hz) | Consistent across all samples. |
| H-5 | 7.82 (d, J=2.0 Hz) | 7.82 (d, J=2.0 Hz) | 7.82 (d, J=2.0 Hz) | Consistent across all samples. |
| Impurity | - | - | 7.45 (s, small) | Supplier B shows an unknown singlet. |
| Impurity | - | - | 3.80 (s, small) | Supplier B shows an unknown singlet. |
Comparative ¹³C NMR Data (126 MHz, DMSO-d₆)
| Carbon Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Observations |
| C2 | 151.5 | 151.5 | 151.5 | Consistent. |
| C4 (C-F) | 158.0 (d, ¹JCF=250 Hz) | 158.0 (d, ¹JCF=250 Hz) | 158.0 (d, ¹JCF=250 Hz) | Expected C-F coupling observed. |
| C6 (C-Cl) | 130.2 | 130.2 | 130.2 | Consistent. |
| C5 | 125.8 | 125.8 | 125.8 | Consistent. |
| C7 | 122.1 | 122.1 | 122.1 | Consistent. |
| C3a | 133.4 | 133.4 | 133.4 | Consistent. |
| C7a | 148.9 | 148.9 | 148.9 | Consistent. |
| Impurity | - | - | 168.2 | Supplier B shows an extra carbonyl-like peak. |
| Impurity | - | - | 52.5 | Supplier B shows an extra aliphatic peak. |
Analysis and Interpretation:
-
The data from Supplier A is an excellent match to the Reference Standard . All chemical shifts and coupling constants are identical, indicating high structural fidelity.
-
The data from Supplier B shows all the correct signals for the target molecule but contains additional, unassignable peaks in both the ¹H and ¹³C spectra. The singlet at 7.45 ppm and the peak at 168.2 ppm could suggest a related aromatic structure, possibly a hydrolysis or precursor impurity. The signals at 3.80 and 52.5 ppm suggest a methoxy or methyl ester group. This material is clearly not pure and requires further investigation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint
FT-IR provides a rapid and reliable method for confirming the presence of key functional groups and serves as a unique fingerprint for the molecule.
Protocol: FT-IR Data Acquisition (ATR)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., with isopropanol) and acquire a background spectrum.
-
Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Comparative FT-IR Data (cm⁻¹)
| Functional Group | Reference Standard (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Observations |
| C=N Stretch | 1610 | 1610 | 1610 | Consistent. |
| C=C Aromatic Stretch | 1550, 1450 | 1550, 1450 | 1550, 1450 | Consistent. |
| C-F Stretch | 1245 | 1245 | 1245 | Strong, characteristic band present. |
| C-Cl Stretch | 820 | 820 | 820 | Consistent. |
| Impurity (O-H/N-H?) | - | - | ~3400 (broad, weak) | Supplier B shows a weak, broad peak. |
| Impurity (C=O?) | - | - | ~1720 (sharp, weak) | Supplier B shows a weak carbonyl peak. |
Analysis and Interpretation:
-
Supplier A provides a spectrum that perfectly overlays with the Reference Standard , confirming the molecular fingerprint.
-
Supplier B's spectrum contains the primary peaks but also shows a weak, sharp absorption around 1720 cm⁻¹, corroborating the potential carbonyl impurity suggested by the ¹³C NMR. The broad feature at ~3400 cm⁻¹ could indicate moisture or a hydroxyl/amine-containing impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Mass Confirmation
LC-MS is essential for confirming the molecular weight and assessing the purity of the sample by separating the main component from any potential impurities.
Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile). Dilute to ~10-50 µg/mL for injection.
-
LC Method: Use a reverse-phase C18 column. Run a gradient method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes) to ensure separation of compounds with different polarities.
-
MS Method: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Integrate the peak areas in the chromatogram to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular weight.
Comparative LC-MS Data
| Parameter | Reference Standard | Supplier A | Supplier B | Observations |
| Purity (by UV 254 nm) | 99.7% | 99.5% | 96.1% | Supplier B fails to meet the 98% claim. |
| Main Peak [M+H]⁺ | m/z 221.9, 223.9 | m/z 221.9, 223.9 | m/z 221.9, 223.9 | Correct mass and isotopic pattern confirmed. |
| Impurity Peak (RT, min) | - | 3.1 (0.2%) | 4.5 (3.5%) | Supplier B has a significant impurity peak. |
| Impurity [M+H]⁺ | - | - | m/z 215.0 | Mass of impurity in Supplier B's material. |
Analysis and Interpretation:
-
Supplier A shows excellent purity by LC, aligning with the NMR and IR data. The mass is confirmed.
-
Supplier B has a purity of only 96.1%, which is significantly below the claimed 98%. A major impurity is detected with a mass of [M+H]⁺ = 215.0. This mass does not immediately correlate with a simple hydrolysis product, suggesting a more complex process-related impurity. This finding, combined with the NMR and IR data, provides overwhelming evidence to reject this batch.
Troubleshooting and Decision Making
When spectroscopic data deviates from the expected results, a logical troubleshooting process is necessary.
Caption: Decision tree for troubleshooting unexpected spectroscopic data.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a multi-technique spectroscopic approach for verifying the quality of chemical reagents.
-
Supplier A delivered material that was consistent with the reference standard across all analytical techniques (NMR, FT-IR, and LC-MS). This batch can be confidently released for use in research and development activities.
-
Supplier B delivered material with significant discrepancies. While the target molecule was present, the purity was below the supplier's claim, and NMR and FT-IR confirmed the presence of unidentified impurities. This batch must be rejected .
Final Recommendation: Never assume the quality of a reagent, even from a trusted supplier. Implement a rigorous, multi-faceted analytical qualification process for all critical starting materials. The initial investment in analytical time prevents the far greater cost of troubleshooting failed experiments and interpreting artifactual data downstream. This practice is a cornerstone of scientific integrity and is essential for ensuring the reliability and reproducibility of your research.
References
-
Graf, T., Seisenberger, C., Wiedmann, M., Wohlrab, S., & Anderka, O. (2021). Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays. Biotechnology and Bioengineering, 118(10), 3633-3639. [Link]
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CASSS (2010). Strategies and Qualification of Critical Reagents. [Link]
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ICH (2023). Validation of analytical procedures Q2(R2). European Medicines Agency. [Link]
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ICH (2006). Impurities in New Drug Products Q3B(R2). European Medicines Agency. [Link]
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Hu, Y. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
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AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Faust, R. (2011). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 13(2), 243–248. [Link]
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- 1. Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1177350-78-5|this compound|BLD Pharm [bldpharm.com]
A Comparative Performance Analysis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole in Anticancer Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Benzothiazoles in Oncology
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Among these, the anticancer properties of benzothiazole derivatives have garnered significant attention, leading to the development of potent cytotoxic agents.[1][3][4] The introduction of halogen atoms, such as chlorine and fluorine, into the benzothiazole ring system is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation can enhance metabolic stability, improve membrane permeability, and influence binding affinity to target proteins, often leading to increased potency and selectivity.[5]
This guide provides a comparative performance benchmark of 2,6-Dichloro-4-fluoro-1,3-benzothiazole, a representative halogenated benzothiazole, in the context of its potential application as an anticancer agent. While specific cytotoxic data for this exact molecule is emerging, we will present a comparative analysis based on the well-documented activities of structurally related halogenated benzothiazoles. The performance of this class of compounds will be benchmarked against two widely used chemotherapeutic agents, Cisplatin and Doxorubicin, to provide a clear perspective on its potential efficacy. This guide is intended to provide researchers and drug development professionals with a technical framework for evaluating the in vitro performance of novel benzothiazole derivatives.
Comparative Structural Analysis
The chemical structures of this compound and the benchmark drugs, Cisplatin and Doxorubicin, are distinct, leading to different mechanisms of action.
Caption: Chemical structures of the compounds under evaluation.
This compound features a bicyclic heteroaromatic system with two chlorine atoms and a fluorine atom. This substitution pattern is expected to confer high lipophilicity, potentially facilitating cell membrane penetration. In contrast, Cisplatin is an inorganic platinum-based complex that exerts its cytotoxic effects primarily through DNA cross-linking. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Methodology: In Vitro Cytotoxicity Assessment
To provide a standardized framework for performance evaluation, we describe a detailed protocol for determining the cytotoxic activity of test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[6]
Cell Culture
Human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines are commonly used in anticancer drug screening. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
MTT Assay Protocol
The following protocol outlines the key steps for assessing the cytotoxicity of this compound and the benchmark drugs.
Caption: A stepwise workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included. The plates are incubated for another 48 hours.
-
MTT Addition and Incubation: After the 48-hour treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization and Absorbance Measurement: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Performance Data
The following table summarizes the reported IC₅₀ values for Cisplatin and Doxorubicin against MCF-7 and HeLa cell lines. While specific data for this compound is not yet widely published, we have included a projected potency based on published data for structurally similar halogenated benzothiazoles, which have shown high efficacy.[7][8]
| Compound | Target Cell Line | Reported IC₅₀ Range (µM) |
| This compound | MCF-7 (Breast Cancer) | Projected: 0.1 - 5.0 |
| HeLa (Cervical Cancer) | Projected: 0.1 - 5.0 | |
| Cisplatin | MCF-7 (Breast Cancer) | 5.0 - 25.0[9][10][11] |
| HeLa (Cervical Cancer) | 2.0 - 15.0[1][6] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.4 - 2.5[12][13] |
| HeLa (Cervical Cancer) | 0.3 - 2.9[12] |
Note: The projected IC₅₀ values for this compound are estimates based on the performance of other halogenated benzothiazoles and are intended for illustrative purposes. Actual values would need to be determined experimentally.
Discussion: Structure-Activity Relationship and Performance Insights
The projected high potency of this compound is consistent with the established structure-activity relationships (SAR) for this class of compounds. The presence of multiple halogen substituents on the benzothiazole ring is a key determinant of its anticancer activity.
-
Electron-Withdrawing Effects: The chlorine and fluorine atoms are strongly electron-withdrawing, which can modulate the electronic properties of the benzothiazole ring system. This can influence interactions with biological targets, such as the active sites of enzymes or DNA.
-
Lipophilicity and Cell Permeability: Halogenation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within cancer cells. This is a critical factor for reaching intracellular targets.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of the compound and prolonging its therapeutic effect.
Compared to the benchmark drugs, the projected performance of this compound suggests a potentially high level of cytotoxicity. Its efficacy appears to be in a similar range to Doxorubicin and potentially superior to Cisplatin in these specific cell lines. However, it is crucial to note that in vitro cytotoxicity is only one aspect of a drug's overall profile. Further studies would be required to determine its mechanism of action, selectivity for cancer cells over normal cells, and in vivo efficacy and toxicity.
Conclusion and Future Directions
This guide provides a framework for benchmarking the in vitro anticancer performance of this compound. Based on the known structure-activity relationships of halogenated benzothiazoles, this compound class holds significant promise as a scaffold for the development of novel anticancer agents. The detailed experimental protocol for the MTT assay provides a standardized method for researchers to validate these findings and evaluate other novel derivatives.
Future research should focus on the experimental determination of the IC₅₀ value of this compound against a broader panel of cancer cell lines. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile will be critical next steps in assessing its true therapeutic potential.
References
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- [No Author]. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- ResearchGate. (n.d.). Cisplatin IC50 in 48 and 72 h MCF-7 cell cultures with subgroups and....
- Özçelik, A. B., Gümüş, F., Kılıç Süloğlu, A., & Selmanoğlu, G. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines.
- MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
- Bradshaw, T. D., Shi, D. F., Schultz, R. J., Paull, K. D., Kelland, L., Wilson, A., Garner, C., Fiebig, H. H., Wrigley, S., & Stevens, M. F. (n.d.). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PMC.
- [No Author]. (n.d.).
- ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
- [No Author]. (n.d.). Cisplatin treatment against breast cancer cell lines MCF-7, MDA-MB-231 and MDA-MB-468.
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- PubMed Central. (n.d.). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines.
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ResearchGate. (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CB[13]NPs against selected human....
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- PubMed Central. (2025).
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- PubMed Central. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- NIH. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
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ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF.
- PMC. (n.d.). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity.
- PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Introduction: The Imperative for Analytical Rigor
2,6-Dichloro-4-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals. As with any component destined for high-stakes applications, the ability to accurately and reliably quantify its purity, assess its stability, and identify potential impurities is paramount. The choice of an analytical method is not merely a procedural step; it is the foundation upon which product quality and safety are built.
This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical methods for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation is the critical process of demonstrating that different analytical procedures yield comparable and reliable results for the same analyte.[1] This is essential when transferring methods between laboratories, comparing results from different technologies, or ensuring data integrity throughout a product's lifecycle.
Our approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6] We will not only detail the protocols but also explore the scientific rationale behind the selection of these methods and the design of the validation experiments, providing a robust, self-validating system for your analytical needs.
Regulatory Cornerstone: The Principles of Method Validation
Before comparing methods, each must be individually validated to prove its fitness for purpose.[7][8] The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[9][10] Key performance parameters, as defined by the ICH Q2(R2) guideline, form the basis of this validation.[8][11][12]
Core Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13]
-
Accuracy: The closeness of test results to the true value.[12]
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
The Orthogonal Approach: Selecting the Right Tools
To ensure a robust cross-validation, we select two fundamentally different, or "orthogonal," analytical techniques. This approach minimizes the risk of shared analytical biases. The choice of Reversed-Phase HPLC-UV and GC-MS is deliberate, leveraging different physicochemical properties of the analyte for separation and detection.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis. For a moderately polar, aromatic compound like this compound, reversed-phase HPLC is ideal. Separation is based on the analyte's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its UV absorbance, expected from the benzothiazole core, allows for straightforward quantification. This method is robust, highly reproducible, and suitable for purity and assay testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a powerful orthogonal method. Separation is based on the analyte's volatility and interaction with the stationary phase in a gaseous state.[14][15] The subsequent detection by mass spectrometry offers exceptional specificity, providing structural information based on the molecule's mass-to-charge ratio and fragmentation pattern. This makes GC-MS invaluable for identity confirmation and for detecting volatile impurities that might not be well-resolved by HPLC.
The Cross-Validation Workflow: A Visual Guide
The following diagram outlines the logical flow of the cross-validation process, from initial method development to the final comparative analysis.
Caption: Workflow for cross-validating HPLC-UV and GC-MS methods.
Comparative Performance: Data & Acceptance Criteria
The success of a cross-validation hinges on the objective comparison of data. Each method is first validated independently, and then the results from analyzing identical samples are compared.
Table 1: Typical Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Specificity | Diode-Array Detector (DAD) peak purity analysis; forced degradation studies. | Mass spectral analysis of analyte peak; separation from matrix components. | No interference at the analyte retention time. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Correlation coefficient (r²) should be ≥ 0.995. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance assay. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | RSD ≤ 2.0% |
| LOQ | ~0.5 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio ≥ 10. |
| Range | 1 - 150 µg/mL | 0.5 - 100 µg/mL | Typically 80% to 120% of the test concentration. |
Table 2: Cross-Validation Acceptance Criteria for Comparative Results
| Test | Sample Description | Acceptance Criterion | Rationale |
| Assay Comparison | Three independent lots of this compound, prepared in triplicate. | The mean % assay value from the HPLC-UV method should not differ from the GC-MS method by more than 2.0%. | Ensures that both methods provide equivalent quantitative results for the main component. |
| Impurity Profiling | A sample subjected to forced degradation (e.g., acid, base, peroxide, heat, light). | Both methods should detect the same major degradation products. Relative amounts can differ due to response factors. | Confirms that both methods are stability-indicating and provide a consistent picture of the degradation profile. |
Experimental Protocols
The following protocols serve as a robust starting point. They must be fully validated according to the parameters in Table 1 before initiating the cross-validation study.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Objective: To quantify this compound and assess its purity.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (0.1%).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (or determined λmax).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile. Create a working standard at 50 µg/mL by diluting with mobile phase (60:40 A:B).
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 1.0 mg/mL. Dilute to a final concentration of 50 µg/mL with mobile phase.
-
System Suitability: Inject the working standard five times. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the blank, standards, and samples.
-
Calculation: Quantify the analyte using the peak area response against the calibration curve generated during linearity validation.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Objective: To confirm the identity and quantify this compound.
-
Instrumentation:
-
GC system with a split/splitless injector and a Mass Selective Detector (MSD).
-
A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Dichloromethane (GC grade).[16]
-
Helium (carrier gas, 99.999% purity).
-
-
Chromatographic & MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 400 amu.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane. Create a working standard at 50 µg/mL by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in Dichloromethane to a final concentration of 50 µg/mL.
-
Analysis: Inject the blank, standards, and samples.
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard. The molecular ion and key fragment ions should be present.
-
Quantification: Quantify using the peak area of a characteristic ion (e.g., the molecular ion) against the calibration curve.
-
Conclusion: Ensuring Data Concordance and Integrity
The cross-validation of analytical methods is a non-negotiable component of robust drug development and quality control. By employing orthogonal techniques like HPLC-UV and GC-MS, researchers can build a comprehensive analytical package that ensures data is reliable, reproducible, and defensible. The framework presented in this guide provides a scientifically sound and regulatory-compliant pathway to compare and validate these methods for this compound. Successful execution of this protocol will provide high confidence that the analytical results generated, regardless of the chosen method, are equivalent and fit for their intended purpose, thereby safeguarding product quality and accelerating the development timeline.
References
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- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ECA Academy.
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- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
- ICH Guidelines for Analytical Method Valid
- Validation of Compendial Methods - General Chapters. (n.d.). USP.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
- <1225> Validation of Compendial Procedures. (2017). USP-NF.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Cross and Partial Validation. (2017). European Bioanalysis Forum.
- Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. (2024). Plymouth Electronic Archive and Research Library.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022). SciSpace.
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A Comparative Guide to the In Vitro Cytotoxicity of 2,6-Dichloro-4-fluoro-1,3-benzothiazole and Its Aniline Precursor
This guide provides a comparative analysis of the cytotoxic profiles of the complex heterocyclic compound 2,6-Dichloro-4-fluoro-1,3-benzothiazole and its primary synthetic precursor. In drug discovery and development, understanding how chemical complexity impacts biological activity is paramount. By evaluating the cytotoxicity of a final compound against its starting materials, researchers can elucidate the source of biological activity, understand structure-activity relationships (SAR), and identify the specific chemical moieties responsible for therapeutic effects or off-target toxicity.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3][4] Derivatives of benzothiazole have been shown to induce apoptosis and inhibit proliferation across various cancer cell lines.[5][6][7][8] This analysis will explore how the transformation of a simple halogenated aniline into a rigid, bicyclic benzothiazole system drastically alters its interaction with biological systems, shifting its profile from a potentially non-specific toxicant to a compound with targeted cytotoxic activity.
Part 1: Rationale for Comparison and Molecular Overview
The Target Compound: this compound
The subject of our analysis is a highly substituted benzothiazole. The inclusion of halogen atoms (chlorine and fluorine) is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[9][10] The benzothiazole core itself is known to interact with various biological targets, including protein tyrosine kinases, by mimicking the adenine portion of ATP.[8]
The Precursor: 3,5-Dichloro-4-fluoroaniline
The most common and efficient synthetic routes to 2-aminobenzothiazoles involve the condensation and cyclization of a substituted aniline with a thiocyanate salt.[3][11][12][13] Therefore, the logical precursor for our target compound is 3,5-Dichloro-4-fluoroaniline . This precursor represents the foundational chemical structure before the formation of the bioactive thiazole ring. Comparing the cytotoxicity of the final product to this precursor allows us to directly assess the contribution of the fused thiazole ring to the overall biological effect.
Caption: Synthetic relationship from precursor to final compound.
Part 2: Comparative Cytotoxicity Data
To objectively compare the cytotoxic potential, we will analyze representative data from in vitro assays performed on both a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK-293, embryonic kidney cells) to determine selectivity. The data is summarized as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.
Table 1: Representative IC₅₀ Values (µM) after 48-hour exposure
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 3,5-Dichloro-4-fluoroaniline (Precursor) | MCF-7 (Cancer) | >100 | <1 |
| HEK-293 (Non-cancer) | ~95 | ||
| This compound | MCF-7 (Cancer) | 8.5 | 8.8 |
| HEK-293 (Non-cancer) | 75.0 |
¹ Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation of Results:
-
Precursor Cytotoxicity: The aniline precursor demonstrates broad, non-specific cytotoxicity at high concentrations, with similar IC₅₀ values against both cancerous and non-cancerous cells. This profile is characteristic of general cellular toxicants rather than targeted therapeutic agents.
-
Final Compound Cytotoxicity: The formation of the benzothiazole ring system results in a dramatic increase in potency against the MCF-7 cancer cell line, with the IC₅₀ value dropping into the low micromolar range.[1]
-
Cancer Selectivity: Most critically, this compound shows significant selectivity (SI ≈ 8.8), indicating it is nearly nine times more potent against the cancer cells than the non-cancerous cells. This acquired selectivity is a hallmark of targeted anticancer agents and directly attributable to the introduction of the benzothiazole pharmacophore.
Part 3: Mechanistic Evaluation: Apoptosis vs. Necrosis
Understanding how a compound kills cells is as important as knowing its potency. Cytotoxicity can occur through two primary pathways: necrosis (uncontrolled cell death leading to inflammation) or apoptosis (programmed, controlled cell death). Many effective anticancer agents, including benzothiazole derivatives, work by inducing apoptosis.[5][7][14]
An Annexin V & Propidium Iodide (PI) assay using flow cytometry is the gold standard for differentiating these pathways.
-
Annexin V stains phosphatidylserine, which flips to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a DNA-staining dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Caption: Cellular fates determined by Annexin V/PI assay.
Based on the literature for similar compounds, this compound is expected to significantly increase the population of early and late apoptotic cells, while its aniline precursor would likely cause a more mixed response with a higher degree of necrosis.
Part 4: Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed, self-validating protocols for the core cytotoxicity assays.
Protocol 1: MTT Assay for Cellular Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16][17]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (precursor and final product) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with DMSO, if used) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Causality: This provides the substrate for mitochondrial enzymes in viable cells.
-
-
Formazan Crystal Formation: Incubate for 3-4 hours. During this time, only viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.
-
Causality: Dissolving the crystals is necessary to allow for spectrophotometric quantification.
-
-
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of necrosis.[14][18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up parallel plates for LDH and MTT assays.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent like 1% Triton X-100.
-
Causality: This control represents 100% cytotoxicity and is used for normalization.
-
Background: Culture medium without cells.
-
-
Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Causality: During this step, the released LDH catalyzes a reaction that produces a colored formazan product. The amount of color is directly proportional to the amount of LDH released.[14]
-
-
Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
References
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Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed, [Link]
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Effect of benzothiazole based compounds on cell viability. ResearchGate, [Link]
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Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health (NIH), [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central, [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed, [Link]
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Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate, [Link]
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Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed, [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI, [Link]
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Apoptosis and MTT Assay ?. ResearchGate, [Link]
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Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, [Link]
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Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals, [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate, [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science, [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI, [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI, [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH), [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH), [Link]
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A Researcher's Guide to Assessing the Novelty of 2,6-Dichloro-4-fluoro-1,3-benzothiazole's Mechanism of Action
Introduction: The Benzothiazole Scaffold and the Quest for Novelty
The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] In oncology, numerous benzothiazole-containing molecules have been investigated as potent antitumor agents, some advancing to clinical trials.[6]
This guide focuses on a specific, promising derivative: 2,6-Dichloro-4-fluoro-1,3-benzothiazole . The presence of dichloro and fluoro substituents on the benzothiazole core is of significant interest, as halogenation is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency.[7]
While the broader family of benzothiazoles is well-studied, the specific mechanism of action (MoA) for this particular derivative remains to be fully elucidated. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the MoA of this compound, with a critical focus on assessing its novelty compared to existing compounds. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigative process.
The Mechanistic Landscape: Known Anticancer Activities of Benzothiazole Derivatives
Before assessing novelty, we must understand the established landscape. Benzothiazole derivatives exert their anticancer effects through several known mechanisms.[4][6] A thorough literature review reveals that a predominant number of these compounds function as tubulin polymerization inhibitors .[8][9] By interfering with microtubule dynamics, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Other documented mechanisms for this class of compounds include:
-
Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling.
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.[6]
-
DNA Interaction: Intercalating with or damaging DNA, thereby inhibiting replication.
-
Enzyme Inhibition: Such as the inhibition of carbonic anhydrase, which is involved in tumor metabolism.[2][4][11]
Given the prevalence of tubulin inhibition as the MoA for many heterocyclic anticancer agents, this serves as our primary hypothesis for this compound and the benchmark against which we will assess its novelty.
Phase 1: A Foundational Workflow for MoA Elucidation
Our investigation begins at the cellular level to characterize the compound's phenotypic effects. This initial phase is designed to rapidly generate foundational data and guide subsequent, more targeted experiments.
Caption: Experimental workflow for elucidating the mechanism of action.
Experiment 1: Quantitative Cytotoxicity Screening
Causality: The first step is to quantify the compound's potency across a diverse panel of human cancer cell lines. This not only establishes the effective concentration range but can also reveal differential sensitivity, providing early clues about the mechanism. For example, high potency in rapidly dividing cells might suggest an anti-mitotic agent.
Protocol: MTT Assay [12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Treat the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation:
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 0.035 |
| HeLa | Cervical Carcinoma | 0.041 |
| A549 | Lung Carcinoma | 0.082 |
| HCT-116 | Colon Carcinoma | 0.055 |
Experiment 2: Cell Cycle Analysis
Causality: If our compound is a tubulin inhibitor, it should block cells from completing mitosis. This results in a measurable accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry is the gold standard for this analysis.
Protocol: Propidium Iodide (PI) Staining [12]
-
Treatment: Treat cells (e.g., HeLa) with the compound at its 1x and 5x IC50 concentrations for 24 hours.
-
Harvesting: Harvest the cells via trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the vehicle control supports an anti-mitotic mechanism.
Phase 2: Direct Target Engagement and Validation
With cellular evidence pointing towards a specific MoA, the next phase involves direct biochemical and visual assays to confirm the molecular target.
Experiment 3: In Vitro Tubulin Polymerization Assay
Causality: This is the definitive experiment to test our primary hypothesis. It directly measures the compound's ability to interfere with the polymerization of purified tubulin into microtubules, independent of any other cellular factors.
Protocol:
-
Reaction Setup: In a 96-well plate, combine a tubulin solution (e.g., bovine brain tubulin) with a polymerization buffer (containing GTP and glutamate).
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., Colchicine or Combretastatin A-4 for inhibition) and a negative vehicle control (DMSO).
-
Initiation & Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the increase in absorbance (turbidity) at 340 nm over time (e.g., 60 minutes) using a temperature-controlled plate reader.
-
Analysis: Inhibition of polymerization will be observed as a dose-dependent decrease in the rate and extent of the absorbance increase. Calculate the IC50 for tubulin polymerization inhibition.
Experiment 4: Immunofluorescence Microscopy
Causality: While the in vitro assay confirms a biochemical interaction, immunofluorescence allows us to visualize the consequences of this interaction within the cell. A potent tubulin inhibitor will cause profound disruption of the microtubule cytoskeleton.
Protocol:
-
Cell Culture: Grow cells (e.g., A549) on glass coverslips.
-
Treatment: Treat cells with the compound at its IC50 concentration for 18-24 hours.
-
Fixation & Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In treated cells, expect to see a diffuse tubulin stain, disorganized spindles, and fragmented microtubules.
Assessing Novelty: A Comparative Analysis Framework
Having confirmed the MoA, the final and most critical step is to determine its novelty. Novelty is not a binary concept; it exists on a spectrum.
Caption: Hypothesized signaling cascade for the benzothiazole derivative.
Comparative Potency
The most straightforward measure of novelty is a significant improvement in potency. The experimental data generated for this compound should be compared against established benzothiazole tubulin inhibitors and standard-of-care drugs.
Comparative Performance Data (Hypothetical):
| Compound | Cellular IC50 (MCF-7, µM) | Tubulin Polymerization IC50 (µM) | Reference |
| This compound | 0.035 | 0.45 | This Study |
| Combretastatin A-4 (CA-4) | 0.003 | 0.8 | [8] |
| Colchicine | 0.015 | 1.2 | [9] |
| 2-Aryl Benzothiazole Analog X | 0.52 | 2.5 | Published Data |
| 2-Aryl Benzothiazole Analog Y | 0.25 | 1.8 | Published Data |
Interpretation: In this hypothetical scenario, our compound shows superior cellular potency compared to several known benzothiazole analogs and is competitive with established agents. Its direct inhibition of tubulin polymerization is stronger than that of CA-4 and Colchicine, suggesting a highly efficient interaction with the target. This superior potency constitutes a clear element of novelty.
Novelty in Binding or Mechanism
Even with similar potency, novelty can be found in the specifics of the interaction:
-
Different Binding Site: Most small molecule inhibitors bind to the colchicine site on β-tubulin.[13][14] A competitive binding assay using radiolabeled colchicine can determine if our compound competes for the same site. Binding to a novel site could overcome existing resistance mechanisms and would be a major discovery.
-
Overcoming Resistance: Test the compound on cell lines that overexpress P-glycoprotein (P-gp) or have known tubulin mutations that confer resistance to taxanes or vinca alkaloids. Potency in these resistant lines would be a significant advantage.
-
Dual-Mechanism of Action: Does the compound exhibit other activities at relevant concentrations? For instance, does it also inhibit a key cell cycle kinase? A Western blot analysis of key signaling proteins (e.g., AKT, ERK, p53) could reveal secondary effects that differentiate it from pure tubulin inhibitors.[15]
Conclusion
Assessing the novelty of this compound's mechanism of action is a systematic process that builds from broad cellular observations to specific molecular interactions. The workflow presented here—starting with cytotoxicity and cell cycle analysis, proceeding to direct tubulin interaction assays, and culminating in a rigorous comparative analysis—provides a robust framework for this evaluation.
The novelty of this compound may not lie in the discovery of a completely unknown mechanism, as tubulin inhibition is a well-trodden path. Instead, its innovation will likely be defined by a combination of factors: a significant leap in potency driven by its unique substitution pattern, an ability to overcome clinically relevant resistance mechanisms, or the presence of a beneficial secondary mechanism. By following the logical and self-validating experimental path outlined in this guide, researchers can effectively characterize this compound and firmly establish its place in the landscape of next-generation anticancer agents.
References
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- Mai, A., et al. (2016). Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. PubMed.
- Kamal, A., et al. (2019). Tubulin inhibitors as novel anticancer agents: an overview on patents (2013-2018). Taylor & Francis Online.
- Singh, H., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Taylor & Francis Online.
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- Singh, S., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
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- Akhtar, T., et al. (2008).
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- Zubenko, A.A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,6-Dichloro-4-fluoro-1,3-benzothiazole
As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. Handling novel chemical entities like 2,6-Dichloro-4-fluoro-1,3-benzothiazole requires not only meticulous experimental technique but also a rigorous adherence to safety and disposal protocols. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment. The procedures outlined here are grounded in established principles for handling halogenated hazardous waste.
Core Principle: Hazard Assessment and Classification
This compound is a halogenated, heterocyclic organic compound. Its structure, containing chlorine and fluorine atoms on a benzothiazole core, places it firmly in a category of chemicals that require specialized disposal. Halogenated organic compounds are regulated as hazardous waste due to their potential for environmental persistence and toxicity. Improper disposal, such as landfilling or drain disposal, is prohibited as it can lead to the contamination of soil and water sources.
While a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 1177350-78-5) is not available, its hazards can be inferred from structurally similar halogenated aromatic compounds. It should be handled as a substance that is:
-
Toxic: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: Capable of causing serious irritation to the eyes and skin.
-
Environmentally Hazardous: Potentially harmful or toxic to aquatic life.
Therefore, all waste streams containing this compound must be treated as Regulated Hazardous Waste .
Immediate Safety & Handling Protocols
Before any procedure begins, ensuring personal and environmental safety is paramount. The primary goal is to minimize exposure and prevent releases.
Personal Protective Equipment (PPE)
Based on the hazards of similar chlorinated and fluorinated compounds, the following PPE is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier to prevent dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and contact with airborne particles. |
| Body Protection | Chemical-resistant lab coat | Prevents contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust. |
Safe Handling and Storage
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Waste Segregation: The Most Critical Step
Proper segregation at the point of generation is the most effective way to ensure safe, compliant, and cost-effective disposal. The cardinal rule is to never mix halogenated and non-halogenated waste streams.
Causality: Mixing contaminates the entire volume of waste. Non-halogenated solvents can often be recycled or fuel-blended, a less expensive disposal route. Introducing halogenated compounds renders the entire mixture unsuitable for these methods, forcing it down the more complex and costly high-temperature incineration path.
Step-by-Step Waste Collection Protocol
-
Select the Correct Container: Use a designated, leak-proof waste container, typically made of high-density polyethylene (HDPE), for "Halogenated Organic Waste." Your institution's Environmental Health & Safety (EHS) department will provide appropriately labeled containers.
-
Label Accurately: Clearly label the container with "Halogenated Organic Waste" and list all contents, including this compound and any solvents used. Maintain a running log of the constituents and their approximate volumes.
-
Segregate Waste Types:
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be poured directly into the designated halogenated liquid waste container using a funnel.
-
Solid Waste: Contaminated disposable labware (e.g., pipette tips, weighing boats, vials) and grossly contaminated gloves or wipes should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when waste is actively being added. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, typically within the laboratory and under the control of the generator, until they are collected by EHS personnel.
Spill & Emergency Procedures
Accidents happen. A prepared response is critical to mitigating the risk.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.
-
Control Vapors: If the compound is a solid, avoid creating dust. If it's in a volatile solvent, and it is safe to do so, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Cleanup:
-
Wear the full PPE outlined in Section 2.
-
For small spills, carefully sweep up the solid material or absorb the liquid.
-
Place all contaminated cleanup materials into a sealed, labeled container for disposal as halogenated solid waste.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water or as recommended by your safety officer), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, as they may have specific reporting requirements.
Terminal Disposal Pathway: High-Temperature Incineration
Land disposal of halogenated organic compounds is prohibited. The required and accepted terminal disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous waste.
The Chemistry of Destruction: This process is based on the thermal decomposition of the waste at temperatures typically exceeding 800°C.
-
The high heat breaks the carbon-chlorine, carbon-fluorine, and other chemical bonds.
-
The organic structure is oxidized to carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).
-
The chlorine and fluorine atoms are converted into acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).
-
These corrosive gases are then neutralized in a "scrubber" system, often using a caustic solution, which prevents their release into the atmosphere.
This process ensures the complete and permanent destruction of the hazardous compound, converting it into simple, non-hazardous components.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving this compound.
Caption: Decision workflow for segregating and disposing of waste containing this compound.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Protection Agency.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Process for the incineration of chlorinated organic materials. (1980).
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). Environmental Protection Agency.
- This compound | 1177350-78-5. (n.d.). ChemicalBook.
- Safety Data Sheet - Benzothiazole. (2025). Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Waste Reduction. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- Safety Data Sheet - 2,1,3-Benzothiadiazole-4-sulfonyl chloride. (2023). Fisher Scientific.
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- Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
- Safety Data Sheet - 5-Chlorobenzo-2,1,3-thiadiazole. (2025). Thermo Fisher Scientific.
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- Safety Data Sheet - 2,6-Dichloro-1,3-benzoxazole. (2022). Apollo Scientific.
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- Safety Data Sheet - 2-(4-Chlorophenyl)benzothiazole. (2025). Angene Chemical.
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Navigating the Uncharted: A Proactive Safety Protocol for Handling 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Senior Application Scientist Note: In the dynamic landscape of chemical research, we occasionally encounter compounds for which a comprehensive, officially published Safety Data Sheet (SDS) is not yet available. 2,6-Dichloro-4-fluoro-1,3-benzothiazole is one such case. However, the absence of specific data does not necessitate a pause in innovation. Instead, it demands a more rigorous, science-driven approach to safety. By analyzing structurally analogous compounds—specifically other halogenated benzothiazoles and related heterocyclic systems—we can extrapolate a robust and conservative safety protocol. This guide is built on the principle of "as hazardous as the most hazardous analogue," ensuring that all handling, personal protective equipment (PPE), and disposal procedures meet the highest safety standards.
Anticipated Hazard Profile: An Evidence-Based Assessment
Based on the safety profiles of structurally similar chlorinated and fluorinated benzothiazoles and benzoxazoles, we can anticipate the following hazards for this compound:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns, a common trait for halogenated aromatic compounds.[1][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[2][3]
-
Sensitization: May cause an allergic skin reaction (skin sensitization) upon repeated contact.[1]
-
Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1]
During combustion or decomposition, it is expected to release toxic and corrosive fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride/fluoride.[1]
Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazard profile, a comprehensive PPE strategy is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields, or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects against splashes and potential vapors that can cause severe eye irritation or damage.[6] |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A chemical-resistant apron or a complete protective suit is required for larger quantities. | Gloves must satisfy standards such as EN 374.[5] | Prevents skin contact, which can lead to irritation, burns, and potential systemic toxicity through dermal absorption.[6][7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, or if dusts/aerosols are generated. | Use a respirator with appropriate cartridges for organic vapors and acid gases.[4][8] | Protects against inhalation of harmful vapors, dusts, or aerosols that can cause respiratory tract irritation and systemic toxicity.[9] |
| General | Standard laboratory coat, long pants, and closed-toe shoes. | Standard laboratory practice. | Provides a basic barrier against accidental contact. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure risk and environmental impact.
Engineering Controls: Your Primary Line of Defense
-
Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood.[8][9]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10][11]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is within arm's reach.
-
Donning PPE: Follow the PPE donning sequence outlined in the diagram below to prevent cross-contamination.
-
Weighing and Transfer: Handle the compound as a solid to avoid generating dust.[4] If it is a fine powder, use techniques that minimize aerosolization. For transfers, use spatulas and glassware dedicated to this process.
-
Post-Handling: After completing the procedure, decontaminate all surfaces and equipment. Remove PPE according to the doffing sequence to avoid contaminating your skin or clothing.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[4][12] Do not eat, drink, or smoke in the laboratory area.[12][13]
Disposal Plan: Responsible Waste Management
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Chemical Waste: Unused or surplus material should be disposed of as hazardous chemical waste. Do not pour down the drain.[4]
-
Professional Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4]
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention immediately.
-
Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Sweep up the material, place it in a suitable container for disposal, and decontaminate the area.[10]
Visual Protocol: PPE Donning and Doffing Sequence
To ensure safety and prevent cross-contamination, it is imperative to don and doff PPE in the correct order.
Caption: Correct sequence for donning and doffing PPE.
References
- LANXESS. (2015). Product Safety Assessment: Benzothiazole.
- Apollo Scientific. (2013). Safety Data Sheet: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- CymitQuimica. (2025). Safety Data Sheet: 4-Amino-5-chloro-2.1.3-benzothiadiazole.
- Fisher Scientific. (2023). Safety Data Sheet: 2,1,3-Benzothiadiazole-4-sulfonyl chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Benzothiazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
- AstaTech Inc. (2025). Safety Data Sheet: 101630 - Benzothiazole.
- Aliachem. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Angene Chemical. (2025). Safety Data Sheet: 2-(4-Chlorophenyl)benzothiazole.
- BenchChem. (2025). Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole.
- Synquest Labs. (2018). Safety Data Sheet: 2,6-Dichloro-4-fluoroiodobenzene.
- Fisher Scientific. (2014). Safety Data Sheet: Benzothiazole.
- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2,6-Dichloro-1,3-benzoxazole.
- ChemicalBook. (n.d.). 2-Chloro-1,3-benzothiazole(615-20-3).
- CymitQuimica. (2023). Safety Data Sheet: 2,5-Dichloro-1,3-benzoxazole.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2-Chloro-1,3-benzothiazole(615-20-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

